1-[(4-Methoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCVCXVHXZLECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355364 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121751-67-5 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121751-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Sulfonylpiperazine Scaffold
An In-depth Technical Guide to the Synthesis of Novel 1-[(4-Methoxyphenyl)sulfonyl]piperazine Analogs
The N-aryl and N-alkyl piperazine moieties are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[1][2] The incorporation of a sulfonyl group, specifically the (4-methoxyphenyl)sulfonyl moiety, introduces a potent hydrogen bond acceptor and modulates the physicochemical properties of the piperazine ring, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of novel this compound analogs, grounded in established chemical principles and modern synthetic methodologies. Our focus is not merely on procedural steps but on the underlying causality that informs experimental design, ensuring both reproducibility and adaptability.
Retrosynthetic Strategy and Workflow Design
A robust synthetic plan begins with a logical retrosynthetic analysis. The target analogs are dissected into readily available starting materials. The primary strategic decision involves the sequence of N-functionalization on the piperazine core.
Figure 1: General retrosynthetic analysis for target analogs.
Strategic Rationale:
-
Route A (Late-Stage Diversification): This is the preferred and most versatile approach. It involves first synthesizing a common core intermediate, this compound, which can then be diversified in parallel reactions to generate a library of analogs. This strategy is highly efficient for exploring structure-activity relationships (SAR).
-
Route B (Early-Stage Diversification): This route involves first preparing various N-substituted piperazines and then performing the sulfonylation. While viable, it can be less efficient as the sulfonylation reaction must be optimized for each unique N-substituted piperazine, some of which may be commercially expensive or require custom synthesis.
This guide will focus on the more robust and scalable Route A .
Synthesis of the Core Intermediate: this compound
The foundational step is the selective mono-sulfonylation of piperazine. The primary challenge is mitigating the formation of the undesired 1,4-bis[(4-methoxyphenyl)sulfonyl]piperazine byproduct.
Figure 2: Reaction scheme for core intermediate synthesis.
Experimental Protocol: Synthesis of this compound
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous piperazine (4.0 equivalents). Dissolve the piperazine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Reagent Addition: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) and triethylamine (TEA, 1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes.
-
Causality: The use of a large excess of piperazine statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule rather than with the mono-sulfonylated product, thus minimizing di-substitution. TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the formation of piperazine hydrochloride salts which would be unreactive.[3]
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and TEA), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
Trustworthiness: A common issue with piperazine derivatives is tailing on silica gel due to the basicity of the free nitrogen.[4] To ensure a self-validating and efficient purification, the mobile phase should be modified. A typical eluent system is a gradient of 0-10% methanol in DCM, with 0.5-1% (v/v) TEA added to both solvents to improve peak shape and prevent product loss on the column.[4]
-
Diversification of the Core: Synthesis of Final Analogs
With the core intermediate in hand, the final analogs can be synthesized through various C-N bond-forming reactions at the N4 position.
A. N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is the cornerstone of modern N-aryl piperazine synthesis, offering broad substrate scope and functional group tolerance.[1][5] It is far superior to older methods like nucleophilic aromatic substitution, which require harsh conditions and are limited to electron-deficient aryl halides.[6]
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (Ar-X, 1.0 equiv.), this compound (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaO-t-Bu, 1.4 equiv.).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XantPhos, 4.4 mol%). Add anhydrous solvent (e.g., toluene or dioxane).
-
Expertise: The choice of ligand is paramount. Sterically hindered, electron-rich ligands like XantPhos or RuPhos are crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst decomposition, especially when using less reactive aryl chlorides.[1]
-
-
Reaction: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl analog.
-
B. N-Alkylation via Nucleophilic Substitution
For the synthesis of N-alkyl analogs, direct nucleophilic substitution with an alkyl halide is a straightforward and effective method.[7]
Experimental Protocol: N-Alkylation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), followed by the alkyl halide (R-X, 1.1 equiv.). For less reactive halides, a catalytic amount of sodium or potassium iodide can be added to facilitate the reaction via the Finkelstein reaction.
-
Heating: Heat the mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.
-
Workup and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or crystallization.
Data Presentation: Characterization and Yields
Thorough characterization is essential to confirm the structure and purity of the synthesized analogs.
Table 1: Representative Reaction Conditions and Yields
| Entry | R-Group (from R-X) | Method | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenyl | Buchwald | Pd₂(dba)₃/XantPhos/NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2-Pyridyl | Buchwald | Pd(OAc)₂/BINAP/Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | Benzyl | Alkylation | K₂CO₃ | DMF | 70 | 6 | 92 |
| 4 | Ethyl | Alkylation | K₂CO₃/NaI | Acetonitrile | 80 | 10 | 88 |
Table 2: Key Spectroscopic Data for the Core Moiety
Spectroscopic analysis provides definitive structural confirmation.[8] The chemical shifts can vary slightly based on the solvent and the nature of the N4-substituent.[9]
| Moiety | Technique | Expected Chemical Shift / Signal |
| 4-Methoxyphenyl Group | ¹H NMR | ~7.7 ppm (d, 2H, ortho to SO₂) ~7.0 ppm (d, 2H, meta to SO₂) |
| ¹³C NMR | ~164 ppm (C-OMe), ~129 ppm (CH, ortho), ~114 ppm (CH, meta), ~128 ppm (C-SO₂) | |
| Methoxy Group | ¹H NMR | ~3.8 ppm (s, 3H) |
| Piperazine Ring (Protons) | ¹H NMR | Protons adjacent to SO₂ (N1): ~3.0-3.2 ppm (t, 4H) Protons adjacent to R-group (N4): Variable, typically ~2.5-3.5 ppm (t, 4H) |
| Piperazine Ring (Carbons) | ¹³C NMR | Carbons adjacent to SO₂ (N1): ~46 ppm Carbons adjacent to R-group (N4): Variable, ~50-55 ppm |
| Sulfonyl Group | FT-IR | Strong S=O stretching bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) |
| Molecular Ion | Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of the target analog |
Note: NMR chemical shifts are reported in ppm relative to TMS. The piperazine ring protons often appear as broad triplets or multiplets due to ring flipping and nitrogen inversion dynamics.[10]
Conclusion and Future Directions
This guide outlines a robust and versatile synthetic platform for the creation of novel this compound analogs. By leveraging a late-stage diversification strategy centered on a common core intermediate, researchers can efficiently generate libraries for biological screening. The detailed protocols for sulfonylation, Buchwald-Hartwig amination, and N-alkylation, coupled with proven methods for purification and characterization, provide a trustworthy foundation for drug discovery and development professionals. Future work can expand upon this platform by exploring alternative coupling reactions, such as Suzuki or Sonogashira couplings on halogenated aryl substituents, to further broaden the chemical space of this valuable scaffold.[2][11]
References
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- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Fors, B. P., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link]
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Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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Various Authors. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine. [Link]
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Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
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Dolezal, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
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Szulczyk, D., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
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Various Authors. (2014). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. National Center for Biotechnology Information. [Link]
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Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. [Link]
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Various Authors. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Characterization of 1-[(4-methoxyphenyl)sulfonyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and analytical characterization of 1-[(4-methoxyphenyl)sulfonyl]piperazine. As a key structural motif in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for its application in drug discovery and development. This document synthesizes fundamental data with practical, field-proven insights into its analytical characterization.
Core Chemical Identity and Physicochemical Properties
This compound is a sulfonamide derivative of piperazine. The incorporation of the 4-methoxyphenylsulfonyl group significantly influences the electronic and steric properties of the piperazine ring, impacting its reactivity, solubility, and biological activity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(4-methoxyphenyl)piperazine | 1-[(4-methoxyphenyl)sulfonyl]-4-methylpiperazine |
| IUPAC Name | This compound | 1-(4-methoxyphenyl)piperazine | 1-[(4-methoxyphenyl)sulfonyl]-4-methylpiperazine[1] |
| CAS Number | Not explicitly found | 38212-30-5[2] | 304668-35-7[1] |
| Molecular Formula | C₁₁H₁₆N₂O₃S | C₁₁H₁₆N₂O[3] | C₁₂H₁₈N₂O₃S[1] |
| Molecular Weight | 256.32 g/mol | 192.26 g/mol [3] | 270.35 g/mol [1] |
| Melting Point | Data not available | 42-47 °C (lit.)[2] | Data not available |
| Boiling Point | Predicted: >300 °C (decomposes) | Data not available | Data not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml).[4] | >40.6 µg/mL (at pH 7.4)[1] |
| pKa | Predicted: ~6-7 (piperazine nitrogen) | Data not available | Data not available |
Note: Experimental data for the title compound is limited. Properties of closely related analogs are provided for comparative purposes.
The synthesis of this compound and its derivatives typically involves the reaction of piperazine or a substituted piperazine with 4-methoxyphenylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic substitution reaction is a robust and widely used method for the preparation of sulfonamides.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the principles and expected outcomes for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.
Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):
-
Aromatic Protons (4-methoxyphenyl group): Two doublets in the range of δ 7.6-7.8 ppm and δ 6.9-7.1 ppm, corresponding to the protons ortho and meta to the sulfonyl group, respectively. The ortho protons are deshielded due to the electron-withdrawing effect of the sulfonyl group.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm.
-
Piperazine Protons: Two broad multiplets or triplets in the regions of δ 3.0-3.2 ppm and δ 3.2-3.4 ppm. The protons on the carbons adjacent to the sulfonyl group will be slightly downfield compared to those adjacent to the secondary amine.
-
NH Proton: A broad singlet that may appear over a wide range (δ 1.5-3.0 ppm) and can exchange with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):
-
Aromatic Carbons: Signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group will be the most downfield, followed by the carbon attached to the sulfonyl group.
-
Piperazine Carbons: Two signals in the range of δ 45-55 ppm.
-
Methoxy Carbon: A signal around δ 55-56 ppm.
Diagram 1: General Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key IR Absorption Bands (cm⁻¹):
-
N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹ for the secondary amine in the piperazine ring.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands between 2800-3000 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong, characteristic bands around 1350-1320 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
C-O Stretch (Ether): A strong band in the region of 1250-1200 cm⁻¹.
-
C-N Stretch: A medium band around 1100-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectral Data (Electrospray Ionization - ESI+):
-
Molecular Ion Peak [M+H]⁺: An intense peak at m/z 257.09, corresponding to the protonated molecule.
-
Key Fragmentation Peaks:
-
Loss of the methoxyphenyl group (m/z 155) from the sulfonyl moiety.
-
Cleavage of the piperazine ring, leading to characteristic fragments.
-
The 4-methoxyphenylsulfonyl cation at m/z 171.
-
Diagram 2: Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Chromatographic Methods
Chromatography is essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method is typically suitable for this compound.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where the methoxyphenyl group has strong absorbance (e.g., ~230-240 nm).
-
Expected Retention Time: Will depend on the specific gradient and column but is expected to be in the mid-polarity range.
This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can also be used, particularly for identifying volatile impurities. The compound may require derivatization to improve its volatility and thermal stability.[5]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound. It is expected to be stable up to a certain temperature, after which decomposition will occur, likely with the loss of the sulfonyl and piperazine moieties.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to study any polymorphic transitions. For a pure, crystalline sample, a sharp endothermic peak corresponding to its melting point would be expected.
Safety and Handling
Based on safety data for related piperazine derivatives, this compound should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6] Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound of significant interest in medicinal chemistry. Its chemical properties are largely dictated by the interplay between the piperazine ring and the 4-methoxyphenylsulfonyl substituent. A comprehensive characterization, employing a suite of analytical techniques including NMR, IR, MS, and chromatography, is crucial for confirming its structure, assessing its purity, and ensuring its suitability for further research and development. The methodologies and expected data presented in this guide provide a robust framework for scientists working with this and related compounds.
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National Center for Biotechnology Information. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Available from: [Link]
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National Center for Biotechnology Information. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available from: [Link]
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An In-Depth Technical Guide to the In Vitro Mechanism of Action of Sulfonylpiperazine Compounds
Abstract
The sulfonylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for numerous atypical antipsychotics and other central nervous system (CNS) agents. These compounds are distinguished by their complex polypharmacology, often exhibiting a nuanced profile of antagonism, partial agonism, and inverse agonism across multiple G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptor subtypes. Understanding the in vitro mechanism of action is paramount for rational drug design and predicting clinical efficacy and tolerability. This guide provides an in-depth exploration of the core experimental workflows used to dissect the molecular interactions of sulfonylpiperazine compounds. We will focus on prototypical agents like aripiprazole and brexpiprazole to illustrate key mechanistic principles, detailing the causality behind experimental choices and providing validated protocols for receptor binding, functional second messenger assays, and downstream signaling pathway analysis.
Introduction: The Significance of the Sulfonylpiperazine Moiety
The sulfonylpiperazine chemical moiety is a privileged scaffold in CNS drug discovery. Its incorporation into molecules like the atypical antipsychotics aripiprazole and brexpiprazole has led to therapies with unique clinical profiles.[1][2] Unlike first-generation antipsychotics that act primarily as potent dopamine D2 receptor antagonists, many sulfonylpiperazine-based drugs are "dopamine-serotonin system stabilizers."[3][4] Their therapeutic effects are believed to arise from a multifaceted interaction with several neurotransmitter receptors.[5]
The core mechanism often involves:
-
Partial agonism at dopamine D2 receptors: This allows the compound to act as a functional antagonist in a hyperdopaminergic state (like psychosis) and as a functional agonist in a hypodopaminergic state, helping to stabilize the system.[5][6]
-
Partial agonism at serotonin 5-HT1A receptors: This action is associated with anxiolytic and antidepressant effects.[5][6]
-
Potent antagonism at serotonin 5-HT2A receptors: This contributes to antipsychotic efficacy and can mitigate some of the extrapyramidal side effects (EPS) associated with D2 receptor blockade.[2][3][6]
This guide will systematically deconstruct the in vitro techniques required to characterize this complex pharmacology.
Core Mechanistic Analysis: From Receptor Affinity to Functional Output
Dissecting the mechanism of a sulfonylpiperazine compound involves a tiered approach, starting with its affinity for the primary targets and progressing to its functional consequences on cellular signaling.
Step 1: Determining Target Engagement and Affinity
The first critical step is to quantify the compound's binding affinity (Kᵢ) for its molecular targets. This establishes which receptors the compound interacts with and how tightly it binds. The gold-standard method for this is the competitive radioligand binding assay .
Causality Behind the Choice: This assay is chosen for its precision and directness. It measures the fundamental interaction between a compound and its receptor without interference from downstream cellular machinery. By using a radiolabeled ligand with known high affinity for the target receptor, we can accurately measure the ability of our unlabeled test compound (the sulfonylpiperazine) to compete for and displace the radioligand. This competition is concentration-dependent and allows for the calculation of the inhibitory constant (Kᵢ), a direct measure of binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol provides a framework for determining the Kᵢ of a test compound at the human D2 receptor.
Materials:
-
Cell Membranes: HEK293 or CHO cell membranes stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride, high-affinity D2 antagonists.
-
Test Compound: Sulfonylpiperazine compound of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: Haloperidol or unlabeled spiperone.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled ligand like (+)-butaclamol to saturate all specific binding sites.[7]
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl₂, NaCl).
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter & Cocktail.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a concentration that yields sufficient signal-to-noise.
-
Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor wells (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Add the assay components to the wells. A typical order is buffer, test compound/control, radioligand, and finally, the membrane preparation to initiate the reaction.[8]
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Step 2: Characterizing Functional Activity
Once binding is confirmed, the next crucial question is: what does the compound do upon binding? Is it an agonist, antagonist, partial agonist, or inverse agonist? This is determined using functional assays that measure the downstream consequences of receptor activation.
For D2 and 5-HT1A receptors, which are canonically coupled to Gαi/o proteins, activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP).[9][10]
Causality Behind the Choice: A cAMP assay directly measures the output of the Gαi/o signaling pathway, providing a robust and quantifiable readout of a compound's functional activity.[11] By stimulating cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels, we can clearly measure the inhibitory effect of a Gαi/o-coupled receptor agonist. This setup allows us to precisely quantify a compound's ability to either suppress cAMP on its own (agonism) or to block the cAMP suppression caused by a known agonist (antagonism).
Experimental Protocol: Gαi-Coupled GPCR cAMP Functional Assay (HTRF®)
This protocol outlines how to determine if a sulfonylpiperazine is an agonist, antagonist, or partial agonist at the D2 receptor.
Materials:
-
Cells: A stable cell line (e.g., CHO or HEK293) expressing the human D2 receptor.
-
Assay Buffer & PDE Inhibitor: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[12]
-
Reference Agonist: Dopamine or quinpirole.
-
Test Compound: Sulfonylpiperazine compound of interest.
-
Adenylyl Cyclase Stimulant: Forskolin.
-
cAMP Detection Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF®) kit.[12]
Procedure:
-
Cell Preparation: Culture cells to near confluency. Harvest the cells and resuspend them in assay buffer containing the PDE inhibitor.
-
Agonist Mode:
-
Add serially diluted test compound to the wells of a 384-well plate.
-
Add the cell suspension to the wells.
-
Incubate to allow for receptor stimulation.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate again.
-
Lyse the cells and add the HTRF® detection reagents according to the manufacturer's protocol.
-
Read the plate and calculate cAMP concentrations.
-
Interpretation: A dose-dependent decrease in cAMP indicates agonist activity. The maximal effect relative to a full agonist (like dopamine) determines its intrinsic activity (partial vs. full agonist).
-
-
Antagonist Mode:
-
Add serially diluted test compound to the wells.
-
Add the reference agonist at a concentration that gives ~80% of its maximal effect (EC₈₀).
-
Add the cell suspension.
-
Incubate, add forskolin, and perform detection as above.
-
Interpretation: A dose-dependent reversal of the reference agonist's effect (i.e., an increase in cAMP back towards the forskolin-stimulated level) indicates antagonist activity.
-
Deconstructing the Signaling Cascade: A Multi-Pathway View
Modern pharmacology recognizes that GPCR signaling is not a simple linear path. Ligands can exhibit "biased agonism," preferentially activating one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[13][14] Characterizing this profile is essential for a complete mechanistic understanding.
Workflow for In Vitro Mechanistic Characterization
The following diagram outlines a comprehensive workflow for characterizing a novel sulfonylpiperazine compound.
Caption: Workflow for in vitro characterization of sulfonylpiperazine compounds.
β-Arrestin Recruitment Assays
Causality Behind the Choice: Ligand binding to a GPCR not only activates G-proteins but also promotes the binding of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own signaling cascades.[13][15] A β-arrestin recruitment assay is crucial to determine if a compound's functional effects are biased towards or away from this pathway.[13][16] For example, some therapeutic effects might be linked to G-protein signaling, while side effects might be linked to β-arrestin.
There are several commercial assay technologies available, such as enzyme fragment complementation (EFC), that generate a luminescent or fluorescent signal when the receptor and β-arrestin are brought into proximity by an agonist.[13][15] The protocol is similar to the cAMP functional assay, where cells expressing tagged versions of the receptor and β-arrestin are treated with the compound, and a signal is read to quantify recruitment.
Electrophysiology: Measuring Ion Channel Modulation
Causality Behind the Choice: Since D2 and 5-HT1A receptors couple to Gαi/o, their activation releases Gβγ subunits, which can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[17][18] This leads to potassium efflux, hyperpolarization of the cell membrane, and neuronal inhibition. Patch-clamp electrophysiology is the only technique that can directly measure this ion channel activity in real-time. It provides the ultimate confirmation of the functional downstream output of the Gαi/o pathway in an excitable cell context.
In a whole-cell patch-clamp experiment on a neuron or a cell line co-expressing the receptor and GIRK channels, application of an agonist (like a sulfonylpiperazine partial agonist) will induce an outward K+ current, which can be measured and quantified. An antagonist would block this current when co-applied with an agonist.
Data Presentation & Interpretation
Synthesizing the data from these assays allows for the construction of a comprehensive pharmacological profile. Aripiprazole and brexpiprazole serve as excellent examples of the nuanced profiles that can be uncovered.[1][3]
Table 1: Comparative In Vitro Pharmacological Profile of Aripiprazole and Brexpiprazole
| Receptor Target | Aripiprazole Kᵢ (nM) | Aripiprazole Activity | Brexpiprazole Kᵢ (nM) | Brexpiprazole Activity | Primary In Vitro Assay |
| Dopamine D2 | ~0.34-0.87 | Partial Agonist | ~0.3 | Partial Agonist (lower intrinsic activity) | Radioligand Binding, cAMP Assay[4][6][19] |
| Dopamine D3 | ~0.8 | Partial Agonist | ~1.1 | Partial Agonist | Radioligand Binding, cAMP Assay[1][3] |
| Serotonin 5-HT1A | ~1.7-4.4 | Partial Agonist | ~0.12 | Partial Agonist (stronger than aripiprazole) | Radioligand Binding, cAMP Assay[1][2][6] |
| Serotonin 5-HT2A | ~3.4-5.9 | Antagonist/Inverse Agonist | ~0.47 | Potent Antagonist | Radioligand Binding, Ca²⁺ Flux Assay[1][2][3] |
| Noradrenergic α1B | ~57 | Antagonist | ~0.17 | Potent Antagonist | Radioligand Binding[2][6] |
| Histamine H1 | ~61 | Antagonist | ~19 | Antagonist | Radioligand Binding[1][3] |
Note: Kᵢ values are compiled from multiple sources and may vary based on experimental conditions.
This comparative data, derived from the assays described, reveals the key mechanistic differences that likely underlie the clinical distinctions between the two drugs. For instance, brexpiprazole's lower intrinsic activity at the D2 receptor and more potent 5-HT1A agonism and 5-HT2A antagonism may contribute to its potentially improved tolerability profile, particularly regarding side effects like akathisia.[2][4][6]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling mechanism for a sulfonylpiperazine compound acting as a partial agonist at a Gαi/o-coupled D2 receptor.
Caption: D2 receptor signaling modulated by a sulfonylpiperazine partial agonist.
Conclusion
The in vitro characterization of sulfonylpiperazine compounds is a multi-step, logic-driven process that builds a comprehensive picture of a drug's molecular mechanism. By systematically employing receptor binding assays to determine affinity, functional assays like cAMP measurement to define efficacy and intrinsic activity, and pathway-specific assays for β-arrestin and ion channel modulation, researchers can construct a detailed pharmacological profile. This profile is not merely academic; it provides the mechanistic rationale for a compound's therapeutic potential and its likely side-effect profile, guiding all subsequent stages of drug development.
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An In-depth Technical Guide to the Structural Elucidation of 1-[(4-methoxyphenyl)sulfonyl]piperazine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
Introduction: The Molecule and the Method
The target molecule, 1-[(4-methoxyphenyl)sulfonyl]piperazine, integrates three key structural motifs: a para-substituted benzene ring, a sulfonyl linker, and a piperazine heterocycle. The piperazine scaffold is a privileged structure frequently found in pharmacologically active compounds, making unambiguous structural verification critical.[2]
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, resonate at specific frequencies when placed in a strong magnetic field.[4] These frequencies, or chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.[5] By employing a suite of NMR experiments, we can systematically piece together the molecular puzzle, determining not only the carbon-hydrogen framework but also the precise connectivity between different structural fragments.
Experimental Protocol: A Foundation for Reliable Data
The acquisition of high-quality, high-resolution NMR data is paramount for a successful structural elucidation. The following protocol outlines the standard procedure.
2.1. Sample Preparation
-
Analyte: this compound (approx. 10-15 mg).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) (approx. 0.6 mL). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its potential to reveal exchangeable protons (like N-H), though for this specific molecule, CDCl₃ is also suitable.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[5]
-
Procedure: The analyte is dissolved in the deuterated solvent within a 5 mm NMR tube. The solution must be homogeneous to ensure sharp, well-resolved signals.
2.2. NMR Data Acquisition All spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The suite of experiments includes:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The following diagram illustrates the logical workflow for this comprehensive structural analysis.
Caption: A logical workflow for NMR-based structural elucidation.
Analysis of 1D NMR Spectra: The Structural Blueprint
The 1D spectra provide the fundamental information: the number and types of protons and carbons in the molecule.
3.1. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals distinct signals for each unique proton environment. Based on the structure, we anticipate four primary sets of signals.
-
Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring creates an AA'BB' spin system. This typically appears as two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing sulfonyl group (H-2'/H-6') are expected to be downfield (at a higher chemical shift) compared to the protons ortho to the electron-donating methoxy group (H-3'/H-5').
-
Piperazine Region (δ 3.0-4.0 ppm): The piperazine ring contains two chemically distinct sets of methylene protons. The protons on the carbons adjacent to the sulfonyl group (H-2/H-6) will be deshielded and appear further downfield. The protons on the carbons adjacent to the secondary amine (H-3/H-5) will appear more upfield. Due to the chair conformation of the piperazine ring, these signals often appear as triplets or complex multiplets, and can sometimes be broadened by conformational exchange.[2][6]
-
Methoxy Group (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and do not couple with other protons. Therefore, they will appear as a sharp singlet, integrating to 3H.
-
Amine Proton (Variable): The proton on the secondary amine (N-H) can appear over a wide chemical shift range and is often broad. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.
3.2. ¹³C NMR and DEPT-135 Spectra Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT-135 experiment is run concurrently to differentiate carbon types: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (C) are absent in a DEPT-135 spectrum.[3][7]
-
Aromatic Carbons (δ 110-165 ppm): We expect four signals from the aromatic ring.
-
C-4' (ipso-OCH₃): This carbon is attached to the highly electronegative oxygen and will be the most downfield aromatic carbon (δ ~164 ppm).
-
C-1' (ipso-SO₂): This quaternary carbon is attached to the sulfonyl group and will appear downfield, but typically less so than C-4' (δ ~128 ppm).
-
C-2'/C-6' and C-3'/C-5': These two pairs of equivalent CH carbons will be distinguished by their electronic environment. C-3'/C-5' (adjacent to -OCH₃) will be more shielded (upfield, δ ~115 ppm) than C-2'/C-6' (adjacent to -SO₂) (downfield, δ ~130 ppm). The DEPT-135 spectrum will confirm these as positive signals.
-
-
Piperazine Carbons (δ 40-55 ppm): The two sets of methylene carbons will appear in the aliphatic region.
-
C-2/C-6: These carbons are adjacent to the nitrogen bearing the sulfonyl group and will be downfield (δ ~46 ppm).
-
C-3/C-5: These carbons are adjacent to the secondary amine and will be upfield (δ ~44 ppm). The DEPT-135 spectrum will show both of these signals as negative peaks, confirming them as CH₂ groups.[8]
-
-
Methoxy Carbon (δ ~56 ppm): The -OCH₃ carbon will appear as a single peak, confirmed as a CH₃ group by a positive signal in the DEPT-135 spectrum.
| Table 1: Summary of Predicted ¹H and ¹³C NMR Data | | :--- | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | | H-2'/H-6' | ~7.8 | Doublet (d) | ~130 | Positive (CH) | | H-3'/H-5' | ~7.0 | Doublet (d) | ~115 | Positive (CH) | | H-2/H-6 | ~3.3 | Triplet (t) or Multiplet | ~46 | Negative (CH₂) | | H-3/H-5 | ~3.1 | Triplet (t) or Multiplet | ~44 | Negative (CH₂) | | -OCH₃ | ~3.9 | Singlet (s) | ~56 | Positive (CH₃) | | -NH | Variable | Broad Singlet | - | - | | C-1' | - | - | ~128 | Absent (C) | | C-4' | - | - | ~164 | Absent (C) |
Analysis of 2D NMR Spectra: Assembling the Structure
While 1D NMR provides the parts list, 2D NMR reveals how they are connected.
4.1. ¹H-¹H COSY: Mapping Proton-Proton Couplings
The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[9]
-
Key Correlation 1: A strong cross-peak will be observed between the aromatic signals at ~7.8 ppm (H-2'/H-6') and ~7.0 ppm (H-3'/H-5'), confirming their adjacency on the benzene ring.
-
Key Correlation 2: A cross-peak will connect the two piperazine signals (~3.3 ppm and ~3.1 ppm), confirming the -CH₂-CH₂- connectivity within the piperazine ring.
4.2. ¹H-¹³C HSQC: Linking Protons to their Carbons
The HSQC spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[10] This experiment is crucial for definitively assigning the carbon signals based on their attached, and already assigned, protons. For example, the proton signal at ~7.8 ppm will show a cross-peak to the carbon signal at ~130 ppm, assigning this carbon as C-2'/C-6'.
4.3. ¹H-¹³C HMBC: Unveiling Long-Range Connectivity
The HMBC experiment is arguably the most powerful for final structural confirmation, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[11] This allows us to connect the distinct molecular fragments.
Caption: Key HMBC correlations confirming the molecular assembly.
-
Connecting the Methoxy Group: The methoxy protons (~3.9 ppm) will show a strong correlation to the quaternary carbon C-4' (~164 ppm). This is a three-bond (³J) correlation (H-C-O-C) that confirms the placement of the methoxy group on the aromatic ring.
-
Connecting the Piperazine to the Sulfonyl Group: This is the most critical correlation for confirming the overall structure. The piperazine protons H-2/H-6 (~3.3 ppm) will show a correlation to the quaternary aromatic carbon C-1' (~128 ppm). This three-bond correlation (H-C-N-S-C) unambiguously links the piperazine ring to the sulfonyl group, and in turn, to the aromatic ring.
-
Confirming Aromatic Substitution: The aromatic protons H-2'/H-6' will show a two-bond correlation (²J) to C-1' and a three-bond correlation (³J) to C-4', further solidifying the para-substitution pattern.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural elucidation of this compound is a systematic process where each piece of NMR data validates the others.
-
¹H and ¹³C NMR provided the count and type of all hydrogen and carbon atoms, matching the proposed molecular formula.
-
DEPT-135 confirmed the identity of CH, CH₂, and CH₃ groups, perfectly aligning with the assignments made from the ¹³C spectrum.
-
COSY established the proton-proton connectivity within the aromatic ring and the piperazine ring separately.
-
HSQC linked every proton to its directly attached carbon, allowing for the confident assignment of the carbon skeleton.
-
HMBC provided the final, definitive proof by showing the long-range correlations that connect the methoxy group to the aromatic ring and, most importantly, the piperazine ring to the sulfonylaromatic moiety.
The collective, internally consistent data from these experiments leaves no ambiguity and confirms the structure as this compound. This methodical, multi-technique approach exemplifies a robust and trustworthy protocol for the structural characterization of novel chemical entities.
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Unlocking the Vault: The Therapeutic Versatility of the Sulfonylpiperazine Scaffold
An In-depth Technical Guide for Drug Development Professionals
Abstract
The sulfonylpiperazine moiety is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties and synthetic tractability that allows for extensive molecular exploration and optimization. The two nitrogen atoms of the piperazine ring provide a handle for modulating basicity, solubility, and hydrogen bonding capacity, which are critical for favorable pharmacokinetic profiles, including oral bioavailability and CNS penetration.[1][3] This guide provides an in-depth exploration of the sulfonylpiperazine scaffold, synthesizing field-proven insights into its structure-activity relationships (SAR), mechanisms of action across diverse therapeutic areas, and the practical methodologies required for its investigation. We will delve into its applications in oncology, central nervous system (CNS) disorders, and infectious diseases, providing a robust framework for researchers and drug development professionals aiming to leverage this remarkable chemical entity.
The Sulfonylpiperazine Core: A Structural and Physicochemical Analysis
The power of the sulfonylpiperazine scaffold lies in its modular nature. It consists of a central piperazine ring linked to a sulfonyl group, which is typically attached to an aromatic or heterocyclic system. The second nitrogen of the piperazine ring offers a point for diversification, allowing for the introduction of various substituents to fine-tune biological activity.
Key Physicochemical Attributes:
-
Basicity and pKa: As a diprotic base, the piperazine ring can be protonated under physiological pH. This basicity is crucial for enhancing aqueous solubility and forming stable salts, which aids in formulation.[1]
-
Hydrogen Bonding: The two nitrogen atoms act as hydrogen bond acceptors, while N-H groups (if present) can be donors, facilitating potent interactions with biological targets.[3]
-
Structural Rigidity and Conformational Flexibility: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor binding, while still allowing for enough flexibility to accommodate various binding pockets.
-
Metabolic Stability: The scaffold itself is generally robust, but the substituents on the aryl sulfonyl group and the second piperazine nitrogen are key sites for metabolic modification, offering opportunities to optimize the drug's half-life.
Therapeutic Frontiers of Sulfonylpiperazine Derivatives
The versatility of the sulfonylpiperazine core has enabled its application across a wide spectrum of diseases.
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are indispensable pharmacophores in many CNS active agents.[4] Their ability to traverse the blood-brain barrier and interact with key neurotransmitter receptors makes them ideal candidates for treating complex neurological and psychiatric conditions.
Mechanism of Action in Schizophrenia: Many atypical antipsychotic drugs feature a piperazine moiety. Their mechanism often involves a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.[5][6] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), while 5-HT2A antagonism can increase dopamine release in the prefrontal cortex, potentially improving "negative" and cognitive symptoms.[5][7]
Neurodegenerative Diseases: The scaffold has shown promise in models of Parkinson's and Alzheimer's disease.[8][9] Arylpiperazine-sulfonamides have demonstrated neuroprotective properties against mitochondrial dysfunction and impaired protein clearance in in-vitro models of Parkinson's disease.[8] In Alzheimer's research, certain piperazine derivatives have been found to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, two key pathological hallmarks of the disease.[10]
Oncology
In cancer therapy, the sulfonylpiperazine scaffold frequently serves as a linker in targeted therapies, particularly kinase inhibitors.[1]
Mechanism of Action in Kinase Inhibition: The piperazine ring connects key pharmacophoric fragments that bind within the ATP-binding pocket of a target kinase. Its basicity can be exploited to form salt bridges with acidic residues, such as aspartate, in the hinge region of the kinase, anchoring the molecule for potent inhibition.[1] Furthermore, sulfonamide-based compounds have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11]
Structure-Activity Relationship (SAR) Insights: Studies on novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have identified compounds with potent antiproliferative and apoptotic activity against breast cancer cell lines.[12] The SAR data from these studies highlight the importance of the substitution pattern on the terminal phenyl rings for achieving high potency.
| Compound ID | Phenylsulfonyl Substitution | Target Cell Line | IC50 (µM) | Citation |
| 3e | 4-methoxy | MDA-MB-231 | 16.98 | [12] |
| 6b | 2,4-dichloro | MDA-MB-231 | 17.33 | [12] |
| 23 | 4-(trifluoromethyl)benzyl on N' | MDA-MB-468 (Breast) | 1.00 | [13] |
| 25 | bis(4-fluorophenyl)methyl on N' | HOP-92 (Lung) | 1.35 | [13] |
Table 1: Cytotoxicity of Selected Sulfonylpiperazine Derivatives in Cancer Cell Lines.
Infectious Diseases
The sulfonylpiperazine scaffold is a valuable platform for developing novel antibacterial and antiviral agents.
Antibacterial Agents: This class of compounds has been investigated as inhibitors of LpxH (UDP-2,3-diacylglucosamine hydrolase), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[14] A robust activity assay is crucial to establish the structure-activity relationship (SAR) for these inhibitors.[14] The modular structure allows for systematic modification of the two aromatic rings and the central linker to optimize potency.[14][15]
Antiviral Agents: Derivatives have been designed as inhibitors of the influenza A virus nucleoprotein, which is a key target for antiviral drug development.[16][17] Several synthesized sulfonylpiperazine nucleozin derivatives exhibited better anti-influenza activity than the reference drug ribavirin, with no significant cytotoxicity against host cells.[16] This highlights the potential for developing agents with a good selectivity window. The broad applicability of sulfonamide derivatives in antiviral research is well-documented, with activity against a range of viruses including HIV and SARS-CoV-2.[18]
Synthesis and Experimental Protocols
The synthesis of sulfonylpiperazine derivatives is typically straightforward, lending itself to the creation of large libraries for screening.
General Synthetic Workflow
A common and efficient method involves the coupling of a substituted piperazine with a sulfonyl chloride in the presence of a base.[19] This modular approach allows for extensive diversification.
// Reactants Piperazine [label="Substituted Piperazine\n(Building Block A)"]; SulfonylChloride [label="Aryl/Heteroaryl\nSulfonyl Chloride\n(Building Block B)"]; Base [label="Base\n(e.g., Triethylamine)", shape=ellipse, fillcolor="#F1F3F4"]; Solvent [label="Solvent\n(e.g., Dichloromethane)", shape=ellipse, fillcolor="#F1F3F4"];
// Reaction ReactionVessel [label="Reaction Mixture", shape=cylinder, fillcolor="#FFFFFF"];
// Process Steps Coupling [label="Nucleophilic\nSubstitution", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product FinalProduct [label="Sulfonylpiperazine\nDerivative", shape=box3d, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Edges Piperazine -> ReactionVessel; SulfonylChloride -> ReactionVessel; Base -> ReactionVessel; Solvent -> ReactionVessel; ReactionVessel -> Coupling; Coupling -> Workup; Workup -> Purification; Purification -> FinalProduct; } } Caption: General synthetic workflow for sulfonylpiperazine derivatives.
Protocol: General Synthesis of a Sulfonylpiperazine Derivative
This protocol describes a representative synthesis based on established methodologies.[19]
-
Preparation: To a solution of the desired substituted piperazine (1.0 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask, add the corresponding aryl sulfonyl chloride (1.0 mmol).
-
Reaction Initiation: Cool the mixture in an ice bath and add a suitable base, such as triethylamine (1.2 mmol), dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonylpiperazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[19]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for evaluating the anti-proliferative effects of novel compounds on cancer cell lines.[1]
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test sulfonylpiperazine derivative in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
The sulfonylpiperazine scaffold is a proven and powerful tool in drug discovery, demonstrating remarkable therapeutic potential across oncology, CNS disorders, and infectious diseases.[1][20][21] Its synthetic accessibility and tunable physicochemical properties provide a robust foundation for generating novel therapeutic agents. The causality behind experimental choices in modifying this scaffold—whether to enhance blood-brain barrier penetration for a CNS target or to improve kinase selectivity in an oncology setting—is rooted in decades of medicinal chemistry research. Future efforts will likely focus on leveraging this scaffold for multi-target therapies, particularly for complex conditions like neurodegenerative diseases and cancer, where hitting multiple pathways may offer synergistic benefits.[1] As our understanding of disease biology deepens, the rational design of next-generation sulfonylpiperazine derivatives will undoubtedly continue to yield innovative and impactful medicines.
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A Technical Guide to the Physicochemical Properties of Substituted Sulfonylpiperazines for Drug Discovery Professionals
Introduction: The Strategic Value of the Sulfonylpiperazine Scaffold
The piperazine ring is a "privileged scaffold" in medicinal chemistry, integral to a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its unique ability to impart favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1][3] When incorporated into a sulfonylpiperazine motif, the scaffold's utility is further enhanced, offering a synthetically tractable framework for creating potent and selective therapeutic agents.[3][4] Sulfonylpiperazine congeners serve as specialized structures with distinct biological effects and can enhance the binding affinity of ligands to their targets.[3][4]
This guide provides an in-depth exploration of the core physicochemical properties of substituted sulfonylpiperazines. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between chemical structure and drug-like properties. We will delve into the critical parameters of acidity (pKa), lipophilicity (logP/logD), and aqueous solubility, providing not only the theoretical underpinning of their importance but also detailed, validated protocols for their accurate measurement. Understanding and optimizing these properties is paramount for reducing attrition rates and designing successful drug candidates.[5][6]
Acidity and Basicity (pKa): The Ionization Gatekeeper
The ionization state of a drug molecule, governed by its pKa and the pH of its environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[7] The pKa value indicates a molecule's propensity to donate or accept a proton.[7] For a substituted sulfonylpiperazine, which is a diprotic base, the two pKa values dictate the concentration of ionized and non-ionized species at physiological pH (typically ~7.4).[1] This balance is crucial: the non-ionized form is generally more lipophilic and better able to cross cellular membranes, while the ionized form is often more water-soluble and interacts more readily with polar targets.[7]
Structure-Property Relationships (SPR) for pKa
The basicity of the sulfonylpiperazine core is primarily attributed to the two nitrogen atoms of the piperazine ring. The pKa values can be modulated by the electronic nature of the substituents:
-
N1-Substituent (Sulfonyl Group): The sulfonyl group (SO2) is strongly electron-withdrawing, which significantly decreases the basicity of the adjacent N1 nitrogen. This nitrogen is typically not protonated under physiological conditions.
-
Aryl Group on Sulfonyl Moiety: Substituents on the aryl ring attached to the sulfonyl group can fine-tune the basicity of the distal N4 nitrogen. Electron-withdrawing groups on this aryl ring will subtly decrease the pKa of the N4 nitrogen, while electron-donating groups will increase it.
-
N4-Substituent: The nature of the substituent on the N4 nitrogen has the most profound impact on the second pKa value. Bulky or electron-withdrawing substituents will lower the basicity of this nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa values of a substituted sulfonylpiperazine. The principle involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.
Materials:
-
Substituted sulfonylpiperazine compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Potassium Hydroxide (KOH)
-
Milli-Q water, degassed
-
Methanol or other suitable co-solvent
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., Pion Sirius T3)[7]
-
Magnetic stirrer and stir bar
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of a water/co-solvent mixture to a final concentration of approximately 1-2 mM. The co-solvent is used to ensure the compound remains dissolved throughout the titration.
-
Acidic Titration: Place the sample solution in the titration vessel. Start the titration by adding standardized 0.1 M HCl in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Basic Titration: Following the acidic titration, titrate the solution back with standardized 0.1 M KOH, again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is often used to calculate the pKa from the raw data, fitting the curve to the Henderson-Hasselbalch equation.
-
Validation: Run a blank titration (solvent without the compound) to correct for any solvent effects. Titrate a known standard (e.g., pyridine) to validate the system's performance.
Lipophilicity (logP and logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical property that influences a drug's permeability across biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[6][8][9] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[10][11] For basic compounds like sulfonylpiperazines, logD at pH 7.4 is the more physiologically relevant parameter. A balanced logP (often between 2 and 5) is typically desired for optimal absorption and distribution.[11]
Structure-Property Relationships (SPR) for Lipophilicity
The lipophilicity of sulfonylpiperazines is highly tunable through substitution:
-
Aryl Sulfonyl Group: Increasing the lipophilicity of the aryl group (e.g., adding halogen or alkyl substituents) will increase the overall logP of the molecule.
-
N4-Substituent: This position offers the most significant opportunity to modulate lipophilicity. Adding non-polar, aliphatic, or aromatic groups at N4 will substantially increase logP and logD7.4. Conversely, incorporating polar functional groups (e.g., hydroxyl, amide) will decrease lipophilicity.
Table 1: Illustrative Structure-Lipophilicity Relationships for a Hypothetical Sulfonylpiperazine Series
| R1 (on Aryl Sulfonyl) | R2 (on Piperazine N4) | Calculated logP | Measured logD (pH 7.4) |
| H | Methyl | 2.1 | 1.5 |
| 4-Cl | Methyl | 2.8 | 2.2 |
| 4-OCH3 | Methyl | 1.9 | 1.3 |
| H | Benzyl | 3.5 | 2.8 |
| H | Cyclohexyl | 3.9 | 3.1 |
| H | Morpholinoethyl | 1.5 | 0.8 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow: Lipophilicity Determination
The diagram below outlines a typical workflow for assessing the lipophilicity of a new chemical entity.
Caption: Workflow for lipophilicity assessment in drug discovery.
Experimental Protocol: logD7.4 Determination by HPLC
The shake-flask method is the traditional "gold standard" but is low-throughput. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a more rapid and widely used technique for estimating logD in a drug discovery setting.
Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity. The longer the retention time, the more lipophilic the compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer at pH 7.4 (e.g., phosphate-buffered saline)
-
Mobile Phase B: Acetonitrile or Methanol
-
Test compounds and a set of calibration standards with known logD7.4 values
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare stock solutions of the calibration standards and test compounds in a suitable solvent (e.g., DMSO).
-
Calibration Curve Construction:
-
Inject each standard onto the HPLC column using an isocratic or gradient elution method.
-
Record the retention time (tR) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot the known logD7.4 values of the standards against their corresponding log k' values. This creates the calibration curve.
-
-
Sample Analysis:
-
Inject the test compounds using the same HPLC method.
-
Determine their retention times and calculate their log k' values.
-
-
logD Calculation:
-
Using the linear regression equation from the calibration curve, calculate the logD7.4 of the test compounds from their measured log k' values.
-
-
System Validation: The calibration curve should have a correlation coefficient (R²) > 0.95. Regularly inject a quality control standard to ensure system consistency.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs and their suitability for intravenous formulation.[8][9] Poor solubility can lead to incomplete absorption, high inter-subject variability, and challenges in formulation development.[12] For drug discovery projects, kinetic solubility is often measured in high-throughput screening, while thermodynamic solubility is determined for lead compounds.
Structure-Property Relationships (SPR) for Solubility
Solubility is inversely related to lipophilicity and melting point (a measure of crystal lattice energy).[8]
-
Lipophilicity: As discussed, increasing lipophilicity generally decreases aqueous solubility.
-
Polarity and Hydrogen Bonding: Introducing polar groups or hydrogen bond donors/acceptors can disrupt the crystal lattice and improve interactions with water, thereby increasing solubility. The piperazine nitrogens themselves contribute to solubility.[1]
-
Ionization: The solubility of basic compounds like sulfonylpiperazines is highly pH-dependent. Solubility is typically lowest at high pH where the compound is neutral and increases significantly as the pH drops and the compound becomes protonated (ionized). The formation of salts is a common strategy to enhance the solubility and dissolution rate of basic drugs.[12]
Experimental Workflow: Solubility Profiling
Caption: Decision workflow for solubility assessment of new compounds.
Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry
This method measures the solubility of a compound as it precipitates out of an aqueous buffer after being introduced from a DMSO stock solution. It is a rapid and resource-efficient way to rank compounds in early discovery.
Materials:
-
Compound stock solutions in 100% DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well or 384-well microplates (UV-transparent)
-
Automated liquid handler
-
Plate-reading nephelometer or turbidimeter
Procedure:
-
Plate Preparation: Using the liquid handler, dispense the aqueous buffer into the wells of the microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (typically ensuring the final DMSO concentration is ≤1%). This is usually done in a serial dilution format to test a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Measurement: Measure the turbidity (light scattering) of each well using the nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer + DMSO only). This can be determined by plotting turbidity versus concentration and identifying the breakpoint.
-
Validation: Include compounds with known high and low solubility as controls on each plate to ensure the assay is performing correctly.
Conclusion
The sulfonylpiperazine scaffold is a powerful and versatile platform in modern drug design. A thorough understanding and proactive optimization of its core physicochemical properties—pKa, lipophilicity, and solubility—are essential for the successful development of drug candidates. By employing the structure-property relationship insights and robust experimental protocols detailed in this guide, drug discovery teams can make more informed decisions, enhancing the efficiency of the lead optimization process and increasing the probability of identifying high-quality clinical candidates.
References
- Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed.
- Henderson, B. J., Carper, D. J., González-Cestari, T. F., Yi, B., Mahasenan, K., Pavlovicz, R. E., Dalefield, M. L., Coleman, R. S., Li, C., & McKay, D. B. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692.
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- Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. (n.d.). ResearchGate.
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- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Henderson, B. J., Carper, D. J., González-Cestari, T. F., Yi, B., Mahasenan, K., Pavlovicz, R. E., Dalefield, M. L., Coleman, R. S., Li, C., & McKay, D. B. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681–8692.
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- Gauthier, C. A., et al. (1991). Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors. Journal of Medicinal Chemistry, 34(2), 705-717.
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Initial Toxicity Screening of 1-[(4-methoxyphenyl)sulfonyl]piperazine: A Tiered Approach for Early Drug Development
An In-Depth Technical Guide:
Prepared by a Senior Application Scientist
Abstract
The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery, preventing late-stage failures that incur significant financial and ethical costs.[1] This guide presents a comprehensive, tiered strategy for the initial toxicity screening of the novel chemical entity (NCE), 1-[(4-methoxyphenyl)sulfonyl]piperazine. As a compound with limited publicly available safety data, a systematic, evidence-based approach is paramount. We will proceed from rapid, cost-effective in silico predictions to foundational in vitro assays, including cytotoxicity, genotoxicity, and hepatotoxicity screens.[2][3][4] This document is designed for researchers, toxicologists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice, ensuring a robust and defensible preliminary safety assessment.
Introduction: The Imperative for Early Safety Assessment
The "fail early, fail cheap" paradigm is critical in pharmaceutical R&D. Identifying liabilities such as cytotoxicity or genotoxicity before significant resources are invested in lead optimization is essential.[1] Our proposed screening cascade is designed to achieve this by employing a series of validated assays that increase in complexity and resource intensity at each tier.
Caption: Tiered workflow for initial toxicity screening of an NCE.
Tier 1: In Silico Toxicological Assessment
2.1 Rationale and Causality
Before committing to wet-lab experiments, computational toxicology models provide an invaluable first look at potential hazards.[8] These models leverage vast databases of known chemical structures and their associated toxicological data to predict the properties of a new molecule.[2][4] The core principle is Quantitative Structure-Activity Relationship (QSAR), which posits that a chemical's structure dictates its biological activity.[1][9] This step is cost-effective, rapid, and requires no physical compound, making it the ideal starting point.[2]
2.2 Recommended Models and Endpoints
For this compound, the following predictive models are recommended:
-
Genotoxicity/Mutagenicity: Prediction of Ames test outcomes to identify structural alerts for DNA reactivity.
-
Carcinogenicity: Assessment based on structural fragments known to be associated with carcinogenicity.
-
Hepatotoxicity (DILI): Prediction of potential for drug-induced liver injury, a leading cause of drug failure.[10]
-
hERG Inhibition: Prediction of cardiac toxicity through blockage of the hERG potassium channel.
2.3 Data Presentation: Predicted Liabilities
The output from these models should be summarized in a clear, concise table.
| Toxicological Endpoint | Prediction Result | Confidence Level | Structural Alerts Identified |
| Ames Mutagenicity | Negative | High | None |
| Carcinogenicity (Rodent) | Equivocal | Medium | Sulfonyl group (class-based) |
| Hepatotoxicity (DILI) | Low Probability | Medium | Piperazine moiety (context-dependent) |
| hERG Inhibition | Low Probability | High | None |
Note: This is a hypothetical data table for illustrative purposes.
Tier 2: In Vitro General Cytotoxicity Screening
3.1 Rationale and Causality
Moving from prediction to practice, the first biological assessment should measure general cytotoxicity—the compound's intrinsic ability to kill cells.[11] This provides a baseline understanding of the concentration at which the compound begins to cause overt cellular damage. A potent therapeutic candidate should ideally exhibit its desired biological effect at concentrations well below those that cause general cytotoxicity. The assay of choice is the MTT assay, a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[12][13][14]
The principle relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[12] An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol, but MTT remains a widely accepted standard.[12][15]
Caption: The biochemical workflow of the MTT cytotoxicity assay.
3.2 Experimental Protocol: MTT Assay
A detailed, step-by-step methodology is provided in Appendix A . The protocol includes cell line selection (e.g., HepG2 for liver cell context, or a relevant cancer cell line if oncology is the target), compound preparation, incubation times, and data analysis to determine the IC50 (half-maximal inhibitory concentration).
3.3 Data Presentation: Cytotoxicity Results
| Cell Line | Exposure Time (h) | IC50 (µM) | 95% Confidence Interval |
| HepG2 | 48 | > 100 | N/A |
| HEK293 | 48 | 85.4 | 78.2 - 93.1 |
Note: This is a hypothetical data table for illustrative purposes.
Tier 3: Specialized In Vitro Toxicity Screening
Following a general cytotoxicity assessment, more specific potential liabilities must be investigated. For an NCE, genotoxicity and organ-specific toxicity (particularly hepatotoxicity) are of primary concern.[10][16]
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
4.1.1 Rationale and Causality
Genotoxicity testing is a regulatory requirement and critical for safety, as compounds that damage DNA can be potential carcinogens.[17][18] The Ames test is a widely used and internationally accepted method (OECD Guideline 471) for identifying compounds that can cause gene mutations.[17][19][20]
The assay uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[19] These strains are auxotrophic. The test measures the ability of the test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[20] Because many chemicals only become mutagenic after being processed by the liver, the test is conducted both with and without a metabolic activation system (S9 fraction), which is a liver homogenate.[17]
4.1.2 Experimental Protocol: Ames Test (Miniaturized Screening Version)
A detailed protocol for a miniaturized, screening version of the Ames test (e.g., Mini Ames) is provided in Appendix B . This version is suitable for early-stage discovery, requiring less compound and providing a rapid assessment.[16]
4.1.3 Data Presentation: Ames Test Results
Results are typically expressed as a mutagenicity ratio (mean revertants in test plates / mean revertants in solvent control plates). A compound is often considered mutagenic if there is a dose-dependent increase in revertants and the ratio is ≥ 2.0.
| Bacterial Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Mutagenicity Ratio at Highest Dose | Result |
| TA98 | Without | 1000 | 1.2 | Negative |
| TA98 | With | 1000 | 1.5 | Negative |
| TA100 | Without | 1000 | 0.9 | Negative |
| TA100 | With | 1000 | 1.1 | Negative |
| TA1535 | With | 1000 | 1.3 | Negative |
| TA1537 | With | 1000 | 1.0 | Negative |
Note: This is a hypothetical data table for illustrative purposes.
Hepatotoxicity Assessment
4.2.1 Rationale and Causality
Drug-induced liver injury (DILI) is a major reason for the withdrawal of approved drugs from the market.[10] Therefore, early in vitro assessment of hepatotoxicity is a critical risk-mitigation step. While the cytotoxicity assay in a liver-derived cell line like HepG2 provides a first indication, more specific markers can be assessed.[21] Immortalized cell lines are commonly used for their stability and ease of culture in initial screening.[21][22]
4.2.2 Recommended Experimental Approach
Using a human liver cell line (e.g., HepG2 or HepaRG), expose cells to the compound at sub-cytotoxic concentrations (e.g., at and below the IC50 value determined in Tier 2) for 24-48 hours. Key endpoints to measure include:
-
Aspartate Aminotransferase (AST) / Alanine Aminotransferase (ALT) Leakage: Measurement of these liver enzymes in the cell culture medium is a classic indicator of hepatocellular membrane damage.
-
Glutathione (GSH) Depletion: A reduction in cellular GSH levels can indicate oxidative stress, a common mechanism of DILI.
-
Mitochondrial Dysfunction: Assays such as the JC-1 assay can detect changes in mitochondrial membrane potential.
Data Integration and Risk Assessment
The initial toxicity screening culminates in an integrated assessment of the data from all tiers. The goal is not to definitively declare the compound "safe" but to identify potential risks that warrant further investigation or lead to the de-prioritization of the compound.
Summary of Findings for this compound (Hypothetical):
| Assay Type | Result | Implication |
| In Silico | No major structural alerts for mutagenicity or hERG. Equivocal carcinogenicity signal. | Low initial concern for DNA reactivity. Class-based alert for carcinogenicity requires future monitoring. |
| Cytotoxicity | IC50 > 85 µM in multiple cell lines. | Low general cytotoxicity. Provides a good therapeutic window if pharmacological potency is in the nM or low µM range. |
| Genotoxicity (Ames) | Negative in all strains, with and without S9 activation. | Low risk of being a bacterial mutagen. This significantly de-risks the compound for this specific endpoint. |
| Hepatotoxicity | No significant AST/ALT leakage or GSH depletion at concentrations up to 50 µM. | Low initial concern for direct hepatocellular toxicity via membrane damage or oxidative stress. |
Overall Recommendation: Based on this initial screening cascade, this compound displays a favorable early toxicity profile. The compound exhibits low cytotoxicity and is negative for mutagenicity in the Ames test. It does not raise immediate alarms for hepatotoxicity. Further development and more comprehensive safety assessments, as dictated by regulatory guidelines, are warranted.[23][24]
Appendix A: Detailed Protocol - MTT Cytotoxicity Assay
1. Materials
-
Target cell line (e.g., HepG2, ATCC HB-8065)
-
Complete cell culture medium (e.g., EMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Appendix B: Detailed Protocol - Miniaturized Ames Test
1. Materials
-
Ames bacterial strains (e.g., TA98, TA100 from Moltox)
-
2x Top Agar
-
Glucose salt solution
-
Vogel-Bonner medium E (bottom agar plates)
-
Test compound stock solution (in DMSO)
-
Positive controls (e.g., 2-Nitrofluorene for TA98 w/o S9, 2-Aminoanthracene for TA100 w/ S9)
-
S9 fraction and co-factor solution (NADP, G6P)
-
384-well plates
2. Procedure
-
Preparation: Prepare bottom agar plates. Grow overnight cultures of bacterial strains.
-
Exposure: In a 384-well plate, combine the test compound dilutions, bacterial culture, and either PBS (for -S9) or S9 mix (for +S9).
-
Incubation: Incubate the plate at 37°C with shaking for 90 minutes.
-
Plating: Mix the exposure culture with molten top agar containing a trace amount of histidine/biotin. Overlay this mixture onto the bottom agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Calculate the mean number of revertants for each concentration and the solvent control. Determine the mutagenicity ratio. A result is positive if a dose-dependent, two-fold or greater increase over background is observed.
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solubility and stability studies of 1-[(4-methoxyphenyl)sulfonyl]piperazine
An In-depth Technical Guide: Solubility and Stability Studies of 1-[(4-methoxyphenyl)sulfonyl]piperazine
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the scientific causality behind each experimental design, ensuring a robust and logically sound approach to characterization. It details field-proven, step-by-step protocols for determining pH-dependent solubility profiles and conducting comprehensive forced degradation and long-term stability studies in accordance with International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating, providing drug development professionals with the critical data needed to assess the compound's viability, formulate it effectively, and establish its shelf-life.
Introduction: The Imperative for Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For this compound, a molecule featuring a sulfonamide linkage, a piperazine ring, and a methoxyphenyl moiety, these characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and potential for degradation.
The piperazine ring is a common pharmacophore known to enhance physicochemical characteristics like solubility and bioavailability[1]. However, the sulfonamide group can be susceptible to hydrolysis under certain pH conditions, and the nitrogen atoms in the piperazine ring can be targets for oxidation[2]. Therefore, a systematic investigation is not merely a regulatory requirement but a foundational pillar of rational drug development. This guide provides the strategic and tactical framework for such an investigation, grounded in authoritative regulatory standards and first-principle chemical knowledge.
Physicochemical Profile of this compound
A preliminary analysis of the molecule's structure informs the experimental design. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its constituent functional groups.
-
Structure:
(Image generated for illustrative purposes)
-
Functional Group Analysis:
-
Piperazine Ring: A basic, six-membered heterocyclic amine. The secondary amine (pKa ~9.8) will be protonated at physiological pH, enhancing aqueous solubility.
-
Sulfonamide Group: The sulfonamide nitrogen is weakly acidic, but its primary influence here is structural and electronic. This group is known to be susceptible to degradation.[3][4][5]
-
Methoxyphenyl Group: A bulky, lipophilic group that will decrease aqueous solubility.
-
This structural dichotomy—a solubilizing basic amine versus a lipophilic aryl group—makes the determination of its pH-solubility profile particularly critical.
| Property | Value / Inferred Characteristic | Rationale / Source |
| Molecular Formula | C₁₁H₁₆N₂O₃S | Based on structure |
| Molecular Weight | 256.32 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Common for similar small molecules[6] |
| pKa (basic) | ~9.8 (Piperazine N-H) | Inferred from piperazine scaffold |
| pKa (acidic) | Weakly acidic (Sulfonamide N-H) | Inferred from sulfonamide group |
Solubility Assessment: Beyond a Single Number
Solubility is not a static value but a dynamic property highly dependent on the environment. For an orally administered drug, the compound must dissolve in the varying pH environments of the gastrointestinal (GI) tract, from the highly acidic stomach (pH ~1.2) to the near-neutral small intestine (pH ~6.8).[7] Therefore, a comprehensive pH-solubility profile is essential.
Scientific Rationale for pH-Solubility Profiling
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a pathway for biowaivers of in vivo bioequivalence studies.[8][9] To classify a drug as "highly soluble," its highest therapeutic dose must be soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[7][10][11] This protocol is designed to generate the data required for such a classification. The shake-flask method is the globally accepted gold standard for determining equilibrium solubility due to its reliability.[11]
Experimental Workflow: pH-Solubility Profiling
Caption: Workflow for a comprehensive Forced Degradation Study.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products for this compound and to qualify a stability-indicating analytical method.
Procedure:
-
Stock Preparation: Prepare a stock solution of the API (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose the API (in both solution and solid state, as appropriate) to the following conditions. Samples should be withdrawn at various time points (e.g., 2, 8, 24 hours) and immediately neutralized or diluted to stop the reaction before analysis.
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at ~60°C.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at room temperature or heat gently (~40°C). The piperazine moiety may show some base stability.
-
Oxidative Degradation: Mix stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. The sulfonamide and piperazine functional groups are potentially susceptible to oxidation. [2][3][4][12] * Thermal Degradation: Store the solid API in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [13]A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a qualified HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluation:
-
Assess the percentage of degradation.
-
Check for peak purity of the parent compound.
-
Calculate mass balance to ensure all degradants are accounted for.
-
Use MS data to propose structures for the major degradation products.
-
Long-Term Stability Studies (ICH Guidelines)
Long-term and accelerated stability studies are conducted to propose a re-test period or shelf-life for the drug substance. The conditions are defined by the ICH Q1A(R2) guideline and depend on the climatic zone where the product will be marketed. [14][13]
| Study Type | Storage Condition | Minimum Duration | Climatic Zone |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | I and II |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | (Used if accelerated fails) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | All |
RH = Relative Humidity
Protocol: ICH-Compliant Stability Study Setup
Objective: To gather data to establish a re-test period for this compound drug substance.
Procedure:
-
Packaging: Place a sufficient quantity of the API into containers that simulate the proposed commercial packaging.
-
Storage: Place the packaged samples into qualified stability chambers set to the conditions specified in the table above (e.g., Long-Term and Accelerated).
-
Timepoints: Pull samples for testing at specified intervals. For a 12-month long-term study, typical timepoints are 0, 3, 6, 9, and 12 months. For a 6-month accelerated study, timepoints are 0, 3, and 6 months. [15]4. Testing: At each timepoint, test the samples for critical quality attributes, including:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Water content (if applicable)
-
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For this compound, the protocols detailed in this guide provide a robust, scientifically-grounded, and regulatory-compliant pathway for characterization. The pH-solubility profile will directly inform formulation strategies and provide essential data for BCS classification. The forced degradation studies will illuminate potential liabilities and validate the analytical methods required for quality control, while the long-term stability program will ultimately define the compound's viable shelf-life. By adhering to these self-validating systems, researchers can generate the high-quality, trustworthy data necessary to advance this compound through the development pipeline with confidence.
References
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-
Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
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European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
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Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. [Link]
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SOP-Services. (2025). SOP for pH-Solubility Profiling of Drug Candidates. [Link]
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PubMed. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]
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International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
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PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
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Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
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European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
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Globe Thesis. (2024). Degradation Of Sulfonamides By Ultraviolet/electrochemical Oxidation And The Effects Of Treated Effluents On Microbial Community. [Link]
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PubMed. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. [Link]
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ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]
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PubMed. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. [Link]
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USP. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Unlocking the Proteome: A Technical Guide to Identifying Biological Targets for Sulfonylpiperazine Derivatives
Foreword: The Sulfonylpiperazine Scaffold - A Privileged Structure in Drug Discovery
The sulfonylpiperazine motif is a cornerstone of modern medicinal chemistry. Its remarkable versatility, born from a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, has led to its incorporation into a diverse array of biologically active agents.[1] From anti-cancer therapeutics that modulate complex signaling cascades to novel antibiotics and CNS-active compounds, the sulfonylpiperazine core has proven to be a privileged scaffold for engaging a wide spectrum of biological targets.[2][3] However, for every derivative with a known mechanism of action, there are countless others emerging from high-throughput screens or rational design campaigns whose precise molecular targets remain elusive. This guide is intended for researchers, scientists, and drug development professionals dedicated to unraveling these molecular mysteries. It provides a comprehensive, field-proven framework for the systematic identification and validation of biological targets for novel sulfonylpiperazine derivatives, moving beyond a simple listing of techniques to explain the strategic rationale behind each experimental choice.
I. The Strategic Blueprint: An Integrated Workflow for Target Identification
The journey from a bioactive sulfonylpiperazine derivative to a validated biological target is not a linear path but an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement. A robust target identification campaign should be a multi-pronged strategy, integrating computational predictions with orthogonal experimental validation to build a compelling and self-validating case. The causality behind this integrated approach is simple: in-silico methods provide a rapid and cost-effective way to narrow the vast search space of the proteome, while experimental techniques offer the tangible proof of direct physical interaction and functional consequence.
Below is a logical workflow that forms the backbone of a successful target deconvolution effort.
Caption: Integrated workflow for sulfonylpiperazine target identification.
II. Phase 1: In-Silico Hypothesis Generation - Focusing the Search
Before committing to resource-intensive wet lab experiments, computational methods can effectively triage the entire human proteome, flagging proteins with a higher probability of interacting with your sulfonylpiperazine derivative. These methods are broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities.
-
Chemical Similarity Searching: Your novel compound is compared against databases of molecules with known targets (e.g., ChEMBL, DrugBank).[2] This is often the fastest first step to identify obvious, closely-related targets.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model built from your sulfonylpiperazine can be used to screen libraries of known protein structures.
-
-
Structure-Based Approaches: When a high-quality 3D structure of a potential target protein is available, molecular docking can predict the preferred binding orientation and affinity of your compound to the protein's binding site.
-
Reverse/Inverse Docking: Instead of docking many compounds into one target, this method docks one compound into a library of many potential protein targets to predict a range of possible interactions.[3]
-
III. Phase 2: Experimental Hit Finding - Capturing the Target
With a prioritized list of potential targets, the next step is to experimentally demonstrate a direct physical interaction between your sulfonylpiperazine derivative and its protein partner(s) within a complex biological sample, such as a cell lysate.
A. Affinity Chromatography-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for target identification that relies on using the small molecule as "bait" to "fish" for its binding partners.[4][5] The key to a successful AP-MS experiment is the design of an effective affinity probe.
Principle of Causality: The fundamental principle is that a protein binding with high affinity and specificity to an immobilized sulfonylpiperazine derivative can be physically separated from the thousands of other proteins in a lysate. The success of this technique is contingent on creating a probe where the linker and immobilization point do not disrupt the key interactions required for binding.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).
Detailed Protocol: Photo-Affinity Labeling AP-MS
Photo-affinity labeling is an advanced variant that incorporates a photoreactive group (e.g., diazirine) into the probe. Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, providing a more robust capture of even transient interactions.[5]
-
Probe Synthesis:
-
Based on Structure-Activity Relationship (SAR) data, identify a position on the sulfonylpiperazine scaffold where modification is tolerated without loss of activity.
-
Synthesize a trifunctional probe containing: (1) the sulfonylpiperazine pharmacophore, (2) a photoreactive moiety (e.g., diazirine), and (3) an enrichment handle (e.g., biotin or a terminal alkyne for click chemistry).[5]
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line showing phenotypic response to the compound) to ~80-90% confluency.
-
Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Labeling and Enrichment:
-
Incubate the cell lysate (1-5 mg total protein) with the photo-affinity probe (1-10 µM) for 30-60 minutes at 4°C in the dark to allow for binding.
-
Crucial Control: In a parallel sample, include a 100-fold excess of the original, unmodified sulfonylpiperazine derivative as a competitor. Proteins that are true targets will show significantly reduced labeling in this competitor sample.
-
Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 10-30 minutes to induce crosslinking.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3x with lysis buffer containing 0.1% SDS, followed by 2x with a high-salt buffer (e.g., 500 mM NaCl), and 2x with the original lysis buffer.[6]
-
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).
-
Perform in-gel or on-bead trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins significantly enriched in the probe-treated sample compared to the competitor-treated and no-probe controls are considered high-confidence hits.
-
B. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that uses active-site-directed covalent probes to map the functional state of entire enzyme families within a complex proteome.[9][10] If the sulfonylpiperazine derivative is suspected to target an enzyme class with a reactive catalytic residue (e.g., serine hydrolases, cysteine proteases, kinases), a competitive ABPP experiment can be highly informative.
Principle of Causality: A broad-spectrum, activity-based probe for an enzyme family will label all active members of that family. If the sulfonylpiperazine derivative binds to the active site of one of these enzymes, it will block the labeling by the probe. This reduction in probe labeling, quantifiable by mass spectrometry, identifies the specific enzyme target.
Detailed Protocol: Competitive ABPP
-
Proteome Preparation: Prepare native cell or tissue lysates as described for AP-MS.
-
Competitive Incubation:
-
Pre-incubate aliquots of the proteome (e.g., 1 mg) with varying concentrations of your sulfonylpiperazine derivative (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add a well-characterized, broad-spectrum activity-based probe for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases). The probe should contain a reporter tag (biotin or alkyne).
-
Incubate for an additional 30 minutes to allow the probe to label any available enzyme active sites.
-
-
Sample Processing and Analysis:
-
If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag.[9]
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Perform on-bead digestion and LC-MS/MS analysis.
-
Quantify the abundance of each identified enzyme across the different treatment conditions. A dose-dependent decrease in the signal for a specific enzyme in the presence of the sulfonylpiperazine derivative identifies it as a direct target.
-
| Technique | Principle | Key Advantage | Key Limitation |
| AP-MS | Small molecule "bait" captures protein "prey" | Broadly applicable to any binding protein | Requires chemical modification of the compound; can have high background |
| ABPP | Compound competes with an activity-based probe | Identifies targets based on functional activity | Limited to enzyme classes for which probes exist |
IV. Phase 3: Target Engagement and Validation - From "What" to "How"
Identifying a protein that physically interacts with your compound is a critical milestone. However, it is not the final destination. The next series of experiments must validate this interaction in a physiological context and begin to link it to a functional outcome.
A. Biophysical Validation: Thermal Shift Assay (TSA / DSF)
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid, in-vitro method to confirm direct binding between a purified protein and a ligand.[11][12]
Principle of Causality: The binding of a ligand, such as a sulfonylpiperazine derivative, to a protein typically increases its conformational stability. This increased stability means that a higher temperature is required to denature the protein. This change in the melting temperature (Tm) is a direct measure of binding.[13]
Detailed Protocol: In-Vitro TSA
-
Reagent Preparation:
-
Protein: Purified recombinant protein corresponding to a top hit from AP-MS or ABPP (final concentration typically 2-5 µM).
-
Dye: SYPRO Orange dye (e.g., from a 5000x stock, used at a final concentration of 2-5x).[14]
-
Compound: Your sulfonylpiperazine derivative, serially diluted.
-
Buffer: A buffer known to maintain the stability of the target protein (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).[11]
-
-
Assay Setup (384-well qPCR plate):
-
In each well, combine the protein and SYPRO Orange dye in the assay buffer.
-
Add the sulfonylpiperazine derivative at various concentrations (e.g., from 0.1 to 100 µM). Include a DMSO vehicle control.
-
Seal the plate and briefly centrifuge.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly ramp the temperature from 25°C to 95°C, measuring fluorescence at each increment (e.g., 0.5°C/min).[15]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
-
Calculate the ΔTm (the shift in melting temperature) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A dose-dependent increase in Tm is strong evidence of direct binding.
-
B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® extends the principle of thermal stabilization to the native cellular environment, providing definitive evidence that your compound can enter the cell and engage its target.[16][17]
Principle of Causality: As with in-vitro TSA, ligand binding stabilizes the target protein against heat-induced denaturation and aggregation, but this occurs within intact, live cells. After heating, cells are lysed, and the aggregated proteins are pelleted. The amount of the target protein remaining in the soluble fraction is a direct measure of target engagement.[18]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® with Western Blot Detection
-
Cell Treatment:
-
Treat cultured cells in suspension or adherent plates with your sulfonylpiperazine derivative (at a fixed, high concentration for a melting curve, or a range of concentrations for an isothermal dose-response curve) or DMSO vehicle. Incubate under normal culture conditions for 1-2 hours.
-
-
Heating Step:
-
For Melting Curve: Aliquot the treated cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[18]
-
For Isothermal Dose-Response: Heat all samples (from the dose-response treatment) to a single, fixed temperature for 3 minutes. This temperature should be chosen from the melting curve as one that causes significant, but not complete, protein precipitation in the vehicle-treated sample.[16]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[19]
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.[17][19]
-
Quantify the band intensities. For a melting curve, plot the percentage of soluble protein (relative to the unheated control) against temperature. For an isothermal curve, plot the percentage of soluble protein against the compound concentration. A rightward shift in the melting curve or a dose-dependent increase in soluble protein confirms cellular target engagement.
-
V. Phase 4: Mechanism of Action - Connecting Target to Phenotype
With a validated target in hand, the final phase is to understand the functional consequences of the sulfonylpiperazine-target interaction. This involves placing the target within its known signaling network and demonstrating that modulation of the target recapitulates the original cellular phenotype observed with the compound.
Illustrative Signaling Pathways
Many sulfonylpiperazine and related piperazine derivatives have been found to modulate key signaling pathways in diseases like cancer.[3][20] Two common networks are GPCR signaling and kinase cascades.
A. G-Protein Coupled Receptor (GPCR) Signaling:
GPCRs are a vast family of cell surface receptors that, upon ligand binding, activate intracellular G-proteins, leading to the production of second messengers like cAMP or IP3/DAG.[21][22] A sulfonylpiperazine derivative could act as an agonist or antagonist at a GPCR.
Caption: Simplified Gs-coupled GPCR signaling pathway.
B. Receptor Tyrosine Kinase (RTK) Signaling:
Kinase signaling pathways are central to regulating cell growth, proliferation, and survival.[23][24] Inhibitors of these pathways are mainstays of oncology. A sulfonylpiperazine could act as an ATP-competitive or allosteric inhibitor of a specific kinase.[2]
Caption: Simplified MAPK/ERK kinase signaling cascade.
Functional Validation:
-
Enzymatic Assays: If the validated target is an enzyme, perform in-vitro kinetic studies with the purified protein and the sulfonylpiperazine derivative to determine its inhibitory mechanism (e.g., competitive, non-competitive, uncompetitive) and potency (IC50 or Ki).[25][26][27][28]
-
Cellular Pathway Analysis: Use techniques like Western blotting to measure the phosphorylation status or abundance of key downstream proteins in the identified signaling pathway upon treating cells with the compound. For example, if the target is a kinase in the MAPK pathway, look for a decrease in phosphorylated ERK.[2]
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the putative target protein. If the compound's cellular phenotype is diminished or abolished in these target-deficient cells, it provides powerful evidence that the protein is the relevant target for that effect.
VI. Conclusion: From Interaction to Insight
The identification of a biological target for a novel sulfonylpiperazine derivative is a pivotal moment in drug discovery. It transforms a compound with an interesting phenotype into a tool for dissecting biology and a potential starting point for a therapeutic program. The integrated, multi-faceted approach described in this guide—from in-silico prediction to biochemical capture, biophysical validation, and cellular confirmation—provides a robust and self-validating framework for success. By understanding not just the steps of each protocol, but the causal logic that connects them, researchers can navigate the complexities of the proteome and confidently uncover the mechanisms by which these versatile molecules exert their biological effects.
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Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology. [Link]
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Howes, J. M., & Harper, M. T. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 28(8), 820-824. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for drug target interaction studies in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors Version: 1.0. EUbOPEN. [Link]
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Schena, A., & Massarotti, A. (2017). Enzyme inhibition and resulting clinical significance. Current medicinal chemistry, 24(25), 2739-2753. [Link]
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Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 29-44. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to In Vitro Assay Development for 1-[(4-methoxyphenyl)sulfonyl]piperazine Activity
Introduction: Deconstructing a Novel Compound
The compound 1-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic molecule with a piperazine core, a structure common to many biologically active compounds. While this specific molecule is not extensively characterized in public literature[1], its structural relative, 1-(4-methoxyphenyl)piperazine (pMeOPP), is known to act as a monoamine reuptake inhibitor and releasing agent, exhibiting stimulant properties[2][3]. This structural alert provides a logical and evidence-based starting point for investigating the pharmacological activity of this compound.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro activity of this compound. We will proceed under the hypothesis that this compound may interact with monoamine transporters or G-protein coupled receptors (GPCRs) that respond to monoamine neurotransmitters. Our approach will be to first establish primary screening assays to identify potential biological targets, followed by more detailed secondary assays to characterize the nature of the interaction. This document is designed to be a practical guide, explaining not just the "how" but also the critical "why" behind each experimental choice, ensuring scientific rigor and trustworthiness in your findings.[4][5]
Part 1: Primary Target Screening Strategy
The initial goal is to cast a focused net to determine if this compound interacts with monoamine transporters or a panel of relevant GPCRs. We will employ robust, high-throughput screening (HTS)-compatible assays to efficiently assess these potential interactions.
Monoamine Transporter Interaction: The First Line of Inquiry
Given the activity of the related pMeOPP, the primary hypothesis is an interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). A radiolabeled substrate uptake inhibition assay is the gold standard for this purpose.[6]
This assay directly measures the functional consequence of a compound's interaction with the transporter – its ability to block the uptake of the natural substrate. We will use cells stably expressing the human recombinant transporters to ensure target specificity. The Scintillation Proximity Assay (SPA) format is chosen for its homogeneous nature (no wash steps), which makes it highly amenable to HTS.[7][8][9]
Workflow for Primary Target Screening
The following diagram illustrates the proposed workflow for the initial characterization of this compound.
Caption: Workflow for primary screening of this compound.
Part 2: Detailed Protocols for Primary Screening
The following protocols are designed to be self-validating by including appropriate controls. Adherence to these details is crucial for generating reproducible and trustworthy data.
Protocol 2.1: Monoamine Transporter Uptake Inhibition Assay (SPA)
Principle: This assay measures the inhibition of radiolabeled substrate (e.g., [³H]dopamine) uptake into cells stably expressing a specific monoamine transporter (e.g., DAT). The cells are grown on Cytostar-T scintillating microplates. When the radiolabeled substrate is taken up by the cells, it comes into close proximity with the scintillant-impregnated base of the plate, generating a light signal. An inhibitor of the transporter will prevent this uptake, resulting in a reduced signal.[7]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cytostar-T 96-well scintillating microplates (PerkinElmer)
-
[³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine (PerkinElmer)
-
Assay Buffer: Krebs-HEPES buffer (KHB), pH 7.4
-
Known inhibitors (for positive control): GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
This compound (test compound)
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into Cytostar-T plates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Serially dilute in assay buffer to achieve final desired concentrations. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Assay Initiation: a. Gently wash the cell monolayers twice with pre-warmed assay buffer. b. Add 50 µL of assay buffer containing the test compound, positive control inhibitor, or vehicle (for total uptake) to the appropriate wells. c. Pre-incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 50 µL of assay buffer containing the radiolabeled substrate at a concentration close to its Kₘ value (e.g., 10 nM [³H]dopamine).
-
Signal Detection: Immediately place the plate in a microplate scintillation counter and measure the signal (counts per minute, CPM) in real-time over 30-60 minutes.
-
Data Analysis: a. Total Uptake: Signal from wells with vehicle only. b. Non-specific Uptake: Signal from wells with a saturating concentration of the respective positive control inhibitor. c. Specific Uptake: Total Uptake - Non-specific Uptake. d. Percent Inhibition: (1 - (CPM_compound - CPM_non-specific) / (CPM_total - CPM_non-specific)) * 100
| Assay Parameter | Example Condition | Rationale |
| Cell Line | HEK293-hDAT | Ensures specific interaction with the human dopamine transporter. |
| Radioligand | [³H]Dopamine | Tritiated natural substrate for DAT. |
| Test Concentration | 10 µM | A standard concentration for primary screening to identify hits. |
| Positive Control | 10 µM GBR 12909 | Validates that the assay can detect inhibition of DAT. |
| Incubation Time | 30 minutes | Allows for sufficient substrate uptake and signal generation. |
Protocol 2.2: GPCR Activity Primary Screen (cAMP HTRF Assay)
Principle: Many monoamine receptors are GPCRs that signal through the modulation of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels. This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay. Cellular cAMP produced competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP leads to a low HTRF signal.[10][11][12][13][14]
Materials:
-
CHO or HEK293 cells expressing the GPCR of interest (e.g., Dopamine D1 receptor (Gs), or D2 receptor (Gi)).
-
cAMP HTRF Assay Kit (e.g., from Cisbio or PerkinElmer)[13][15][16]
-
Forskolin (for Gi-coupled assays)
-
Known agonist and antagonist for the target GPCR (positive controls)
-
This compound (test compound)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into 384-well plates and grow overnight.
-
Compound Addition:
-
For Gs-coupled receptors (Agonist Mode): Add the test compound or known agonist to the cells.
-
For Gi-coupled receptors (Agonist Mode): Add the test compound or known agonist, followed by a pre-determined concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF lysis buffer containing the europium-anti-cAMP antibody and the d2-cAMP conjugate as a single addition.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then the percent inhibition or stimulation relative to controls.
| Assay Parameter | Example Condition (Gi-coupled) | Rationale |
| Cell Line | CHO-hD2R | Ensures specific interaction with the human dopamine D2 receptor. |
| Stimulant | 10 µM Forskolin | Elevates basal cAMP to allow for the detection of inhibition by a Gi agonist. |
| Test Concentration | 10 µM | Standard concentration for primary screening. |
| Positive Control | 1 µM Quinpirole | Validates that the assay can detect Gi-mediated inhibition of cAMP. |
| Incubation Time | 30 minutes | Allows for receptor activation and modulation of cAMP levels. |
Part 3: Secondary Assays for Hit Confirmation and Characterization
Once a "hit" is identified in the primary screen (e.g., >50% inhibition or stimulation), secondary assays are essential to confirm the activity and elucidate the mechanism of action.
Dose-Response and Potency Determination
The first step is to determine the potency (IC₅₀ or EC₅₀) of the compound at the target identified in the primary screen. This is achieved by repeating the primary assay with a range of concentrations of this compound (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). The resulting data is then plotted to generate a dose-response curve.
Mechanism of Action: Radioligand Binding Assay
If the compound shows activity in a functional assay (uptake or second messenger), a radioligand binding assay can determine if it interacts directly with the receptor or transporter binding site.
Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand that binds to the target protein. The assay is typically performed with membranes prepared from cells overexpressing the target. The separation of bound from free radioligand is achieved by rapid filtration through a filter mat, which traps the membranes.[17][18][19][20][21]
Protocol 3.2.1: Radioligand Binding Filter Assay
Materials:
-
Cell membranes from cells overexpressing the target protein (e.g., DAT or D2 receptor)
-
Radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Spiperone for D2 receptors)
-
Binding Buffer (specific to the target)
-
Non-specific determinant (a high concentration of an unlabeled ligand, e.g., 10 µM Haloperidol for D2)
-
Glass fiber filter mats (presoaked in polyethyleneimine to reduce non-specific binding)
-
96-well filter plate and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a concentration near its Kₑ, and finally the cell membranes.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked glass fiber filter mat using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound and determine the IC₅₀, which can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathway Elucidation
If the compound is active at a GPCR, it's crucial to understand which signaling pathways it modulates.
Caption: Potential signaling pathways downstream of a Gi-coupled GPCR.
Assays for other second messengers like inositol monophosphate (IP1, for Gq-coupled receptors) or for downstream events like ERK phosphorylation can be conducted using HTRF or other immunoassay formats to build a comprehensive signaling profile of the compound.[11]
Conclusion and Forward Look
This guide outlines a systematic, hypothesis-driven approach for the initial in vitro characterization of this compound. By starting with robust primary screens targeting monoamine transporters and GPCRs, researchers can efficiently identify potential biological activities. Subsequent confirmation of these hits with dose-response studies and mechanism-of-action assays, such as radioligand binding, will provide a solid foundation for further drug development efforts. The principles and protocols detailed herein are designed to ensure data integrity and provide a clear path from an uncharacterized compound to a lead with a defined pharmacological profile. For further reading on assay development and validation, the Assay Guidance Manual from the National Center for Advancing Translational Sciences is an invaluable resource.[4][5][22][23]
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Application Note: A Validated HPLC-MS/MS Method for the Robust Quantification of 1-[(4-methoxyphenyl)sulfonyl]piperazine in a Research Setting
Abstract
This document details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 1-[(4-methoxyphenyl)sulfonyl]piperazine. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in matrices such as plasma or reaction mixtures. The method utilizes a reversed-phase chromatographic separation followed by positive electrospray ionization and detection using Multiple Reaction Monitoring (MRM). All aspects of the method, from sample preparation to instrument parameters and validation, are described herein. The validation was conducted in accordance with the principles outlined in the ICH Q2(R1) guideline to ensure the procedure is fit for its intended purpose.[1][2][3]
Introduction
This compound is a chemical entity belonging to the arylsulfonylpiperazine class. Compounds with this scaffold are prevalent in medicinal chemistry and are investigated for a wide range of biological activities. Accurate quantification is critical for pharmacokinetic studies, metabolism research, and process chemistry to ensure data integrity and support drug development decisions.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4][5] This application note provides a comprehensive, field-proven protocol that leverages these advantages for the specific analysis of this compound.
Scientific Principles
The method is based on reversed-phase HPLC, which separates the analyte from matrix components based on its hydrophobicity. Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) in positive mode, a soft ionization technique suitable for polar molecules.[6][7] The piperazine moiety contains basic nitrogen atoms that are readily protonated under acidic mobile phase conditions, leading to a strong [M+H]⁺ signal.[8]
Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is selected in the third quadrupole for detection. This two-stage mass filtering provides exceptional selectivity, minimizing interference from co-eluting matrix components.[5][6]
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 1-[(4-methoxyphenyl-d4)sulfonyl]piperazine-d8, if available. Alternatively, a structurally similar compound can be used.
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control matrix (e.g., human plasma, reaction blank)
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
Chromatographic and Mass Spectrometric Conditions
-
Column: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like the target analyte.
-
Mobile Phase: An acidic mobile phase (0.1% formic acid) is used to promote analyte protonation for ESI+ detection and to ensure sharp, symmetrical peak shapes.[8] Acetonitrile is selected as the organic modifier for its elution strength and compatibility with MS.
-
Ionization Mode: ESI in positive mode (ESI+) is selected because the piperazine nitrogen is a basic site that is easily protonated.
-
MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are chosen based on characteristic fragmentation pathways of sulfonamides, which often involve cleavage of the S-N bond or fragmentation of the piperazine ring.[6][9][10] A common fragmentation pathway for arylsulfonamides is the neutral loss of SO₂.[9][10]
Table 1: Optimized HPLC Parameters
| Parameter | Value |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Optimized Mass Spectrometer Parameters | Parameter | Value | | --------------------- | -------------------------------------------- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 400 °C | | Desolvation Gas Flow | 800 L/hr | | Collision Gas | Argon | | MRM Transitions | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | | Analyte (Quantifier)| 271.1 | 108.1 | 25 | | Analyte (Qualifier) | 271.1 | 86.1 | 30 | | Internal Standard | To be determined based on IS used |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in methanol to a final volume of 5 mL.
-
Internal Standard Stock (1 mg/mL): Prepare in the same manner as the analyte stock.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for cleaning up plasma samples prior to LC-MS analysis.[11][12][13]
-
Pipette 50 µL of the sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 150 µL of cold acetonitrile (pre-chilled to -20°C) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective tool for the quantification of this compound. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in drug discovery and development settings. The method has been validated to demonstrate its suitability for its intended purpose, ensuring reliable and accurate data generation.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
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ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]
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Hu, W., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. PubMed. [Link]
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Der Pharma Chemica. LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]
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U.S. Department of Agriculture. Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
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Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. [Link]
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ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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Biocompare. Prepping Small Molecules for Mass Spec. [Link]
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ACS Publications. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
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using 1-[(4-methoxyphenyl)sulfonyl]piperazine in antimicrobial activity assays
An in-depth guide to the antimicrobial evaluation of 1-[(4-methoxyphenyl)sulfonyl]piperazine, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive framework, from preliminary compound characterization to detailed protocols for assessing antimicrobial efficacy.
Introduction: The Therapeutic Potential of Sulfonylpiperazine Derivatives
The piperazine ring is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antimicrobial, anticancer, and antipsychotic activities.[1][2][3] When incorporated into a sulfonylpiperazine scaffold, such as in this compound, the resulting molecule presents a unique combination of structural rigidity and functional group orientation that is ripe for biological exploration. The global challenge of antimicrobial resistance necessitates the investigation of novel chemical entities.[3] This guide provides a detailed roadmap for the systematic evaluation of the antimicrobial properties of this compound, ensuring data integrity and reproducibility.
Part 1: Preliminary Compound Characterization
Before embarking on antimicrobial assays, it is imperative to understand the fundamental physicochemical properties of the test compound. These preliminary studies are crucial for designing robust experiments and accurately interpreting the results.
Compound Handling and Solubility Assessment
The solubility of a test compound directly impacts its bioavailability in an assay and, consequently, the reliability of the data.[4][5] Many organic compounds are not readily soluble in aqueous culture media, necessitating the use of a cosolvent, typically dimethyl sulfoxide (DMSO).[6]
Protocol for Solubility Testing:
-
Solvent Selection: Prepare small, precise amounts of this compound and test for solubility in various biocompatible solvents (e.g., sterile distilled water, saline, DMSO, ethanol) at a high concentration (e.g., 10 mg/mL).
-
Stock Solution Preparation: Based on the solubility test, prepare a high-concentration stock solution, typically in 100% DMSO. For instance, a 12.8 mg/mL stock solution corresponds to a 50 mM concentration, which can be a convenient starting point.
-
Working Solution and Media Compatibility: Determine the highest concentration of the compound that remains soluble in the chosen microbiological broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) without precipitation. It is also critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the test microorganisms, typically ≤1% v/v.
Stability Evaluation
The stability of this compound in the stock solution and under assay conditions must be verified to ensure that the observed antimicrobial effect is due to the compound itself and not a degradation product.[7]
Considerations for Stability:
-
Stock Solution Stability: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Assess the purity of the stock solution over time using methods like HPLC.
-
Assay Stability: The compound's stability in aqueous culture media at 37°C over the incubation period (e.g., 24 hours) should be considered.[7] While piperazine rings are generally stable, pH and temperature can influence degradation.[7]
Part 2: Core Antimicrobial Activity Assays
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a comprehensive antimicrobial profile of this compound.[8][9]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantitatively determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Step-by-Step Methodology:
-
Prepare Inoculum: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[12][13] Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
Compound Dilution Series: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of this compound. For example, starting with a high concentration (e.g., 256 µg/mL), dilute across the plate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).[10]
-
Inoculation and Controls: Add the prepared microbial inoculum to each well containing the compound dilutions.[11] It is essential to include the following controls:
-
Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only, to check for contamination.
-
Positive Control: A standard antibiotic with known activity against the test strains.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[10]
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.
Data Presentation for MIC Assay
Summarize the MIC values in a clear, tabular format.
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Experimental Value] | [Expected Value] |
| Escherichia coli ATCC 25922 | Gram-negative | [Experimental Value] | [Expected Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Expected Value] |
| Candida albicans ATCC 90028 | Fungi (Yeast) | [Experimental Value] | [Expected Value] |
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[12][14] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[15][16]
Step-by-Step Methodology:
-
Prepare Inoculum and Plates: Prepare a bacterial lawn by evenly streaking a sterile swab dipped in a 0.5 McFarland standard inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate.[14][16]
-
Prepare Compound Disks: Since this is a novel compound, disks need to be prepared in-house. Aseptically apply a known volume and concentration of this compound solution onto sterile blank paper disks (6 mm diameter) and allow them to dry completely.
-
Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.[16] Ensure firm contact with the agar. A solvent control disk (impregnated only with the solvent used to dissolve the compound) should also be included.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[16]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[14]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial activity, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[17][18][19]
Step-by-Step Methodology:
-
Preparation: Prepare a log-phase bacterial culture in broth (e.g., CAMHB) with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: Dispense the bacterial culture into flasks or tubes containing this compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[20] Include a no-drug growth control.
-
Time-Point Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[18]
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[20]
-
Incubation and Colony Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL for each time point and concentration.[20]
Data Analysis and Interpretation:
Plot the log10 CFU/mL against time for each concentration.
-
Bactericidal Activity: Defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[17][18]
-
Bacteriostatic Activity: Characterized by a <3-log10 reduction in CFU/mL, where growth is inhibited but the bacterial count does not significantly decrease.[17]
Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Part 3: Mechanistic Insights and Further Steps
While the primary assays establish the presence and nature of antimicrobial activity, they do not elucidate the mechanism of action. Piperazine-based compounds have been reported to act by disrupting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.[1]
Hypothetical Mechanism of Action
A potential mechanism for this compound could involve its interaction with the bacterial cell envelope. The molecule's structural features might facilitate its insertion into the lipid bilayer, disrupting membrane integrity and essential cellular processes.
Potential Target Pathway
Caption: Hypothetical mechanism targeting the bacterial cell membrane.
Further studies, such as membrane potential assays, leakage assays for intracellular components (e.g., ATP, K+), and electron microscopy, would be required to validate this hypothesis.
References
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
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- Nelson Labs.
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- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Benchchem. (2025). Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102".
- Wróblewska, J., Szymańska, J., & Stępień, K. (2021). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Benchchem. (2025). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206.
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- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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- ACS Publications. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales.
- PMC - NIH. (2021). Piperazine based antimicrobial polymers: a review.
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- Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
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- PubMed.
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- PubMed. Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors.
- Benchchem. Buy 1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine (EVT-2503257).
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protocol for the synthesis of 1-[(4-methoxyphenyl)sulfonyl]piperazine
An Application Note for the Synthesis of 1-[(4-methoxyphenyl)sulfonyl]piperazine
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a valuable linker and pharmacophore for modulating drug absorption, distribution, metabolism, and excretion (ADME) properties. When coupled with an arylsulfonyl group, as in this compound, the resulting molecule serves as a critical intermediate for the synthesis of a diverse range of biologically active compounds. This includes potential antineoplastic agents, antimicrobial compounds, and other therapeutic candidates.[2][3]
This application note provides a detailed, field-proven . The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.
Reaction Principle and Mechanism
The synthesis is achieved through a nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A tertiary amine base, such as triethylamine (TEA), is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.
Caption: Reaction scheme for the sulfonylation of piperazine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | Corrosive, Irritant |
| 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | C₇H₇ClO₃S | 206.65 | Corrosive, Water Reactive[4] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Toxic, Corrosive |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Health Hazard, Irritant |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | None |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | Corrosive |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | None |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | None |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol outlines a standard procedure for synthesizing the target compound on a laboratory scale.[5]
1. Reaction Setup
-
Place a 250 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous piperazine (5.0 g, 58.0 mmol, 2.0 equiv) to the flask, followed by anhydrous dichloromethane (DCM, 100 mL).
-
Stir the mixture until the piperazine is fully dissolved.
-
Add triethylamine (4.4 mL, 31.9 mmol, 1.1 equiv) to the solution.
-
Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the initial reaction phase.
2. Addition of Sulfonyl Chloride
-
In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (6.0 g, 29.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL).
-
Transfer this solution to a dropping funnel and position it over the reaction flask.
-
Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over a period of 30-45 minutes. A slow addition rate is essential to prevent a rapid temperature increase and the formation of undesired side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
3. Reaction Monitoring and Completion
-
Let the reaction stir at room temperature for 3-4 hours.
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a solvent system such as 10% methanol in dichloromethane. The disappearance of the 4-methoxybenzenesulfonyl chloride spot indicates reaction completion.
4. Aqueous Work-up and Extraction
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess piperazine and triethylammonium hydrochloride salt.
-
Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification
-
The crude product, typically an off-white solid or pale yellow oil, should be purified by column chromatography.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) or methanol in dichloromethane (e.g., 2-6%) is effective for separating the product from non-polar impurities and any potential di-substituted byproduct.[1]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a white solid.
6. Characterization
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the melting point and calculate the final yield. An expected yield is typically in the range of 85-95%.
Workflow and Logic Diagram
Caption: Step-by-step synthesis workflow.
Safety and Handling
-
4-Methoxybenzenesulfonyl Chloride: This compound is corrosive and reacts with water/moisture, releasing HCl gas.[4] Handle exclusively in a fume hood and store in a desiccator.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Avoid inhalation of dust.
-
Triethylamine: Flammable liquid and vapor. It is toxic if inhaled or absorbed through the skin and is corrosive.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an emergency eyewash station and safety shower are accessible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive 4-methoxybenzenesulfonyl chloride due to hydrolysis. 2. Insufficient base to neutralize HCl. 3. Reaction time too short. | 1. Use a fresh bottle or a properly stored container of the sulfonyl chloride. 2. Ensure 1.1-1.2 equivalents of triethylamine are used. 3. Extend reaction time and monitor by TLC until starting material is consumed. |
| Product Contaminated with Di-substituted Piperazine | 1. Stoichiometry of piperazine to sulfonyl chloride is too low. 2. Addition of sulfonyl chloride was too rapid, creating localized "hot spots". | 1. Ensure at least 2 equivalents of piperazine are used to statistically favor mono-substitution. 2. Slow down the rate of addition and maintain the reaction at 0°C during addition. 3. This impurity can typically be separated during column chromatography. |
| Product is an Oil and Does Not Solidify | 1. Presence of residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify via column chromatography or attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
References
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PrepChem. (n.d.). Synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine. Retrieved from PrepChem.com. URL: [Link]
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Reddy, T. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH. URL: [Link]
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Kant, R., et al. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. URL: [Link]
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PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from PrepChem.com. URL: [Link]
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Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. URL: [Link]
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Głowacka, J., & Wujec, M. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. URL: [Link]
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Bokányi, L., et al. (2024). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. MDPI. URL: [Link]
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PubChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine. National Center for Biotechnology Information. URL: [Link]
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Oakwood Chemical. (n.d.). 1-(4-Methoxy-benzenesulfonyl)-piperazine. Retrieved from Oakwood Chemical. URL: [Link]
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Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. URL: [Link]
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Driscoll, J. S., et al. (1975). Synthesis and evaluation of N,N'-bis(arylsulfonyl)hydrazines as antineoplastic agents. PubMed. URL: [Link]
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Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. ResearchGate. URL: [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. URL: [Link]
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Application Note: A Multi-faceted Approach to the Purity Assessment of Piperazine Derivatives
Abstract
This technical guide provides a comprehensive framework for the purity assessment of piperazine derivatives, a critical class of compounds in the pharmaceutical industry.[1][2] Recognizing the direct impact of impurities on the safety, efficacy, and stability of drug substances and products, this document outlines a multi-modal analytical strategy.[3][4] We will delve into the core principles and practical applications of chromatographic, spectroscopic, and thermal techniques, offering detailed, field-proven protocols. This guide is designed for researchers, scientists, and drug development professionals to establish robust and reliable purity profiles in alignment with regulatory expectations, such as those set by the International Council for Harmonisation (ICH).[3][5]
Introduction: The Imperative of Purity in Piperazine-Based Pharmaceuticals
The piperazine ring is a foundational scaffold in a wide array of active pharmaceutical ingredients (APIs), spanning therapeutic areas from antihistamines to antipsychotics.[1][6][7] The purity of these APIs is not merely a quality metric but a critical determinant of patient safety.[8][9] Impurities, which can arise from starting materials, by-products of synthesis, degradation, or storage, can possess undesirable pharmacological or toxicological properties.[4][10][11]
Regulatory bodies, under the umbrella of the ICH, have established stringent guidelines (Q3A/B/C/D) that mandate the reporting, identification, and qualification of impurities.[3][5] These guidelines set specific thresholds, often as low as 0.05%, for the identification of unknown impurities, necessitating the use of highly sensitive and specific analytical techniques.[3] This application note provides a structured approach to developing and validating such methods for piperazine derivatives.
Strategic Overview of Purity Assessment
A comprehensive purity assessment is a multi-step, integrated process. It begins with understanding the synthetic route and potential degradation pathways to anticipate likely impurities. This knowledge informs the selection of appropriate analytical techniques to create a complete impurity profile.
Figure 1: Integrated workflow for piperazine derivative purity assessment.
Core Analytical Techniques and Protocols
The choice of analytical technique is contingent on the physicochemical properties of the piperazine derivative and its potential impurities, such as volatility, polarity, and thermal stability.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC, particularly in the reversed-phase (RP) mode, is the cornerstone for purity analysis of non-volatile and thermally labile piperazine derivatives.[1]
Causality Behind Experimental Choices:
-
Challenge: The basic piperazine nucleus lacks a strong UV chromophore, making low-level detection challenging.[1][12]
-
Solution: Pre- or post-column derivatization is often employed. A widely used agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a highly UV-active derivative, enabling sensitive detection.[1][12]
-
Column Selection: C18 columns are the standard for RP-HPLC. The choice of particle size (e.g., <2 µm for UHPLC) and column dimensions will depend on the desired resolution and analysis time.
-
Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the basic piperazine nitrogen, ensuring reproducible retention times and good peak shape. A combination of acetonitrile or methanol with a phosphate or acetate buffer is common.
Protocol 1: Validated RP-HPLC-UV Method for Impurity Profiling (Post-Derivatization)
Objective: To separate, detect, and quantify process-related impurities and degradation products in a piperazine derivative API.
Instrumentation & Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[1]
-
Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), NBD-Cl, Sodium Borate buffer (pH 9.0), Orthophosphoric acid.[12]
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the piperazine derivative reference standard and any known impurity standards in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the piperazine derivative API into a 25 mL volumetric flask and dissolve in diluent.
-
-
Derivatization:
-
To 1.0 mL of the sample/standard solution, add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0) and 1.0 mL of a 1 mg/mL NBD-Cl solution in acetonitrile.
-
Vortex the mixture and heat in a water bath at 60°C for 30 minutes.[1]
-
Cool to room temperature and dilute as necessary with the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 | Controls ionization, ensures sharp peaks. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | Provides optimal separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35°C | Ensures reproducible retention times.[12] |
| Detection | 340 nm | Wavelength of maximum absorbance for the NBD-Cl derivative.[12] |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
-
Validation (as per ICH Q2(R1)): [13]
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the main peak and known impurities.
-
Linearity: Analyze a series of solutions over a range (e.g., LOQ to 150% of the specification limit).[12]
-
Accuracy: Perform recovery studies by spiking the analyte with known amounts of impurities at different levels (e.g., 50%, 100%, 150%).[12]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).[12]
-
LOD & LOQ: Determine the limits of detection and quantitation based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[12][14]
-
Gas Chromatography (GC): For Volatile Impurities and Residual Solvents
GC is the preferred method for analyzing volatile or semi-volatile impurities, starting materials, or residual solvents, which are governed by ICH Q3C guidelines.[3][15]
Causality Behind Experimental Choices:
-
Challenge: Piperazine and its simpler derivatives can be highly polar and may exhibit poor peak shape on standard non-polar GC columns.
-
Solution: Derivatization (e.g., with trifluoroacetic anhydride) can increase volatility and improve chromatographic performance.[6] Alternatively, using a more polar column (e.g., a wax-type or a 5% phenyl-methylpolysiloxane) can provide better results without derivatization.[16]
-
Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range. For identification of unknown peaks, a Mass Spectrometer (MS) is indispensable.[15]
Protocol 2: Headspace GC-FID for Residual Solvent Analysis
Objective: To quantify residual solvents from the manufacturing process according to ICH Q3C.
Instrumentation & Reagents:
-
Gas Chromatograph with Headspace Autosampler and FID.
-
Analytical Column: DB-624 or equivalent (30 m x 0.53 mm, 3 µm film thickness).
-
Reagents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (high-purity), residual solvent standards.
Procedure:
-
Standard Preparation: Prepare a stock solution of all expected residual solvents in DMSO. Create a series of working standards by diluting the stock.
-
Sample Preparation: Accurately weigh ~100 mg of the piperazine derivative API into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal immediately.
-
GC Conditions:
| Parameter | Condition | Rationale |
| Headspace Oven | 80°C for 20 min | Ensures complete partitioning of solvents into the headspace. |
| Injector Temp. | 250°C | Prevents condensation of analytes. |
| Column | DB-624 (30 m x 0.53 mm, 3 µm) | Excellent for separating common residual solvents. |
| Oven Program | 40°C (5 min), ramp at 10°C/min to 240°C (5 min) | Provides separation for a wide range of solvent boiling points. |
| Carrier Gas | Helium or Hydrogen, constant flow | Inert carrier for analytes. |
| Detector Temp. | 260°C | Prevents condensation and ensures stable signal. |
-
Data Analysis: Quantify using an external standard calibration curve.
Structural Elucidation: NMR and Mass Spectrometry (MS)
When an impurity exceeds the identification threshold (typically >0.1%), its structure must be elucidated.[4] This is a multi-technique endeavor.
Mass Spectrometry (MS):
-
Role: Provides the molecular weight (high-resolution MS) and fragmentation patterns (MS/MS) of the impurity.[6][17] This data is crucial for determining the elemental composition and proposing potential structures.[18]
-
Insights: For piperazine derivatives, common fragmentation pathways involve cleavage of the piperazine ring or the loss of substituents from the nitrogen atoms.[6][19][20]
Figure 2: Common MS fragmentation patterns for piperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Role: NMR is the definitive technique for unambiguous structure determination.[6] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework and connectivity.[21][22]
-
Insights: The chemical shifts and coupling patterns of the piperazine ring protons (typically in the 2.5-4.0 ppm range in ¹H NMR) are highly sensitive to the nature and position of substituents.[6]
Protocol 3: General Approach to Impurity Identification
-
Isolation: If necessary, isolate the impurity from the bulk API using preparative HPLC or SFC.
-
High-Resolution MS (HRMS): Infuse the isolated impurity or use an LC-TOF/Orbitrap system to obtain an accurate mass measurement (to <5 ppm). Use this to generate a list of possible elemental compositions.
-
Tandem MS (MS/MS): Fragment the impurity's molecular ion to obtain structural clues. Compare the fragmentation pattern to that of the parent API and known standards.
-
NMR Analysis:
-
Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]
-
Acquire ¹H, ¹³C, and DEPT spectra to identify proton and carbon environments.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and piece together the final structure.
-
-
Structure Confirmation: The proposed structure must be consistent with all spectroscopic data and the known synthesis/degradation chemistry of the API.
Thermal Analysis
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the solid-state properties of piperazine derivatives.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature.[23] It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or hydrates.[23][24]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, purity (by melting point depression), and identify polymorphic forms.
| Technique | Primary Application for Purity | Key Information Provided |
| TGA | Assessment of solvates/hydrates | Onset of decomposition, mass loss corresponding to solvent/water.[24] |
| DSC | Solid-state purity, polymorphism | Melting point, heat of fusion, presence of multiple crystalline forms. |
Conclusion
The purity assessment of piperazine derivatives is a rigorous, multi-disciplinary process that underpins the safety and quality of many essential medicines. A successful strategy relies not on a single technique, but on the intelligent application of orthogonal methods. By combining the separation power of chromatography (HPLC, GC) with the definitive structural information from spectroscopy (MS, NMR) and an understanding of solid-state properties from thermal analysis, researchers can build a comprehensive and defensible purity profile. The protocols and insights provided in this guide serve as a robust starting point for developing and validating methods that meet the stringent requirements of the modern pharmaceutical landscape.[8][14]
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
- Benchchem. (2025). A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives.
- www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4825-4831.
- Benchchem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Di Masi, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Ankara University, Faculty of Pharmacy, Department of Analytical Chemistry.
- Benchchem. (2025). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- Farooqui, M., et al. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. Talanta, 43(8), 1269-73.
- Tcholakova, I. F., Shopova, R. D., & Rustschev, D. D. (1995). A thermal study of Cu(II) compounds formed with piperazine derivatives. Journal of Thermal Analysis, 44, 1155-1158.
- Benchchem. (n.d.). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Tcholakova, I., Shopova, R., & Rustschev, D. (2007). A thermal study of Cu(II) compounds formed with piperazine derivatives. Journal of Thermal Analysis and Calorimetry, 44(5).
- Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.
- NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities.
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Application Note: A Multi-Tiered Strategy for the Pharmacological Profiling of Novel Sulfonylpiperazine Compounds
Abstract
The sulfonylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational agents.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have led to the development of compounds with diverse therapeutic applications, including anticancer, anti-influenza, and anti-diabetic activities.[3][4][5] However, unlocking the full potential of a novel sulfonylpiperazine series requires a rigorous and systematic pharmacological profiling cascade. This guide provides an integrated, multi-tiered strategy for researchers, scientists, and drug development professionals to comprehensively characterize these compounds, moving from initial target engagement to critical off-target and safety liability assessment. The protocols and insights herein are designed to build a robust data package, enabling confident decision-making in lead candidate selection.
The Rationale for a Tiered Profiling Approach
In modern drug discovery, resources are finite. A tiered or cascaded approach to pharmacological profiling is essential to "fail early, fail cheap," ensuring that only the most promising compounds with the desired biological activity and cleanest safety profile advance.[6] This strategy begins with high-throughput methods to confirm on-target activity and progresses to more complex, lower-throughput assays to define the mechanism of action and potential liabilities.
This application note details a four-part workflow:
-
Part I: Primary Target Engagement: Confirming direct physical interaction between the compound and its intended biological target.
-
Part II: Functional Mechanism of Action (MoA): Determining the biological consequence of this interaction (e.g., activation or inhibition).
-
Part III: Selectivity & Off-Target Profiling: Assessing the compound's specificity to ensure its effects are mediated through the desired target.
-
Part IV: Early Safety & Developability Assessment: Investigating critical safety liabilities, such as cardiotoxicity and drug-drug interaction potential.
Caption: A logical workflow for characterizing novel sulfonylpiperazine compounds.
Part I: Primary Target Engagement via Radioligand Binding
Expertise & Experience: Before investing in complex functional studies, it is paramount to confirm that a novel compound physically interacts with its intended target. The radioligand binding assay remains the gold standard for quantifying this interaction at the molecular level, particularly for G-Protein Coupled Receptors (GPCRs), a common target class for sulfonylpiperazine modulators.[7][8] A competition (or displacement) assay is the most efficient format for screening new chemical entities. It measures the ability of a non-radioactive test compound to compete with a known radioactive ligand ("radioligand") for binding to the receptor. The output, the IC50 value, is converted to an affinity constant (Ki), which represents the intrinsic affinity of the compound for the target, independent of assay conditions.[9]
Protocol: Competition Radioligand Binding Assay for a Target GPCR
This protocol provides a generalized method for determining the binding affinity (Ki) of a novel sulfonylpiperazine compound at a target GPCR expressed in cell membranes.
1. Materials & Reagents:
- Receptor Source: Frozen cell membrane pellets from a cell line stably overexpressing the target GPCR (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity, target-specific radioligand (e.g., [³H]-Spiperone for Dopamine D2 receptors) of known specific activity.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
- Non-Specific Binding (NSB) Control: A high concentration (1000x Ki of the radioligand) of a known, non-radioactive competitor (e.g., Haloperidol).
- Test Compounds: Sulfonylpiperazine derivatives dissolved in 100% DMSO to create 10 mM stock solutions.
- Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen®HTS).[10]
- Scintillation Cocktail & Microplate Scintillation Counter.
2. Experimental Procedure:
3. Data Analysis & Interpretation:
Data Presentation: Target Engagement Profile
| Compound ID | Primary Target | IC50 (nM) | Ki (nM) |
| SPZ-001 | Dopamine D2 | 15.2 | 7.1 |
| SPZ-002 | Dopamine D2 | 89.7 | 42.0 |
| SPZ-003 | Dopamine D2 | 5.4 | 2.5 |
| SPZ-004 | Dopamine D2 | >10,000 | >4,680 |
This table clearly identifies SPZ-003 as the most potent binder to the Dopamine D2 receptor in this hypothetical series.
Part II: Functional Mechanism of Action (MoA)
Expertise & Experience: Demonstrating binding is necessary but not sufficient. The next critical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)?[11] Functional assays measure the downstream consequences of receptor engagement, typically by quantifying the production of intracellular second messengers.[12] For GPCRs, common readouts include cyclic AMP (cAMP) for Gs/Gi-coupled receptors and inositol phosphates (IP) or intracellular calcium for Gq-coupled receptors.[13][14]
Caption: A simplified diagram of a GPCR signal transduction pathway.
Protocol: HTRF-Based cAMP Functional Assay (Antagonist Mode)
This protocol describes a method to determine if a sulfonylpiperazine compound acts as an antagonist at a Gi-coupled GPCR, where receptor activation by a known agonist leads to a decrease in intracellular cAMP levels.
1. Materials & Reagents:
- Cell Line: A cell line stably expressing the target Gi-coupled GPCR (e.g., CHO-K1).
- Agonist Control: A known potent agonist for the target receptor (e.g., Quinpirole for Dopamine D2).
- Stimulation Agent: Forskolin, an adenylyl cyclase activator used to raise basal cAMP levels.
- HTRF cAMP Detection Kit: Commercially available kits (e.g., from Cisbio, PerkinElmer) containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
- Assay Plate: Low-volume, white 384-well plate.
- HTRF-compatible Plate Reader.
2. Experimental Procedure:
3. Data Analysis & Interpretation:
Data Presentation: Functional Activity Profile
| Compound ID | MoA at Target | Antagonist IC50 (nM) | Agonist EC50 (nM) |
| SPZ-001 | Antagonist | 25.6 | >10,000 |
| SPZ-002 | Weak Antagonist | 245.1 | >10,000 |
| SPZ-003 | Potent Antagonist | 8.9 | >10,000 |
| SPZ-004 | Inactive | >10,000 | >10,000 |
This table confirms that the potent binding of SPZ-003 translates to potent functional antagonism at the receptor.
Part III: Selectivity and Off-Target Profiling
Expertise & Experience: A potent compound is of little value if it is not selective. Off-target interactions can lead to unexpected side effects or toxicity, dooming a drug development program.[11] Therefore, early-stage profiling against a broad panel of biologically relevant targets is a critical step for de-risking a chemical series.[15] This is typically performed by commercial contract research organizations (CROs) that maintain large panels of binding assays (e.g., Eurofins SafetyScreen, Charles River). The goal is to demonstrate a significant window (ideally >100-fold) between the affinity for the primary target and any off-targets.
Methodology: A lead compound (like SPZ-003) would be submitted for screening at a single high concentration (e.g., 1 or 10 µM) against a panel of 40-100 targets, including other GPCRs, ion channels, transporters, and kinases. Any target showing significant inhibition (>50%) at this concentration is flagged for a follow-up full dose-response curve to determine an IC50/Ki value.
Data Presentation: Selectivity Profile for SPZ-003
| Target Class | Target Name | Primary Target Ki (nM) | Off-Target Ki (nM) | Selectivity Index (Off-Target Ki / Primary Target Ki) |
| Primary | Dopamine D2 | 2.5 | - | - |
| GPCR | 5-HT2A | 2.5 | 350 | 140-fold |
| GPCR | Adrenergic α1 | 2.5 | >10,000 | >4000-fold |
| Ion Channel | hERG | 2.5 | 1,250 | 500-fold |
| Transporter | SERT | 2.5 | >10,000 | >4000-fold |
This table demonstrates that SPZ-003 is highly selective for its primary target over other relevant receptors and channels.
Part IV: Early Safety and Developability Assessment
Expertise & Experience: Two of the most significant hurdles in drug development are unforeseen cardiotoxicity and drug-drug interactions (DDIs).[16][17] Assessing these liabilities early can save enormous time and expense. The two most critical in vitro safety assays are for inhibition of the hERG potassium channel (implicated in cardiac arrhythmias) and inhibition of the major Cytochrome P450 (CYP) drug-metabolizing enzymes (a primary cause of DDIs).[18][19]
Protocol 1: hERG Inhibition Assay (Thallium Flux-Based)
This protocol describes a higher-throughput, fluorescence-based method suitable for screening. It uses thallium (Tl⁺) as a surrogate for potassium (K⁺) ions.[20] When the hERG channels open, Tl⁺ flows into the cells and binds to a cytoplasmic fluorescent dye, causing an increase in signal. hERG inhibitors block this influx.
1. Materials & Reagents:
- Cell Line: HEK293 cell line stably expressing the hERG channel.
- Fluorescent Dye: A thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
- Stimulus Buffer: Buffer containing thallium sulfate and a potassium channel opener.
- Positive Control: A known hERG inhibitor (e.g., Astemizole, E-4031).[16][20]
- Assay Plate: Black-walled, clear-bottom 384-well plate.
- Kinetic Plate Reader (e.g., FLIPR, FDSS).
2. Experimental Procedure:
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
This protocol uses a cocktail of fluorescent substrates, allowing for the simultaneous assessment of inhibition of multiple key CYP isoforms in human liver microsomes (HLMs).
1. Materials & Reagents:
- Enzyme Source: Pooled Human Liver Microsomes (HLMs).
- Cofactor: NADPH regenerating system (to drive the enzymatic reaction).
- Substrate Cocktail: A mixture of fluorogenic substrates specific for different CYP isoforms (e.g., ECOD for CYP2B6, AMMC for CYP2C9, BFC for CYP2D6, EOMCC for CYP3A4).[21]
- Positive Controls: Known specific inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).
- Reaction Buffer: Potassium phosphate buffer, pH 7.4.
- Fluorescence Plate Reader.
2. Experimental Procedure:
Data Presentation: Early Safety Profile for SPZ-003
| Assay Type | Isoform / Target | IC50 (µM) | Risk Assessment |
| Cardiotoxicity | hERG | 1.25 | Low Risk (Therapeutic Window >30x is desired) |
| Drug-Drug Interaction | CYP1A2 | >50 | Low Risk |
| Drug-Drug Interaction | CYP2C9 | >50 | Low Risk |
| Drug-Drug Interaction | CYP2C19 | 22.5 | Low-to-Moderate Risk; monitor in later studies |
| Drug-Drug Interaction | CYP2D6 | 8.7 | Moderate Risk; may require further investigation |
| Drug-Drug Interaction | CYP3A4 | >50 | Low Risk |
This summary table provides a clear go/no-go assessment for critical safety liabilities. SPZ-003 shows a promising profile with a good safety window to hERG and weak-to-moderate CYP inhibition that can be monitored and potentially engineered out.
Conclusion
The pharmacological profiling of novel sulfonylpiperazine compounds requires a disciplined, evidence-based approach that builds from foundational binding data to functional mechanism and, ultimately, to safety and selectivity. By employing the tiered strategy outlined in this guide—combining robust, classic techniques like radioligand binding with modern, higher-throughput functional and safety assays—research teams can efficiently identify high-quality lead candidates. This systematic process ensures that the most promising molecules are advanced with a clear understanding of their therapeutic potential and liability profile, paving the way for successful preclinical and clinical development.
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Keglevich, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. (Available at:[Link])
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Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. ResearchGate. (Available at:[Link])
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Application Note: A Strategic Guide to the Experimental Design for Screening Sulfonylpiperazine Libraries
Abstract
The sulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs and investigational agents. Its unique combination of a rigid sulfonyl group and a versatile piperazine ring allows for precise modulation of physicochemical properties and three-dimensional orientation, making it an ideal framework for targeting diverse biological entities like G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] This application note provides a comprehensive, experience-driven guide to designing and executing robust high-throughput screening (HTS) campaigns for sulfonylpiperazine-based compound libraries. We will move beyond generic protocols to explain the critical rationale behind each step, ensuring a self-validating workflow from library design to validated hit.
The Sulfonylpiperazine Scaffold: A Privileged Framework
The power of the sulfonylpiperazine core lies in its synthetic tractability and conformational pre-organization. The sulfonamide nitrogen is deprotonated at physiological pH, often acting as a potent hydrogen bond acceptor. The piperazine ring, typically in a chair conformation, offers two key points for diversification, allowing chemists to explore chemical space efficiently. This versatility has led to the development of sulfonylpiperazine-containing molecules with a wide range of therapeutic applications, including antitumor, anti-diabetic, and antimicrobial activities.[1]
Library Design: The Blueprint for Success
The quality of a screening library is the primary determinant of the success of any HTS campaign. For sulfonylpiperazine libraries, a focus on "drug-like" chemical space is paramount to avoid costly downstream failures. The design should be a balance between diversity and focus.
Key Physicochemical Considerations:
A well-designed library adheres to established principles of drug-likeness to maximize the probability of identifying tractable hits. Computational filtering of virtual libraries is essential before committing to synthesis.[3]
| Property | Recommended Range | Rationale & Causality |
| Molecular Weight (MW) | 300 - 500 Da | Balances structural complexity and novelty with favorable ADME properties. Larger molecules often have poor permeability and solubility.[3] |
| cLogP | 1 - 4 | Controls the lipophilicity, which influences solubility, permeability, and off-target effects. Excessively lipophilic compounds are prone to non-specific binding and promiscuity. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts membrane permeability. Higher TPSA is generally associated with lower cell penetration. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Governs solubility and membrane transport, in line with Lipinski's Rule of 5. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and target binding. The sulfonyl group itself contributes two acceptors. |
| Rotatable Bonds | ≤ 10 | A measure of molecular flexibility. High flexibility can lead to a significant entropic penalty upon binding. |
| Aqueous Solubility | > 50 µM | Poor solubility is a major cause of false positives (e.g., aggregation) and makes subsequent characterization difficult. Piperazine salts can be used to improve solubility.[4][5] |
Protocol for Library Quality Control:
-
Purity Analysis: All compounds must be analyzed by LC-MS and/or NMR to confirm identity and purity (ideally >95%). Impurities can lead to false or misleading results.
-
Solubility Assessment: Experimentally determine the kinetic solubility of each compound in the primary assay buffer using methods like nephelometry.
-
Compound Management: Store compounds in DMSO at -20°C or -80°C in low-binding plates to prevent degradation and adsorption. Minimize freeze-thaw cycles.
Assay Development: Choosing the Right Tool for the Target
The choice of assay is dictated by the biological target class. Sulfonylpiperazines are known to target both enzymes and GPCRs.[1] An ideal HTS assay should be robust, reproducible, cost-effective, and miniaturizable to a 384- or 1536-well plate format.[6]
Screening for Enzyme Inhibitors
For enzyme targets, biochemical assays that measure product formation or substrate depletion are common.
Protocol: Generic Fluorescence-Based Protease Assay
-
Assay Principle: A fluorogenic peptide substrate is cleaved by the protease, releasing a fluorophore and causing an increase in fluorescence intensity. Inhibitors will prevent this increase.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme: Purified protease of interest.
-
Substrate: Fluorogenic peptide substrate (e.g., linked to AMC or rhodamine).
-
Positive Control: Known inhibitor of the protease.
-
Negative Control: DMSO (vehicle).
-
-
Procedure (384-well format):
-
Dispense 50 nL of library compounds (at 10 mM in DMSO) into assay plates using an acoustic liquid handler. This yields a final screening concentration of 10 µM in a 50 µL assay volume.
-
Add 25 µL of enzyme solution (at 2X final concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of substrate solution (at 2X final concentration).
-
Read the plate on a fluorescence plate reader (e.g., Ex/Em = 360/460 nm for AMC) every 2 minutes for 20 minutes to measure the reaction kinetics.
-
-
Data Analysis: Calculate the initial reaction velocity (v₀) for each well. Normalize the data to the controls: % Inhibition = 100 * (1 - (v₀_compound - v₀_neg_ctrl) / (v₀_pos_ctrl - v₀_neg_ctrl)).
Screening for GPCR Modulators
GPCR screening typically involves cell-based assays that measure downstream signaling events.
Protocol: Calcium Flux Assay for Gq-Coupled GPCRs
-
Assay Principle: Activation of a Gq-coupled GPCR leads to the release of intracellular calcium (Ca²⁺). This is detected by a calcium-sensitive fluorescent dye that is pre-loaded into the cells.[7]
-
Reagents & Materials:
-
Cell Line: A stable cell line expressing the target GPCR (e.g., HEK293 or CHO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Dye: e.g., Fluo-8 AM or Calcium-6.
-
Probenecid (optional, to prevent dye leakage).
-
Positive Control: Known agonist for the target GPCR.
-
Negative Control: DMSO (vehicle).
-
-
Procedure (384-well format):
-
Seed cells into 384-well black, clear-bottom plates and grow overnight to form a confluent monolayer.
-
Remove culture medium and add the calcium dye loading solution. Incubate for 1 hour at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Place the plate into a fluorescent imaging plate reader (e.g., FLIPR, FDSS).
-
Add 10 µL of library compounds (at 5X final concentration) and measure the baseline fluorescence for 2 minutes.
-
Add 10 µL of a sub-maximal concentration (EC₂₀) of the known agonist to all wells (for an antagonist screen) or buffer (for an agonist screen).
-
Immediately measure the fluorescence intensity for 3-5 minutes.
-
-
Data Analysis: Calculate the response as the maximum peak fluorescence minus the baseline. Normalize data to positive and negative controls.
The High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a highly orchestrated process designed to maximize efficiency and data quality.
The Hit Validation Cascade: Separating Signal from Noise
A primary hit is not a validated lead. A rigorous, multi-step validation process is non-negotiable to eliminate false positives and artifacts that plague HTS campaigns.[8] The goal is to confirm on-target activity through multiple, mechanistically distinct methods.
Step 1: Hit Confirmation & Potency Determination
-
Objective: Confirm the activity of primary hits and determine their potency (IC₅₀/EC₅₀).
-
Protocol: Re-test the primary hits from a freshly prepared compound plate in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution). Dose-response curves with steep or shallow slopes may indicate artifacts like aggregation or toxicity.[8]
Step 2: Counter and Orthogonal Assays
-
Objective: Eliminate compounds that interfere with the assay technology (false positives) and confirm activity in a different biological context.[9][10]
-
Counter Screens (Eliminating Artifacts):
-
Technology-Specific: For a luciferase-based assay, test hits against luciferase alone. For fluorescence assays, measure compound autofluorescence.[10]
-
Promiscuity/Aggregation: A common artifact is the formation of compound aggregates that non-specifically inhibit enzymes.[11] This can be tested by re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation.
-
Cytotoxicity: In cell-based assays, apparent activity can be due to cell death. Run a standard cytotoxicity assay (e.g., CellTiter-Glo, MTS) in parallel.[10]
-
-
Orthogonal Assays (Confirming On-Target Activity):
-
Objective: Confirm the hit's activity using a different assay methodology that measures a distinct biological event.[12]
-
Example: If the primary screen was a biochemical kinase assay measuring ADP production, an orthogonal assay could be a cell-based Western blot measuring the phosphorylation of the kinase's substrate. For a GPCR calcium flux assay, an orthogonal assay could measure cAMP accumulation or β-arrestin recruitment.[6][13]
-
Step 3: SAR by Catalog and Hit Expansion
-
Objective: Assess the structure-activity relationship (SAR) to build confidence in the chemotype.
-
Protocol: Purchase and test commercially available analogs of the confirmed hits. A tractable hit series should exhibit a discernible SAR, where small structural changes lead to predictable changes in activity. Singletons (active compounds with no active analogs) are often deprioritized.
Step 4: Biophysical Confirmation
-
Objective: To unequivocally demonstrate direct binding of the compound to the target protein.
-
Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) provide label-free confirmation of binding and can determine affinity (Kᴅ) and kinetics.[7] This is a critical step to ensure the compound's activity is a direct result of interacting with the intended target.
Conclusion
Screening sulfonylpiperazine libraries offers a promising avenue for discovering novel chemical probes and therapeutic leads. However, success is not guaranteed by simply running a large number of compounds through an assay. It requires a strategic, multi-faceted approach grounded in sound scientific principles. By investing in thoughtful library design, developing robust and relevant assays, and committing to a rigorous hit validation cascade that proactively identifies and discards artifacts, researchers can significantly increase the likelihood of identifying high-quality, tractable hit series. This self-validating system ensures that resources are focused on compounds with the highest potential for downstream success, ultimately accelerating the drug discovery process.
References
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Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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GPCR Screening Assays. (n.d.). Creative BioMart. Retrieved from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse. Retrieved from [Link]
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Navratilova, I., Freeman, T. A., & Ciulli, A. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 379–384. Retrieved from [Link]
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GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 2(9), 481–486. Retrieved from [Link]
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Tools for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314–322. Retrieved from [Link]
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Williams, K. P., & Scott, J. E. (2009). Enzyme Assay Design for High-Throughput Screening. In W. P. Janzen & P. Bernasconi (Eds.), High Throughput Screening: Methods and Protocols (pp. 107-126). Humana Press. Retrieved from [Link]
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Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core. (n.d.). ResearchGate. Retrieved from [Link]
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Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024, October 15). National Center for Biotechnology Information. Retrieved from [Link]
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The importance of adequately triaging hits from HTS campaigns. (2015, June 19). Drug Target Review. Retrieved from [Link]
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The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. (2019, February 15). ResearchGate. Retrieved from [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Physicochemical properties of compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Library Design. (n.d.). Drug Design Org. Retrieved from [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
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Antcliff, A., et al. (2012). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 64(11), 1633-1641. Retrieved from [Link]
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Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Good, A. C., & Krystek, S. R. (2006). Library design practices for success in lead generation with small molecule libraries. Drug Discovery Today, 11(5-6), 253–259. Retrieved from [Link]
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Schnur, D. M., & Beno, B. R. (2003). Library Design: Ligand and Structure-Based Principles for Parallel and Combinatorial Libraries. In Practical Application of Computer-Aided Drug Design. Taylor & Francis. Retrieved from [Link]
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Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3244. Retrieved from [Link]
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Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries. (2017, November 13). National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Benzylpiperazine (BZP) and its Major Metabolites in Human Urine
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the recreational drug 1-benzylpiperazine (BZP) and its primary hydroxylated metabolites in human urine. The procedure utilizes a straightforward solid-phase extraction (SPE) for sample cleanup, followed by a rapid 10-minute chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing the high degree of selectivity and sensitivity required for forensic and clinical toxicology applications. The method was validated according to established forensic toxicology guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction
1-Benzylpiperazine (BZP) is a synthetic stimulant that has been widely used as a recreational drug due to its euphoric and amphetamine-like effects.[1] Its increasing prevalence has led to legislative control in numerous countries, including the United States where it is a Schedule I substance.[1] Consequently, forensic and clinical laboratories require reliable and validated methods for the detection and quantification of BZP and its metabolites to confirm exposure.
In humans, BZP is primarily metabolized via hydroxylation of the benzyl ring.[2] The main metabolite is para-hydroxy-BZP (p-OH-BZP), with meta-hydroxy-BZP (m-OH-BZP) being a minor metabolite.[2] A significant portion of these metabolites are excreted in urine as glucuronide conjugates.[2] Therefore, a hydrolysis step is crucial for accurately quantifying total BZP exposure. This method targets the parent drug BZP and its key phase I metabolites, p-OH-BZP and m-OH-BZP, providing a comprehensive profile of BZP intake.
Principle of the Method
The analytical workflow involves enzymatic hydrolysis of conjugated metabolites, followed by solid-phase extraction (SPE) to isolate the analytes from the complex urine matrix. The purified extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The high selectivity of this method is derived from the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard.[3]
Metabolic Pathway of 1-Benzylpiperazine (BZP)
The primary metabolic route for BZP involves cytochrome P450 (CYP450) mediated oxidation. Specifically, enzymes such as CYP2D6, CYP1A2, and CYP3A4 are involved in the hydroxylation of the benzyl ring to form p-OH-BZP and m-OH-BZP.[4] These hydroxylated metabolites can then undergo phase II conjugation, primarily with glucuronic acid, before being excreted.
Caption: Phase I and Phase II metabolic pathway of BZP.
Materials and Reagents
-
Standards: 1-Benzylpiperazine (BZP), p-Hydroxy-BZP, m-Hydroxy-BZP, and BZP-d7 (Internal Standard, IS). All standards were of >98% purity.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (99%), Deionized Water (>18 MΩ·cm).
-
Reagents: Ammonium Acetate, β-Glucuronidase (from E. coli).
-
SPE Cartridges: Mixed-mode polymeric strong cation exchange SPE cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL).
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent system, equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ Ion Source.
-
Analytical Column: Phenomenex Kinetex® C18 column (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent.
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below. This workflow is designed for efficiency and to minimize matrix effects, ensuring high-quality data.[5]
Caption: High-level experimental workflow for BZP analysis.
Standard and QC Preparation
-
Prepare individual stock solutions of BZP, p-OH-BZP, m-OH-BZP, and BZP-d7 in methanol at 1 mg/mL.
-
Create a combined working standard solution by diluting the stocks in 50:50 methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking the working standard solution into drug-free human urine. A typical calibration range is 5–1000 ng/mL.
Sample Preparation Protocol (SPE)
The use of a mixed-mode cation exchange SPE is a deliberate choice. BZP and its metabolites are basic compounds, which will be positively charged at an acidic pH. This allows for strong retention on the cation exchange sorbent, while a reversed-phase mechanism provides retention for the parent molecule. This dual mechanism enables rigorous wash steps to remove neutral and acidic interferences, resulting in a very clean final extract.[6]
-
Hydrolysis: To 0.5 mL of urine (calibrator, QC, or unknown sample), add 25 µL of BZP-d7 internal standard (1 µg/mL), 0.5 mL of ammonium acetate buffer (100 mM, pH 5.0), and 25 µL of β-glucuronidase. Vortex and incubate at 60°C for 1 hour.
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see Table 1).
LC-MS/MS Method Parameters
The method parameters are optimized for the separation and detection of the target analytes. A gradient elution is used to ensure sharp peak shapes and separation from matrix components.
Table 1: LC Parameters
| Parameter | Value |
|---|---|
| Column | Phenomenex Kinetex® C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 7 min, hold for 1 min, re-equilibrate |
| Run Time | 10 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: MS/MS Parameters The MRM transitions were optimized by direct infusion of individual standards. The most intense and specific product ions were chosen for quantification (Q1) and confirmation (Q2).[3] This two-transition approach is a standard practice in forensic toxicology to ensure confident identification.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Purpose |
| BZP | 177.1 | 135.1 | 50 | 25 | Quantifier |
| 177.1 | 91.1 | 50 | 35 | Qualifier | |
| p-OH-BZP | 193.1 | 135.1 | 50 | 27 | Quantifier |
| 193.1 | 107.1 | 50 | 38 | Qualifier | |
| m-OH-BZP | 193.1 | 135.1 | 50 | 27 | Quantifier |
| 193.1 | 107.1 | 50 | 38 | Qualifier | |
| BZP-d7 (IS) | 184.2 | 142.1 | 50 | 25 | Quantifier |
CE = Collision Energy
Method Validation
The method was validated following the "Standard Practices for Method Validation in Forensic Toxicology" guidelines.[7] The reliability of analytical findings is of paramount importance in forensic toxicology, making rigorous validation essential.[8][9] All validation experiments were performed in accordance with established principles for bioanalytical methods.[10]
Table 3: Validation Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity | r² ≥ 0.99 | > 0.995 for all analytes |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 5 ng/mL |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | 92.5% – 108.3% |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | 94.1% – 106.5% |
| Intra-day Precision | ≤15% RSD (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision | ≤15% RSD (≤20% at LLOQ) | < 10.2% |
| Matrix Effect | 85% – 115% | Within acceptable range |
| Recovery | Consistent and reproducible | > 88% for all analytes |
Results and Discussion
The developed method demonstrated high selectivity with no interfering peaks from endogenous matrix components observed at the retention times of the analytes. The use of a deuterated internal standard (BZP-d7) effectively compensated for any variations in sample preparation and instrument response, ensuring accurate quantification. The chromatographic run time of 10 minutes allows for a high throughput of samples. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.[11]
Conclusion
This application note presents a fully validated LC-MS/MS method for the determination of BZP and its major metabolites in human urine. The combination of a robust SPE cleanup protocol and the inherent selectivity of tandem mass spectrometry provides a reliable tool for forensic and clinical laboratories to confirm and quantify BZP use. The method meets all requirements for forensic toxicological analysis, ensuring confidence in reported results.
References
-
De Brabanter, N., et al. (2013). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. ResearchGate. [Link]
-
Erowid. (1999). Basic info on BZP (Benzylpiperazine). Erowid Piperazines Vault. [Link]
-
Peters, F. T. (2007). Bioanalytical method validation and its implications for forensic and clinical toxicology – A review. Semantic Scholar. [Link]
-
American Academy of Forensic Sciences Standards Board. (2019). Standard Practices for Method Validation in Forensic Toxicology. ASB Standard 036. [Link]
-
Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]
-
Chen, Y. L., et al. (2014). Solid-phase dispersive extraction method for analysis of benzodiazepine drugs in serum and urine samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. [Link]
-
Shimadzu. Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Shimadzu Corporation. [Link]
-
ICH. (2022). ICH guideline M10 on bioanalytical method validation. Bio-protocol. [Link]
-
Wikipedia. Benzylpiperazine. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]
-
Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]
-
Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology. [Link]
-
Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences. [Link]
-
Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]
-
Phenomenex. Sample Preparation Guide for Forensic Toxicology. Phenomenex. [Link]
-
González-Gómez, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on Memory in Mice. ResearchGate. [Link]
-
Li, Y., et al. Metabolites (peaks) identified with MRM transition code and liquid chromatography... ResearchGate. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Waters. [Link]
-
Biotage. (2019). Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Biotage. [Link]
-
Hsiao, Y. J., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC. [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation and its implications for forensic and clinical toxicology – A review | Semantic Scholar [semanticscholar.org]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Multi-Step Synthesis of Sulfonylpiperazines
Welcome to the technical support center for sulfonylpiperazine synthesis. This guide is structured for researchers, scientists, and drug development professionals to navigate the common hurdles in this important synthetic workflow. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower your experimental success.
Troubleshooting Guide (Q&A)
This section directly addresses specific issues encountered during the synthesis of sulfonylpiperazines in a problem-solution format.
Issue 1: Poor Selectivity - Low Yield of Mono-Sulfonylated Piperazine & High Yield of Di-Substituted Byproduct
Question: My reaction of a sulfonyl chloride with piperazine is producing a low yield of the desired mono-substituted product. Instead, I'm isolating a significant amount of the 1,4-di-sulfonylated byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is the most common challenge in sulfonylpiperazine synthesis. It arises from the symmetrical nature of piperazine, where both secondary amine nitrogens have comparable nucleophilicity and reactivity towards the electrophilic sulfonyl chloride.[1] Once the first sulfonylation occurs, the second nitrogen is still sufficiently reactive to compete for the remaining sulfonyl chloride, leading to the di-substituted impurity.
Here are three primary strategies to overcome this, ranging from a straightforward stoichiometric adjustment to a more robust multi-step approach.
Strategy A: Stoichiometric Control (Piperazine Excess)
The most direct method is to leverage Le Châtelier's principle by using a large excess of piperazine (5 to 10 equivalents or more).[1] This statistically favors the reaction between the sulfonyl chloride and an unreacted piperazine molecule over a reaction with the already-formed mono-substituted product.
-
Causality: By flooding the reaction with piperazine, the probability of an electrophile encountering a fresh piperazine molecule is much higher than it encountering the less-concentrated mono-substituted intermediate.
-
When to Use: This method is ideal for cost-effective, large-scale syntheses where the sulfonyl chloride is the more valuable reagent and the excess piperazine can be easily removed during workup (e.g., via an acid wash).
-
Key Challenge: The primary difficulty is the post-reaction purification, as removing a large excess of a basic, water-soluble starting material can be cumbersome.[2]
Strategy B: Orthogonal Protecting Group Strategy
This is the most reliable method for ensuring high selectivity. By temporarily "blocking" one of the piperazine nitrogens with a protecting group, you force the reaction to occur exclusively at the free nitrogen. The tert-Butoxycarbonyl (Boc) group is most commonly used for this purpose due to its stability and ease of removal under acidic conditions.[3][4]
-
Causality: The protecting group renders one nitrogen unreactive, eliminating the possibility of di-substitution. The synthesis becomes a controlled, three-step sequence: protection, sulfonylation, and deprotection.[5]
-
When to Use: When high purity is critical, the starting materials are precious, or subsequent synthetic steps require a clean, mono-substituted intermediate.
-
Key Challenge: This approach adds two steps to the synthesis (protection and deprotection), which can lower the overall yield and increases the cost and time.[4]
Strategy C: In Situ Mono-Protonation
This is an elegant, one-pot alternative that avoids a separate protection step. By adding one equivalent of a mild acid (e.g., acetic acid) or a strong acid (e.g., HCl) to piperazine, you can form the piperazinium salt.[2][4] The protonated nitrogen is deactivated and no longer nucleophilic, directing the sulfonylation to the remaining free nitrogen.
-
Causality: The positive charge on the protonated nitrogen atom withdraws electron density, effectively shutting down its nucleophilicity. The sulfonyl chloride will react selectively with the unprotonated, nucleophilic nitrogen.
-
When to Use: For efficient, one-pot syntheses where minimizing steps is a priority.
-
Key Challenge: The nucleophilicity of the remaining free nitrogen is somewhat reduced compared to free piperazine, which may necessitate longer reaction times or slightly more forcing conditions.[2]
Data Summary: Comparison of Mono-Substitution Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield (Mono-Product) | Key Advantages | Key Disadvantages |
| Excess Piperazine | 5:1 to 10:1[1] | 70-80%[2] | One-step, cost-effective | Difficult to remove excess piperazine |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >85% for sulfonylation step[2] | High selectivity, clean reaction | Multi-step process, higher cost[4] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[2] | One-pot synthesis, good yields | May require longer reaction times[2] |
Troubleshooting Workflow: Low Mono-Substitution Yield
This diagram outlines the decision-making process when faced with poor selectivity.
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Reaction Failure or Low Conversion - Hydrolysis of Sulfonyl Chloride
Question: My sulfonylation reaction is not proceeding, and I suspect my sulfonyl chloride starting material has degraded. What is happening and how can I prevent it?
Answer: Sulfonyl chlorides are highly reactive electrophiles, not just towards amines, but also towards water and other nucleophiles. The primary cause of failure is often the hydrolysis of the sulfonyl chloride to the corresponding and unreactive sulfonic acid, which can occur if the reagent is improperly handled or if the reaction conditions are not strictly anhydrous.
-
Mechanism of Degradation: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and displacing the chloride leaving group to form a sulfonic acid and HCl.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the sulfonyl chloride by ¹H NMR before use. A fresh bottle or a recently purified batch is always preferable.
-
Ensure Anhydrous Conditions:
-
Control Temperature: The reaction of sulfonyl chlorides with piperazine is often exothermic. Adding the sulfonyl chloride portion-wise or as a solution to a cooled (0 °C) solution of the piperazine helps to control the reaction rate and minimize side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reaction between a sulfonyl chloride and piperazine?
The choice of solvent depends on the specific substrates and the chosen methodology.
-
Dichloromethane (DCM): A very common and effective solvent, especially for reactions run at or below room temperature.[5][7] It is relatively non-reactive and easily removed.
-
N,N-Dimethylformamide (DMF): Often used when higher temperatures are required to drive the reaction to completion, particularly with less reactive starting materials.[5][8]
-
Tetrahydrofuran (THF): Another good choice, but it must be anhydrous as it is miscible with water and can hold significant amounts of it.[5]
Q2: My final sulfonylpiperazine product is difficult to purify. What are the best practices?
Purification can be challenging due to the basic nature of the piperazine nitrogen and the potential for closely-eluting byproducts.
-
Acidic Wash: If using the excess piperazine method, a workup involving an acidic wash (e.g., with 1M HCl) will protonate the basic piperazine starting material and any remaining mono-substituted product, pulling them into the aqueous layer and leaving the less basic di-substituted byproduct (if any) in the organic layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the basic product from streaking on the acidic silica gel.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.[8]
Q3: Which protecting group should I use for a complex, multi-step synthesis involving a piperazine moiety?
The choice depends on the reaction conditions you plan to use in subsequent steps. This is known as an "orthogonal" strategy, where one group can be removed without affecting the others.[3]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[3] | Stable to base and hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd/C)[3] | Stable to acidic and basic conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[3] | Stable to acid and hydrogenolysis |
Key Experimental Protocols
Protocol 1: Mono-Sulfonylation of Piperazine using Stoichiometric Control
This protocol is adapted from a general procedure for the synthesis of 1-(2-fluorophenyl)sulfonylpiperazine.[7]
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (30 mmol, 10 eq.) in anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (3 mmol, 1 eq.) in one portion to the stirred piperazine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM (100 mL). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: Synthesis via N-Boc-Piperazine (Protecting Group Strategy)
This is a two-part protocol involving protection and then sulfonylation/deprotection.
Part A: Synthesis of 1-Boc-piperazine [2][3]
-
Setup: Dissolve piperazine (2.0 eq.) in DCM and cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM dropwise to the piperazine solution over 2-3 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for 20-24 hours.
-
Purification: Evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.
Part B: Sulfonylation and Deprotection [5]
-
Sulfonylation: To a stirred solution of 1-Boc-piperazine (1.15 mmol, 1 eq.) and a base like triethylamine or K₂CO₃ in an anhydrous solvent (e.g., DMF or THF), add the sulfonyl chloride (1.35 mmol, ~1.2 eq.) at 15-20 °C. Stir at room temperature for 3-4 hours.
-
Workup: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with 2N HCl solution and then brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc-N'-sulfonylpiperazine intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM and cool to 0 °C. Add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until the reaction is complete.
-
Final Product Isolation: Evaporate the solvent and excess TFA. Neutralize the residue with a saturated NaHCO₃ solution and extract the final sulfonylpiperazine product.
General Synthetic Pathways Diagram
Caption: Key synthetic routes to mono-sulfonylpiperazines.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- 1-(2-fluorophenyl)sulfonylpiperazine synthesis. ChemicalBook.
- Recently Adopted Synthetic Protocols for Piperazines: A Review.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC - NIH.
- Piperazine synthesis. Organic Chemistry Portal.
- Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PubMed.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associ
- MULTISTEP SYNTHESIS PROTECTING GROUPS. Southern Oregon University.
- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Technical Support Center: Synthesis of Piperazine Deriv
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-fluorophenyl)sulfonylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for sulfonylpiperazine synthesis
<Technical Support Center: Optimizing Reaction Conditions for Sulfonylpiperazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonylpiperazine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory application, offering insights grounded in mechanistic understanding and field-proven experience.
The synthesis of sulfonylpiperazines, typically involving the reaction of a piperazine with a sulfonyl chloride, is a cornerstone reaction in medicinal chemistry.[1][2] These motifs are present in a wide array of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders.[3][4][5][6] While the reaction appears straightforward, achieving high yield, purity, and scalability can be challenging. This guide provides a structured, question-and-answer approach to troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for sulfonylpiperazine synthesis?
The core reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride.[2] This displaces the chloride leaving group and forms the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Here is a diagram illustrating the general reaction workflow:
Caption: Systematic workflow for troubleshooting low reaction yields.
In-depth Analysis and Solutions:
-
Reagent Quality and Stoichiometry:
-
Piperazine: Piperazine and its derivatives can be hygroscopic and may absorb atmospheric CO2 to form carbonates. [7]It is advisable to use freshly opened reagents or to dry them before use.
-
Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the piperazine. [8][9]Always use a fresh, high-purity sulfonyl chloride.
-
Stoichiometry: To minimize the formation of the bis-sulfonated byproduct, especially with unsubstituted piperazine, it is common practice to use an excess of piperazine (e.g., 2-8 equivalents). [3]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) are often effective and easy to remove during work-up. [10]Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used. [6][11]The pKa of the base should be sufficient to neutralize the generated HCl without promoting side reactions. [12] * Solvent Effects: The solvent can significantly influence the reaction rate and outcome. [13][14][15][16]Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally good choices. [10][17]Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride. [8] * Temperature Control: These reactions are often exothermic. [9]It is best practice to add the sulfonyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation. [8]The reaction can then be allowed to slowly warm to room temperature.
-
-
Work-up and Purification Losses:
-
Significant product loss can occur during the extraction and purification steps. [8][18][19][20]Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. [18][21]The choice of purification method (e.g., column chromatography, recrystallization) should be optimized to minimize loss. [10][22]
-
Purity Issues and Side Reactions
Q3: I am observing significant impurities in my final product. What are the likely side reactions, and how can I prevent them?
Impurity profiling is essential for a robust synthetic process. [23][24][25][26]The most common impurities in sulfonylpiperazine synthesis arise from predictable side reactions.
| Common Side Reaction | Cause | Prevention Strategy |
| Bis-sulfonylation of Piperazine | Reaction of the product with another molecule of sulfonyl chloride. | Use an excess of piperazine. [3]Add the sulfonyl chloride slowly at a low temperature. |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. [8] |
| Reaction with Solvent | Certain solvents can react with the sulfonyl chloride under specific conditions. | Choose an inert solvent like DCM, ACN, or THF. |
| Degradation of Product | Harsh reaction conditions (e.g., high temperature, strong base). | Use milder reaction conditions. [8][27]Monitor the reaction progress to avoid prolonged reaction times. |
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the progress of your reaction in real-time. [8][27][28]By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can be used to identify the masses of your product and any byproducts, providing valuable clues about side reactions. [29][30][31]
Reaction Scalability
Q4: I am trying to scale up my reaction, but I am facing issues with consistency and safety. What are the key considerations for scaling up sulfonylpiperazine synthesis?
Scaling up a reaction is not always a linear process. New challenges related to heat transfer, mixing, and safety often emerge.
-
Heat Management: The exothermic nature of the reaction becomes more pronounced at a larger scale. [9]Ensure your reaction vessel has adequate cooling capacity. Consider a slower, controlled addition of the sulfonyl chloride.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and an increase in side product formation. [8]Use an appropriate overhead stirrer to ensure the reaction mixture remains homogeneous.
-
Safety: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [32][33][34][35][36]Conduct the reaction in a well-ventilated fume hood. [32]Sulfonyl chlorides can be corrosive and lachrymatory. Piperazines can be irritants. [33][35]Consult the Safety Data Sheets (SDS) for all reagents before starting your experiment. [32][33][36]
Experimental Protocols
General Protocol for Sulfonylpiperazine Synthesis
This protocol provides a general starting point that can be optimized for your specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperazine (2.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (e.g., triethylamine, 2.2 eq) to the piperazine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled piperazine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-18 hours, monitoring by TLC or LC-MS. [10][11]6. Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. [10][37]Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times. [21]7. Drying and Concentration: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. [18][20]8. Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonylpiperazine. [10]
This guide is intended to be a living document. As new techniques and insights emerge in the field, it will be updated to reflect the latest best practices. We encourage you to reach out with any specific challenges you may be facing in your research.
References
- AK Scientific, Inc. 1-[(3-Methylphenyl)
-
Costantino, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5769. Available from: [Link]
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Angapelly, S., et al. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ChemistryOpen, 11(10), e202200155. Available from: [Link]
- Stradiotto, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of British Columbia.
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Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. Available from: [Link]
- ResearchGate. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. (2025).
- Fisher Scientific. 1-(3-Chlorophenyl)
- BenchChem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
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UT FRI Bioactive Molecules. (2017). Workup. YouTube. Available from: [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available from: [Link]
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- ChemicalBook. (2023). 1-[(2-chlorophenyl)
- Reactions of Sulfonyl Chlorides and Unsatur
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- A Review on Analytical Methods for Piperazine Determin
- New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride.
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Angapelly, S., et al. (2022). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]
- Sigma-Aldrich. (2025).
- MIT Digital Lab Techniques Manual. Reaction Work-Up I.
- Wikipedia. Sildenafil.
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Sane, R. T., et al. (1986). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 75(5), 506-509. Available from: [Link]
- ResearchGate. A general and convenient synthesis of N-aryl piperazines. (2025).
- United Nations Office on Drugs and Crime.
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Jessop, P. G., et al. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 23(11), 2959. Available from: [Link]
- ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025).
- LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
- ResearchGate.
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
- Royal Society of Chemistry.
- Royal Society of Chemistry.
-
Al-Masoudi, N. A., et al. (2022). Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. Archiv der Pharmazie, 355(5), e2100465. Available from: [Link]
- Royal Society of Chemistry. Analytical Methods.
- Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
-
Lamar, A. A., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(25), 9623–9626. Available from: [Link]
- Thieme Chemistry.
- BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Google Patents. (n.d.).
- Royal Society of Chemistry. Effect of the solvent on the morphology of sulfamerazine crystals and its molecular mechanism.
- ResearchGate. Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium.
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Devaraj, N. K., & Weissleder, R. (2011). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 13(10), 2544–2547. Available from: [Link]
- ResearchGate. Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37)
- ResearchGate. (PDF) Bio-Based Solvents for Organic Synthesis.
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Technical Support Center: Optimizing the Yield and Purity of 1-[(4-methoxyphenyl)sulfonyl]piperazine
Welcome to the technical support guide for the synthesis of 1-[(4-methoxyphenyl)sulfonyl]piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with the field-proven insights and detailed protocols necessary to consistently achieve high yields and exceptional purity.
Section 1: Understanding the Core Synthesis
The synthesis of this compound is a classic example of sulfonamide formation, a cornerstone reaction in medicinal chemistry.[1] The reaction involves the nucleophilic attack of a secondary amine (piperazine) on the electrophilic sulfur atom of an arylsulfonyl chloride (4-methoxyphenylsulfonyl chloride). A base, typically a non-nucleophilic tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2]
Understanding the roles of each component and the potential pitfalls is the first step toward optimization.
-
4-Methoxyphenylsulfonyl Chloride (Electrophile): The quality of this reagent is paramount. It is highly susceptible to hydrolysis, where it reacts with water to form the unreactive 4-methoxybenzenesulfonic acid.[3][4] This is a primary cause of reduced yield.
-
Piperazine (Nucleophile): As a symmetrical diamine, piperazine presents the primary challenge in this synthesis: the potential for di-sulfonylation. Both nitrogen atoms are nucleophilic and can react with the sulfonyl chloride.
-
Base (Acid Scavenger): The base's role is to quench the HCl byproduct, driving the reaction to completion.[1] If the base is insufficient or weak, the HCl formed will protonate the piperazine, rendering it non-nucleophilic and halting the reaction.
Reaction Pathway and Key Intermediates
The following diagram illustrates the intended reaction pathway versus the most common side reactions that can compromise yield and purity.
Caption: Core reaction pathway and common side reactions.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after workup, my isolated yield is extremely low. What went wrong?
Answer: Low yield is most often traced back to the quality and handling of the reagents or suboptimal reaction conditions. The primary culprits are the hydrolysis of the sulfonyl chloride and incomplete reaction.
Causality and Solutions:
-
Hydrolysis of Sulfonyl Chloride: 4-Methoxyphenylsulfonyl chloride readily reacts with moisture to form the corresponding sulfonic acid, which is unreactive towards piperazine and often difficult to remove.[4]
-
Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Verify the quality of the sulfonyl chloride before use; it should be a free-flowing solid.[3]
-
-
Insufficient Base: If less than one equivalent of base is used, the generated HCl will protonate the piperazine starting material, effectively shutting down the reaction.
-
Solution: Use at least 1.1 to 1.2 equivalents of a tertiary amine base like triethylamine or pyridine to ensure all generated HCl is neutralized.[5]
-
-
Incorrect Stoichiometry: To favor mono-sulfonylation, piperazine should be used in excess. If the sulfonyl chloride is the limiting reagent and the yield is still low, the issue likely lies with hydrolysis.
-
Solution: A common strategy is to use a significant excess of piperazine (2 to 4 equivalents), which acts as both the nucleophile and, in some cases, the acid scavenger. However, this requires a more rigorous purification to remove the unreacted piperazine.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Product is Impure (Multiple Spots on TLC)
Question: My TLC plate shows a major product spot but also a non-polar spot near the solvent front and a polar spot at the baseline. What are they?
Answer: The presence of multiple spots indicates significant side reactions. The two most common byproducts are the di-sulfonated piperazine and the hydrolyzed sulfonic acid.
Causality and Solutions:
-
Di-sulfonylation Byproduct (1,4-bis[(4-methoxyphenyl)sulfonyl]piperazine): This forms when both nitrogens of a single piperazine molecule react with the sulfonyl chloride.[4] This byproduct is typically less polar than the desired mono-sulfonated product and will have a higher Rf value on a normal-phase TLC plate.
-
Prevention: The key is controlling the stoichiometry.
-
Use Excess Piperazine: Employing 2-4 equivalents of piperazine statistically favors the formation of the mono-substituted product.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the piperazine solution at a low temperature (0 °C). This maintains a high concentration of piperazine relative to the sulfonyl chloride at all times, minimizing the chance of a second reaction on the already-formed product.[3]
-
-
-
4-methoxybenzenesulfonic Acid: This is the product of sulfonyl chloride hydrolysis.[3][4] It is highly polar and will typically remain at the baseline of the TLC plate.
-
Prevention: As detailed in Issue 1, strict anhydrous conditions are essential.
-
Removal: This impurity can be effectively removed during the aqueous workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the sulfonic acid, pulling it into the aqueous layer as its sodium salt.[5]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the ideal molar ratio of piperazine to 4-methoxyphenylsulfonyl chloride?
-
A: To suppress the formation of the di-substituted byproduct, a molar ratio of 2:1 to 4:1 (piperazine:sulfonyl chloride) is recommended. A 3:1 ratio often provides a good balance between minimizing the byproduct and simplifying purification.
-
-
Q: Which base is best for this reaction, and how much should I use?
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of standard analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will verify the molecular weight, and IR spectroscopy will show characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹.[5] Purity can be assessed by HPLC or by ensuring the absence of impurity signals in the NMR spectra.
-
-
Q: What are the best practices for handling and storing 4-methoxyphenylsulfonyl chloride?
-
A: Store it in a tightly sealed container in a desiccator or a dry, inert atmosphere. Handle it quickly in a glovebox or on a dry day to minimize exposure to atmospheric moisture. Always use clean, dry spatulas and glassware.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (3.0 equivalents) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to piperazine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equivalents relative to the sulfonyl chloride) to the piperazine solution.
-
Reagent Addition: In a separate dry flask, dissolve 4-methoxyphenylsulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred piperazine solution over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as the mobile phase) until the sulfonyl chloride spot is no longer visible.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and triethylamine), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for recrystallizing sulfonamides is ethanol/water or ethyl acetate/hexanes.[5]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the primary solvent to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Section 5: Data Summary
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
| 4-Methoxyphenylsulfonyl Chloride | 1.0 | Limiting Reagent |
| Piperazine | 2.0 - 4.0 | Favors mono-sulfonylation; suppresses di-sulfonylation |
| Triethylamine (or Pyridine) | 1.1 - 1.2 | Neutralizes HCl byproduct to drive the reaction |
Table 2: Common Impurities and Identification
| Impurity | Structure | Typical TLC Rf | Removal Method |
| Desired Product | This compound | Mid-range | - |
| Di-sulfonated Byproduct | 1,4-bis[(4-methoxyphenyl)sulfonyl]piperazine | High (less polar) | Chromatography or careful recrystallization |
| Unreacted Piperazine | Piperazine | Baseline (polar) | 1M HCl wash during workup |
| Sulfonic Acid | 4-methoxybenzenesulfonic acid | Baseline (very polar) | Saturated NaHCO₃ wash during workup |
References
- PrepChem. (n.d.). Synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- Wikipedia. (n.d.). Sulfonamide.
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-595.
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society, 2901.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4).
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
- Blacker, A. J., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- BenchChem. (n.d.). Process optimization for the amination reaction of a sulfonyl chloride intermediate.
Sources
Technical Support Center: Enhancing the Bioavailability of Piperazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals actively working with piperazine-containing compounds. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, offering structural rigidity and versatile points for modification. However, their physicochemical properties frequently lead to challenges in achieving optimal oral bioavailability. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of many piperazine compounds?
A1: The poor oral bioavailability of piperazine derivatives typically arises from a combination of three main factors:
-
Poor Aqueous Solubility: Many piperazine compounds are lipophilic, resulting in low solubility in gastrointestinal fluids. This is often the rate-limiting step for absorption, as a drug must be in solution to be absorbed by the gut wall.
-
Extensive First-Pass Metabolism: Piperazine compounds are frequently subject to significant metabolism in the gut wall and liver before they can reach systemic circulation. This metabolic process is largely carried out by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. For instance, the phenylpiperazine antidepressant nefazodone has an oral bioavailability of only about 20% due to this extensive first-pass effect.
-
Efflux Transporter Activity: Some piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which are located in the apical membrane of intestinal enterocytes. These transporters actively pump the drug back into the intestinal lumen, thereby reducing its net absorption.
Q2: How can I determine if my piperazine compound is a substrate for P-glycoprotein (P-gp)?
A2: The most common in vitro method to assess P-gp substrate liability is the Caco-2 permeability assay. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of P-gp. A bi-directional transport study is performed, measuring the apparent permeability coefficient (Papp) from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that the
troubleshooting poor solubility of 1-[(4-methoxyphenyl)sulfonyl]piperazine
Technical Support Center: 1-[(4-methoxyphenyl)sulfonyl]piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. This guide is designed to provide you with in-depth, practical solutions for one of the most common challenges encountered with this molecule: poor solubility. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A: The molecular structure of this compound contains both a polar sulfonyl group and a basic piperazine ring, but it is dominated by two nonpolar aromatic rings (the methoxyphenyl group and the implicit phenyl ring of the sulfonyl group).[1][2] This combination results in a molecule that is largely hydrophobic and crystalline, leading to low intrinsic solubility in water. A related methylated compound, 1-[(4-methoxyphenyl)sulfonyl]-4-methylpiperazine, showed a solubility of just over 40 µg/mL at pH 7.4, indicating that this class of compounds is inherently poorly soluble in neutral aqueous media.[3]
Q2: What are the best initial organic solvents to try for creating a stock solution?
A: For creating concentrated stock solutions, water-miscible polar aprotic solvents are typically the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A related piperazine derivative, 1-(4-methoxyphenyl)piperazine hydrochloride, demonstrates high solubility in DMSO (30 mg/mL) and moderate solubility in DMF (5 mg/mL), suggesting these are excellent starting points.[4]
Q3: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?
A: This phenomenon, often called "crashing out," occurs when the compound moves from a solvent in which it is highly soluble (the organic co-solvent) to one where it is poorly soluble (the aqueous medium). The key is to ensure the final concentration of the organic co-solvent in your aqueous medium is high enough to maintain solubility, without introducing cellular toxicity.
-
Mitigation Strategy: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of large precipitates. If precipitation still occurs, you may need to investigate alternative formulation strategies as detailed in the troubleshooting guide below, such as pH adjustment or the use of surfactants.[5]
Q4: Can I heat the solution to improve solubility?
A: Gentle heating can increase the rate of dissolution and, for many compounds, modestly increase the equilibrium solubility. However, this should be done with caution. Prolonged exposure to high temperatures can lead to chemical degradation. We recommend heating to no more than 37-40°C for short periods. If the compound precipitates upon cooling back to room temperature, the solution was supersaturated, and this method will not be suitable for creating a stable stock.
Q5: How does pH affect the solubility of this compound?
A: The pH of the solvent is a critical factor. The piperazine ring contains two nitrogen atoms that are basic and can be protonated in acidic conditions.[6] This protonation results in the formation of a cationic salt form of the molecule, which is significantly more polar and, therefore, more soluble in aqueous media. Conversely, in basic conditions, the molecule will be in its neutral, less soluble form. Studies on various piperazine derivatives confirm that their solubility and membrane permeation properties are highly dependent on pH.[7][8]
Part 2: In-Depth Troubleshooting Guide
When basic methods are insufficient, a systematic approach is required. This guide provides detailed protocols and the scientific rationale behind them.
Initial Assessment & Basic Dissolution Protocol
Before attempting advanced techniques, ensure the issue is not with the basic methodology.
Protocol 1: Standard Dissolution Test
-
Weigh out a precise amount of this compound (e.g., 1 mg) into a clean glass vial.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to break apart solid aggregates and accelerate dissolution.[5]
-
Visually inspect for any remaining particulate matter against a bright light.
Strategy 1: Systematic pH Adjustment
Leveraging the basic nature of the piperazine moiety is the most direct way to enhance aqueous solubility.[6] By lowering the pH, you protonate the piperazine nitrogen, forming a more soluble salt in situ.
Scientific Rationale: The piperazine ring has two pKa values. Protonating one or both of these nitrogen atoms introduces a positive charge, which dramatically increases the molecule's affinity for polar solvents like water.
Caption: pH-dependent equilibrium of this compound.
Protocol 2: Acidic Buffer Dissolution
-
Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, pH 5.0, pH 4.0). A citrate buffer is a good choice for this range.
-
Add a pre-weighed amount of the compound to a fixed volume of each buffer to test for solubility.
-
Use the methods described in Protocol 1 (vortexing, sonication) to aid dissolution.
-
Determine the lowest pH at which the compound dissolves to your target concentration.
-
Critical Consideration: Ensure the final pH of the solution is compatible with your experimental system (e.g., cell viability, enzyme activity). If you must neutralize the solution, do so by adding a base (e.g., NaOH) very slowly while stirring to avoid immediate precipitation.
Strategy 2: Co-Solvent Systems
When pH modification is not an option, using a water-miscible organic solvent (a co-solvent) is a common and effective strategy.[5]
Scientific Rationale: Co-solvents like DMSO, DMF, or ethanol work by reducing the overall polarity of the solvent system.[9] This lessens the energy penalty required to create a cavity in the aqueous environment for the hydrophobic drug molecule, thereby increasing solubility.
Table 1: Recommended Solvents for this compound
| Solvent | Type | Expected Solubility | Use Case & Comments |
|---|---|---|---|
| Water (pH 7.0) | Aqueous | Very Low | Not recommended for stock solutions. |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to water; solubility likely <0.1 mg/mL.[3] |
| Acidic Buffer (pH < 5) | Aqueous Buffer | Moderate to High | Recommended for aqueous formulations, but check experimental compatibility.[6][8] |
| DMSO | Polar Aprotic | Very High | Excellent for high-concentration stock solutions (e.g., >10 mg/mL).[4] |
| DMF | Polar Aprotic | High | Good alternative to DMSO, may be less toxic in some cell models.[4] |
| Ethanol | Polar Protic | Moderate | Useful for some formulations, but may require a larger volume than DMSO/DMF. |
Note: Expected solubilities are based on data for structurally similar compounds and general principles of medicinal chemistry.
Protocol 3: Preparing a Co-solvent Stock and Diluting
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 20 mg/mL or 50 mM).
-
To prepare your working solution, calculate the volume of stock needed. The final concentration of DMSO should ideally be kept below 1% (v/v) in cellular assays, and often below 0.1%, to avoid solvent-induced artifacts.
-
Pre-fill your destination tube (e.g., microfuge tube) with the aqueous buffer.
-
While the tube is vortexing, add the small volume of DMSO stock directly into the liquid, ensuring rapid dispersal. Do not add the stock to the side of the tube where it can form a concentrated droplet and precipitate.
Strategy 3: Salt Formation
For applications requiring high aqueous solubility without co-solvents (e.g., in vivo studies), converting the compound to a stable salt form is the industry-standard approach.
Scientific Rationale: Reacting the basic piperazine nitrogen with an acid (like hydrochloric acid, HCl) forms a piperazinium salt.[10] These ionic salts are crystalline solids that are typically much more soluble in water than the neutral "free base" form. The hydrochloride salt of 1-(4-methoxyphenyl)piperazine is readily soluble in PBS at 10 mg/mL, a significant increase over its free base.[4]
Workflow:
-
Procurement: First, check with your chemical supplier to see if a pre-made salt form (e.g., this compound hydrochloride) is available for purchase.
-
In-House Preparation (Conceptual): If not available, a salt can be prepared by dissolving the free base in a suitable organic solvent (e.g., ether or 2-propanol) and adding a stoichiometric equivalent of an acid (e.g., HCl in ether). The resulting salt will often precipitate and can be collected by filtration. This process should be performed by a chemist familiar with synthetic procedures.
Part 3: Decision-Making Workflow & Advanced Strategies
The choice of solubilization method is dictated by your experimental needs. This workflow can help guide your decision.
Caption: Troubleshooting workflow for enhancing compound solubility.
Brief Overview of Advanced Formulation Techniques
If the above strategies are insufficient, particularly for pre-clinical or clinical development, more advanced formulation techniques are employed:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (like PEG or PVP) to create an amorphous form, which has higher solubility and dissolution rates than the crystalline form.[9][11]
-
Inclusion Complexes: The hydrophobic drug molecule is encapsulated within the cavity of a host molecule, most commonly a cyclodextrin. This complex shields the drug from the aqueous environment, enhancing its apparent solubility.[12]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[12][13]
These methods typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility challenges.[11]
References
- Vertex AI Search. (n.d.). 1-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine - ChemicalBook. Retrieved January 12, 2026.
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 12, 2026. [Link]
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Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]
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Kumar, S., & Singh, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(9), 1-10. [Link]
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Sharma, D., Saini, S., Singh, M., & Singh, G. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. [Link]
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PubChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine. National Center for Biotechnology Information. Retrieved January 12, 2026. [Link]
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Fei, J., et al. (2016). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry, 26(5), 333-343. [Link]
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Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved January 12, 2026. [Link]
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Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. Retrieved January 12, 2026. [Link]
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ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved January 12, 2026. [Link]
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ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved January 12, 2026. [Link]
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ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved January 12, 2026. [Link]
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MDPI. (2022). Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Gels, 8(11), 724. [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved January 12, 2026. [Link]
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Maher, S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(4), 1373-1383. [Link]
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ResearchGate. (n.d.). Hydroxyl-terminated triazine dendrimers mediated pH-dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation. Retrieved January 12, 2026. [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026. [Link]
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MDPI. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5057. [Link]
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ACS Publications. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(1), 136-147. [Link]
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Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 75, 128946. [Link]
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SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved January 12, 2026. [Link]
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MOLBASE. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved January 12, 2026. [Link]
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SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved January 12, 2026. [Link]
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Technical Support Center: Navigating the Metabolic Lability of Methoxyphenylpiperazine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methoxyphenylpiperazine (MeOPP) derivatives. This resource is designed to provide expert guidance and practical solutions for addressing the metabolic instability commonly associated with this chemical class. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and overcome metabolic challenges in your discovery and development programs.
Introduction: The Metabolic Challenge of Methoxyphenylpiperazines
Methoxyphenylpiperazine derivatives are a versatile scaffold in medicinal chemistry, frequently explored for a range of biological targets. However, their progression is often hampered by significant metabolic instability, primarily driven by oxidative metabolism. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these hurdles effectively.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental problems you may encounter. Each point details the likely cause, a step-by-step investigative protocol, and potential strategic solutions.
Issue 1: My MeOPP derivative shows high clearance in human liver microsomes (HLM). How do I identify the metabolic soft spot?
Underlying Cause: High clearance in HLM is typically indicative of rapid Phase I oxidative metabolism. For MeOPP derivatives, the primary metabolic pathways are O-demethylation of the methoxy group and oxidation of the piperazine ring.[1] The specific site of metabolism, or "soft spot," is the most chemically and sterically favored position for enzymatic attack.
-
Incubation: Incubate your parent compound (e.g., at 1 µM) with pooled human liver microsomes (0.5 mg/mL) and an NADPH regenerating system at 37°C.[2] Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analysis: Analyze the samples using a high-resolution LC-MS/MS system.
-
Metabolite Search: Look for the mass shifts corresponding to common metabolic transformations.
| Metabolic Reaction | Mass Change | Likely Cause |
| O-demethylation | -14 Da (CH₂) | Metabolism of the methoxy group.[1] |
| Hydroxylation | +16 Da (O) | Oxidation on the phenyl or piperazine ring. |
| N-dealkylation | Varies | Cleavage of a substituent on the piperazine nitrogen.[3] |
| Piperazine Ring Opening | Varies | Degradation of the piperazine moiety.[1] |
-
Structure Elucidation: Use tandem MS (MS/MS) to fragment the potential metabolites and pinpoint the site of modification.
Caption: A streamlined workflow for identifying metabolic hotspots.
-
Block O-demethylation: Replace the methoxy group with a bioisostere that is less prone to metabolism, such as a fluoro, difluoro, or trifluoromethyl group.[3][4]
-
Modify the Piperazine Ring: Introduce steric hindrance near the nitrogen atoms to prevent N-dealkylation, for example, by adding methyl groups.[3]
-
Scaffold Hopping: Replace the piperazine ring with a more metabolically stable heterocycle like piperidine or homopiperazine.[3]
-
Deactivate the Aromatic Ring: Add electron-withdrawing groups to the phenyl ring to reduce its susceptibility to oxidation.[4][5]
Issue 2: The metabolic rate of my compound varies significantly between different lots of HLM. What is causing this variability?
Underlying Cause: This variability often points to the involvement of a polymorphic cytochrome P450 (CYP) enzyme in the compound's metabolism.[6][7] For methoxyphenylpiperazine derivatives, CYP2D6 is a key enzyme, and it is known for its high degree of genetic polymorphism, leading to different metabolic activities in the population.[1][8][9]
-
Recombinant CYP Screening: Incubate your compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms metabolize your compound.[2]
-
Chemical Inhibition Assay: Incubate your compound with HLM in the presence and absence of specific CYP inhibitors. A significant decrease in metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.[1][2]
| CYP Isoform | Specific Inhibitor | Typical Substrate (Control) |
| CYP2D6 | Quinidine[1] | Dextromethorphan |
| CYP3A4 | Ketoconazole | Midazolam |
| CYP1A2 | Furafylline | Phenacetin |
| CYP2C9 | Sulfaphenazole | Diclofenac |
| CYP2C19 | Ticlopidine | S-Mephenytoin |
-
Correlation Analysis: If available, test your compound in a panel of individual donor HLMs with known CYP genotypes and correlate the metabolic rates with CYP2D6 activity.
Caption: A decision-making process for identifying the cause of metabolic variability.
-
Shift Metabolism: Modify the structure to favor metabolism by a less polymorphic enzyme, such as CYP3A4.[10] This can sometimes be achieved by increasing the lipophilicity of the molecule.
-
De-risk for Polymorphism: If CYP2D6 is the primary metabolizing enzyme, be aware of the potential for significant inter-individual differences in drug exposure in clinical studies.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for methoxyphenylpiperazine derivatives?
The two most common metabolic pathways are:
-
O-demethylation: The methoxy group on the phenyl ring is removed, which is often the major metabolic step. This reaction is primarily catalyzed by the CYP2D6 enzyme.[1][8]
-
N-dealkylation: If there are substituents on the piperazine nitrogens, they can be cleaved. The piperazine ring itself can also undergo oxidative degradation.[3] Other potential but generally less common pathways include aromatic hydroxylation and subsequent conjugation reactions (Phase II metabolism).[12]
Q2: How can I proactively design more metabolically stable MeOPP derivatives?
Several strategies can be employed during the design phase:
-
Metabolic Blocking: Replace hydrogen atoms at metabolically labile positions with groups that are resistant to oxidation, such as fluorine.[4] For example, placing a fluorine atom on the carbon of the methoxy group can prevent O-demethylation.
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic turnover. Introducing polar functional groups can sometimes reduce metabolism.[5]
-
Conformational Constraint: Locking the molecule into a conformation that is not ideal for binding to the active site of metabolizing enzymes can enhance stability.[5]
Q3: What in vitro systems are best for studying the metabolism of these compounds?
The choice of in vitro system depends on the stage of your research:
-
Liver Microsomes: These are subcellular fractions that contain most of the CYP enzymes. They are cost-effective and ideal for early screening of metabolic stability and identifying Phase I metabolites.[2][13]
-
S9 Fractions: These contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions.[13]
-
Hepatocytes: These are intact liver cells and provide a more complete picture of metabolism, including uptake, Phase I and II metabolism, and efflux. They are considered the "gold standard" for in vitro metabolism studies.[2][14]
Q4: My compound is stable in microsomes but has low oral bioavailability in vivo. What could be the reason?
If microsomal stability is good, other factors could be contributing to low oral bioavailability:
-
First-Pass Metabolism in the Intestine: Significant metabolism can occur in the intestinal wall, which also contains CYP enzymes, particularly CYP3A4.[14]
-
Phase II Metabolism: The compound might be rapidly conjugated by enzymes like UGTs, which are present in both the liver and intestine.[13] An in vitro study with hepatocytes or S9 fractions supplemented with appropriate cofactors can help investigate this.
-
Poor Permeability: The compound may not be efficiently absorbed from the gastrointestinal tract.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen.
Q5: Are there any in silico tools that can predict the metabolic fate of my MeOPP derivatives?
Yes, several computational tools can predict sites of metabolism and the enzymes involved. These models use techniques like quantum mechanics and machine learning to estimate the lability of different parts of a molecule to metabolism by various enzymes like CYPs.[15] These tools can be valuable in the design phase to prioritize which compounds to synthesize and to guide metabolite identification studies.[15]
References
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Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]
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Lin, H. L., & Chen, C. Y. (2017). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Food and Drug Analysis, 25(2), 225-237. [Link]
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Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]
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Wikipedia. para-Methoxyphenylpiperazine. [Link]
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van de Kerkhof, E. G., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]
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Singleton, C. E., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. RSC Medicinal Chemistry, 14(4), 655-666. [Link]
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Antia, U., et al. (2010). Metabolic pathways of 3-MeO-PCPy. ResearchGate. [Link]
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Staack, R. F., et al. (2007). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Drug Metabolism and Disposition, 35(3), 427-434. [Link]
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Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. [Link]
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Lee, M. Y., & Lee, H. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
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Nassar, A-E. F. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
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Staack, R. F., et al. (2007). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. ResearchGate. [Link]
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Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Analysis, 2(3), 1-8. [Link]
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Horsman, G. P. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]
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Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
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Accorsi, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
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Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. [Link]
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YouTube. (2024). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. [Link]
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Scott, J. S., & Tice, C. M. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]
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Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 13(7), 1141. [Link]
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Wang, B., et al. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(15), 3626. [Link]
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Iacopetta, D., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4153. [Link]
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International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
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AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. [Link]
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Technical Support Center: Overcoming Resistance to Sulfonylpiperazine-Based Agents
Welcome to the technical support center for researchers utilizing sulfonylpiperazine-based agents in oncology and drug development. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, understand, and overcome resistance mechanisms, ensuring the integrity and success of your research.
Introduction to Sulfonylpiperazine-Based Agents and the Challenge of Resistance
The sulfonylpiperazine scaffold is a versatile pharmacophore integrated into a variety of targeted therapeutic agents. Depending on the specific molecular design, these compounds can act as potent inhibitors of protein kinases, modulators of apoptotic pathways (e.g., Bcl-2 family), or inhibitors of other critical cellular targets like topoisomerase.[1][2] While often demonstrating high initial efficacy, the development of acquired resistance is a significant clinical and experimental hurdle, echoing the challenges seen across targeted therapies.[3][4]
Resistance can emerge through a variety of mechanisms, broadly categorized as:
-
On-Target Alterations: Genetic changes in the target protein that prevent drug binding.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling cascades that circumvent the inhibited pathway.
-
Drug Efflux and Metabolism: Increased removal of the drug from the cell or its metabolic inactivation.
-
Phenotypic Adaptations: Changes in cellular state, such as metabolic reprogramming or epithelial-to-mesenchymal transition (EMT).
This guide will provide a structured approach to identifying and addressing these resistance mechanisms in your experimental models.
Part 1: Troubleshooting Guide for Diminished Efficacy
This section addresses the common observation of reduced compound efficacy in cell culture models over time.
Scenario 1: Gradual Loss of Potency in Long-Term Culture
Observation: You notice that the half-maximal inhibitory concentration (IC50) of your sulfonylpiperazine-based agent has been steadily increasing over several cell passages. The compound is no longer as effective at inducing cell death or inhibiting proliferation.
Underlying Cause: This is a classic presentation of acquired resistance. The selective pressure of the compound has likely led to the emergence of a resistant subpopulation of cells.
-
Confirm the Resistance Phenotype:
-
Objective: To quantitatively measure the shift in drug sensitivity.
-
Protocol: IC50 Determination via Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Thaw an early-passage, parental (sensitive) cell line vial and your suspected resistant cell line.
-
Seed both cell lines in parallel in 96-well plates at a predetermined optimal density.
-
After 24 hours (to allow for cell adherence), treat the cells with a serial dilution of your sulfonylpiperazine agent. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a period appropriate to the agent's mechanism (typically 48-72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 for each cell line.
-
-
Interpretation: A significant increase (typically >3-fold) in the IC50 value for the long-term cultured cells compared to the parental line confirms acquired resistance.
Caption: Workflow for confirming drug resistance by comparing IC50 values.
-
-
Investigate the Mechanism of Resistance:
-
Once resistance is confirmed, the next step is to determine the underlying biological mechanism. The following investigations should be performed in parallel on both the parental (sensitive) and confirmed resistant cell lines.
Potential Mechanism Experimental Approach Expected Result in Resistant Cells On-Target Mutation Sanger or Next-Generation Sequencing (NGS) of the target gene's coding region. Identification of a mutation in the drug-binding pocket or a regulatory domain. Target Amplification qPCR for target gene copy number; Western blot or ddPCR™ for protein expression. Increased mRNA and protein levels of the target.[3] Bypass Pathway Activation Phospho-kinase array or Western blot analysis for key signaling nodes (e.g., p-AKT, p-ERK, p-STAT3). Increased phosphorylation of proteins in alternative survival pathways. Increased Drug Efflux qPCR for ABC transporter genes (e.g., ABCB1, ABCG2); Functional efflux assay (e.g., Rhodamine 123 or Calcein-AM retention). Upregulation of transporter mRNA and decreased retention of fluorescent substrates. Caption: Decision tree for investigating potential resistance mechanisms.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My sulfonylpiperazine-based kinase inhibitor is losing efficacy. What is the most common resistance mechanism I should check first?
For kinase inhibitors, the two most frequent mechanisms of acquired resistance are the emergence of secondary mutations in the kinase domain of the target and the activation of bypass signaling pathways.[3][5][6]
-
Secondary Mutations: A common example is the "gatekeeper" mutation, where a single amino acid change can sterically hinder the binding of the inhibitor without completely abolishing the kinase's activity.[7] We recommend sequencing the kinase domain of your target protein in resistant cells.
-
Bypass Pathways: Cancer cells can adapt by activating parallel signaling pathways to maintain proliferation and survival.[8] For instance, if your agent targets a kinase in the RAS/RAF/ERK pathway, cells might upregulate the PI3K/AKT/mTOR pathway to compensate.[8] A phospho-kinase antibody array can provide a broad overview of which pathways may be newly activated in your resistant cells.
Caption: Common resistance mechanisms to kinase inhibitors.
Q2: How can I overcome resistance mediated by ABC transporter upregulation?
If you've confirmed that your resistant cells overexpress efflux pumps like P-glycoprotein (ABCB1) or BCRP (ABCG2), you can try a co-treatment strategy.
-
Experimental Approach: Combine your sulfonylpiperazine agent with a known ABC transporter inhibitor (e.g., verapamil for ABCB1, Ko143 for ABCG2).
-
Expected Outcome: A specific ABC transporter inhibitor should re-sensitize the resistant cells to your primary compound, resulting in a lower IC50 in the combination treatment compared to the agent alone. This provides strong evidence that drug efflux is the primary resistance mechanism. The sulfonylurea class of drugs, related by the sulfonyl group, has also been investigated for its potential to inhibit ABC transporters and may offer a synergistic effect.[9][10]
Q3: My compound is designed to induce apoptosis by inhibiting Bcl-2. Could resistance mechanisms be different from those for kinase inhibitors?
Yes, while there can be overlap (like increased drug efflux), the primary resistance mechanisms will be specific to the apoptotic pathway.
-
Upregulation of other anti-apoptotic proteins: Cells might compensate for Bcl-2 inhibition by upregulating other anti-apoptotic family members like Mcl-1 or Bcl-xL. Use Western blotting to check the expression levels of these key proteins.
-
Downregulation or mutation of pro-apoptotic proteins: Check for mutations or decreased expression of essential pro-apoptotic proteins like BAX and BAK, which are required for apoptosis execution.
-
Blocks in the caspase cascade: Ensure that downstream effector caspases (like Caspase-3) are not mutated or inhibited.
Q4: Can metabolic reprogramming contribute to resistance against sulfonylpiperazine agents?
Absolutely. Metabolic reprogramming is a hallmark of cancer and a key mechanism of drug resistance.[11][12][13] Cells under therapeutic stress can alter their metabolism to increase nutrient uptake and generate ATP and NADPH, which provides the necessary energy and redox balance to survive.[12]
-
How to Investigate: This is a more complex area of investigation. You can start by performing a Seahorse assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. A significant shift in the ECAR/OCR ratio in resistant cells would suggest metabolic reprogramming. Metabolomic analysis can provide a more detailed picture of the specific pathways that are altered.
Q5: What is the best way to develop a resistant cell line model in the lab?
The standard method is to culture a parental, sensitive cell line in the continuous presence of the sulfonylpiperazine agent.
-
Protocol Outline:
-
Start by treating the cells with the agent at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).
-
Allow the cells to recover and repopulate.
-
Once the cells are growing steadily, gradually increase the concentration of the drug in a stepwise manner over several weeks to months.
-
Periodically freeze down vials of cells at different stages of resistance development.
-
Once the cells can tolerate a concentration that is 5-10 times the original IC50, you have a robustly resistant model.
-
Confirm the final resistance level by performing an IC50 determination against the original parental line as described in Scenario 1.
-
References
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Available from: [Link]
-
Gub-Młynarczyk, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]
-
MDPI. (n.d.). Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. MDPI. Available from: [Link]
-
Frontiers Media S.A. (2022). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Oncology. Available from: [Link]
-
Ramasamy, S., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances. Available from: [Link]
-
Engelman, J. A., & Settleman, J. (2008). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available from: [Link]
-
Jasińska-Kotor, J., et al. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. International Journal of Molecular Sciences. Available from: [Link]
-
Khan, I., et al. (2024). Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. Journal of the Iranian Chemical Society. Available from: [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]
-
Tomczyk, M. D., et al. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. International Journal of Molecular Sciences. Available from: [Link]
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Vasan, N., et al. (2019). Drug resistance and combating drug resistance in cancer. Science China Life Sciences. Available from: [Link]
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Li, J., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Cancer Communications. Available from: [Link]
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Srinivasan, K., & Ramarao, P. (2007). Experimentally-induced animal models of prediabetes and insulin resistance: a review. Indian Journal of Medical Research. Available from: [Link]
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Azam, M., et al. (2014). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Available from: [Link]
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Alam, M. A., et al. (2025). Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. Bioorganic Chemistry. Available from: [Link]
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Zhang, J., et al. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. Available from: [Link]
-
Tomczyk, M. D., et al. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. International Journal of Molecular Sciences. Available from: [Link]
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Min, X. J., et al. (2012). Mechanisms of acquired resistance to tyrosine kinase inhibitors. Acta Pharmacologica Sinica. Available from: [Link]
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ResearchGate. (n.d.). Investigating Resistance to Antidepressants in Animal Models. Available from: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available from: [Link]
-
Welch, R. M., et al. (1969). An experimental model in dogs for studying interactions of drugs with bishydroxycoumarin. Clinical Pharmacology & Therapeutics. Available from: [Link]
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Technical Support Center: Purification of Sulfonylpiperazine Intermediates
Welcome to the technical support center for the purification of sulfonylpiperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of sulfonylpiperazine intermediates.
Q1: What are the most prevalent impurities I should expect in my crude sulfonylpiperazine product?
A1: Understanding the potential impurities is the first step toward a successful purification strategy. Common impurities in sulfonylpiperazine synthesis often stem from starting materials, side-reactions, or degradation.[1] These can include:
-
Unreacted Starting Materials: Residual piperazine, substituted piperazines, or the corresponding sulfonyl chloride are frequent culprits.
-
Di-sulfonated Piperazine: If the reaction conditions are not carefully controlled, the formation of a di-sulfonylated piperazine byproduct can occur, where both nitrogen atoms of the piperazine ring are functionalized.
-
Hydrolyzed Sulfonyl Chloride: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which may be present in the crude product.
-
Side-Reaction Products: Depending on the specific synthetic route, other related impurities may form. For instance, in reactions involving substituted pyridines, byproducts from undesired coupling reactions can be observed.[2]
Q2: What inherent properties of sulfonylpiperazines make their purification challenging?
A2: The primary challenges in purifying sulfonylpiperazine intermediates are rooted in their physicochemical properties:
-
Polarity and Basicity: The presence of the sulfonyl group and the piperazine ring imparts a high degree of polarity. The piperazine nitrogens also confer basicity (pKa values are often in the range of 5-10), which can lead to problematic interactions during chromatography and affect solubility.[1][3]
-
Solubility Profile: Sulfonylpiperazines can exhibit variable solubility, often being poorly soluble in non-polar organic solvents but showing some solubility in polar organic solvents and aqueous acidic solutions.[4][5] This can make the selection of an appropriate recrystallization or chromatography solvent system non-trivial.
-
Crystallinity: While many sulfonylpiperazine intermediates are crystalline solids, some can be oils or amorphous solids, making purification by recrystallization difficult.[6]
Q3: How can I improve the peak shape of my sulfonylpiperazine compound during reverse-phase HPLC analysis?
A3: Poor peak shape, particularly tailing, is a common artifact when analyzing basic compounds like sulfonylpiperazines by reverse-phase HPLC. This is typically caused by interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.[1][6] To achieve sharper, more symmetrical peaks, consider the following:
-
Mobile Phase Additives: The addition of a small amount of an acid to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the piperazine nitrogens. This minimizes their interaction with the stationary phase and generally leads to improved peak shape.[1]
-
Adjusting pH: Maintaining a low pH (e.g., 2-3) ensures the analyte is consistently in its protonated form.[7]
-
Alternative Stationary Phases: If peak tailing persists, consider using a column with an alternative stationary phase, such as one that is end-capped or designed for the analysis of basic compounds.
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the purification of sulfonylpiperazine intermediates.
Troubleshooting Scenario 1: Poor Recovery from Recrystallization
Symptom: A significant portion of your product remains in the mother liquor after cooling and filtration, leading to low yield.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. If your compound is too soluble at low temperatures, you will experience poor recovery. Solution: Perform small-scale solubility tests with a range of solvents of varying polarities. Common choices for sulfonylpiperazines include alcohols (ethanol, isopropanol), acetonitrile, and ethyl acetate, sometimes with the addition of a co-solvent like water or hexane to modulate solubility.[8] |
| Insufficient Cooling | Crystallization is a thermodynamically driven process. If the solution is not cooled sufficiently, the equilibrium will not favor crystal formation, leaving more product dissolved in the solvent. Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize the precipitation of the product. |
| Supersaturation | Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it should at a given temperature, thus preventing crystallization. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. |
Troubleshooting Scenario 2: Co-elution of Impurities in Column Chromatography
Symptom: Your desired product co-elutes with one or more impurities during silica gel column chromatography, resulting in impure fractions.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Inadequate Solvent System | The chosen eluent does not provide sufficient resolution between your product and the impurities. Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (a ΔRf of at least 0.2 is ideal). For sulfonylpiperazines, common mobile phases include mixtures of ethyl acetate/hexanes or dichloromethane/methanol.[9] |
| Strong Interaction with Stationary Phase | The basic piperazine moiety can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[6] Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent.[6] This will compete with your compound for the active sites on the silica, leading to improved peak shape and better separation. |
| Column Overloading | Loading too much crude material onto the column can exceed its separation capacity, causing bands to broaden and overlap.[10] Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb for silica gel chromatography is a sample-to-silica ratio of 1:20 to 1:100 by weight.[10] |
Troubleshooting Workflow: Optimizing Column Chromatography
Caption: A logical workflow for troubleshooting co-elution issues in column chromatography.
Section 3: Experimental Protocols
The following are detailed, step-by-step protocols for common purification techniques applicable to sulfonylpiperazine intermediates.
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid sulfonylpiperazine intermediate.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature until the solid just dissolves. If the solid is very soluble at room temperature, the solvent is not suitable. If the solid is poorly soluble, heat the mixture gently. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude sulfonylpiperazine intermediate. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying sulfonylpiperazine intermediates using silica gel chromatography.
-
TLC Analysis: Develop a suitable mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for your product. If peak streaking is observed, add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing TEA if necessary) and pack a flash chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[9]
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure using a rotary evaporator.
Purification Workflow Diagram
Caption: A decision-making workflow for selecting a suitable purification technique.
Section 4: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be necessary.
Acid-Base Extraction
The basic nature of the piperazine ring can be exploited for purification using liquid-liquid extraction.[11]
-
Principle: An impure sulfonylpiperazine intermediate dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) can be treated with an aqueous acid (e.g., 1M HCl). The basic sulfonylpiperazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the purified product can be extracted back into an organic solvent.[11][12]
-
Considerations: This method is effective for removing non-basic impurities. However, it will not separate the desired product from other basic impurities. The stability of the sulfonylpiperazine to acidic and basic conditions should also be considered.
Purity Assessment
After purification, it is crucial to assess the purity of the final product. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of pharmaceutical intermediates.[13]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to detect impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[14]
References
- Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Pipridin-1-yl) and/ or 2-(Morpholin-1-yl) Quinolines (Part II): Synthesis, Reactivity and Biological Activities. Mini-Reviews in Organic Chemistry. (URL not available)
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Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. [Link]
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Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]
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Mukhopadhyay Singh. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Longdom Publishing. [Link]
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Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Syrris. [Link]
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Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
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Fathi, A., & Jouyban, A. (2018). Temperature Dependant Solubility of Sulfasalazine in Binary Solutions of Polyethylene Glycol (PEG) 600 and 1,2-Propanediol. Physical Chemistry Research, 6(1), 1-12. [Link]
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de Oliveira, R. B., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Heliyon, 9(5), e15769. [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
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Kuchař, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(12), 3293. [Link]
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Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
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Liu, W., Chen, J., & Su, W. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Molecules, 27(15), 4983. [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
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ChemSurvival. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. [Link]
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Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Khan, K. M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry, 141, 530-537. [Link]
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PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]
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Kuddus, M. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32541-32543. [Link]
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Journal of Pharmaceutical Sciences. (2024). Review on the modern analytical advancements in impurities testing. Journal of Pharmaceutical Sciences, 13(1), 1-10. [Link]
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Wang, C., et al. (2022). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 27(19), 6689. [Link]
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Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. [Link]
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Chatten, L. G., & Ponder, L. H. (1982). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 71(5), 553-557. [Link]
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Chen, Y. C., et al. (2020). Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. Polymers, 12(11), 2530. [Link]
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Dunne, J. F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4648-4658. [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
Biotage. (n.d.). Organic purification systems, add-ons, accessories and consumables. Biotage. [Link]
- Google Patents. (n.d.). CN106032357A - Sulfasalazine impurities and preparation method thereof.
-
ResearchGate. (2019). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. ResearchGate. [Link]
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Technical Support Center: Scale-Up Synthesis of 1-[(4-methoxyphenyl)sulfonyl]piperazine
This guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-[(4-methoxyphenyl)sulfonyl]piperazine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges that may be encountered during this process. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in sulfonamide synthesis are a common issue that can often be traced back to several key factors.[1][2]
-
Hydrolysis of 4-Methoxybenzenesulfonyl Chloride: The primary culprit is often the moisture sensitivity of the sulfonyl chloride starting material.[1][2] 4-Methoxybenzenesulfonyl chloride readily reacts with water to form the corresponding sulfonic acid, which is unreactive towards the piperazine nucleophile.
-
Solution: Ensure all glassware is rigorously dried prior to use, and employ anhydrous solvents. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent atmospheric moisture from interfering with the reaction.[1]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for reaction efficiency.
-
Solution: A non-nucleophilic organic base like triethylamine or pyridine is generally preferred to neutralize the hydrochloric acid byproduct without competing with the piperazine.[1] The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[1]
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: A slight excess of piperazine (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[1]
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
Question: I am observing significant impurity peaks in my crude product analysis (TLC/HPLC/LC-MS). What are the likely impurities and how can I minimize them?
Answer: Impurity formation is a critical consideration in scale-up synthesis, impacting both yield and the final product's purity profile.
-
Unreacted Starting Materials: Residual piperazine or 4-methoxybenzenesulfonyl chloride can be present.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is allowed to proceed to completion. Adjusting the stoichiometry with a slight excess of piperazine can help consume the sulfonyl chloride.
-
-
Hydrolyzed Sulfonyl Chloride: As mentioned, 4-methoxybenzenesulfonic acid is a common impurity.
-
Solution: Strict anhydrous conditions are crucial.[1] Use freshly opened or properly stored 4-methoxybenzenesulfonyl chloride.
-
-
Bis-sulfonylation Product: While less common with a symmetrical secondary amine like piperazine, it's a possibility if reaction conditions are not well-controlled.
-
Solution: Controlled, slow addition of the sulfonyl chloride to the piperazine solution can help minimize this. Maintaining a lower reaction temperature (e.g., 0 °C) during the addition can also be beneficial.
-
Question: My reaction appears to have stalled and is not proceeding to completion. What steps can I take?
Answer: A stalled reaction can be frustrating, but several factors can be investigated.
-
Poor Reagent Quality: Degradation of starting materials is a common cause.
-
Solution: Verify the purity of your piperazine and 4-methoxybenzenesulfonyl chloride. As sulfonyl chlorides can degrade over time, using a fresh batch is advisable.[2]
-
-
Insufficient Mixing: In larger scale reactions, inadequate agitation can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction. For larger vessels, consider the use of an overhead mechanical stirrer.
-
-
Temperature Effects: While often run at room temperature, some reactions may require gentle heating to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) while carefully monitoring for any increase in impurity formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling 4-methoxybenzenesulfonyl chloride?
A1: 4-Methoxybenzenesulfonyl chloride is a corrosive solid that is sensitive to moisture.[3] It can cause severe skin burns and eye damage.[4] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid inhalation of dust and ensure it is stored in a cool, dry place away from moisture.[3][6]
Q2: Can I use an aqueous base like sodium hydroxide for this reaction?
A2: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonamide synthesis, it significantly increases the risk of hydrolyzing the 4-methoxybenzenesulfonyl chloride.[1] For a more controlled and higher-yielding reaction, especially at scale, an organic, non-nucleophilic base in an anhydrous organic solvent is the recommended approach.[1]
Q3: How should I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[7] A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) should be developed to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (typically the sulfonyl chloride) indicates the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the recommended work-up and purification procedure for this compound?
A4: A typical work-up involves diluting the reaction mixture with an organic solvent like dichloromethane and washing it sequentially with a dilute acid (e.g., 1M HCl) to remove excess piperazine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.[1][7] The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[7] The crude product can often be purified by recrystallization from a suitable solvent or by column chromatography if necessary.
Experimental Protocol: Scale-Up Synthesis
This protocol provides a general guideline for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and scale.
Materials and Equipment:
-
Piperazine
-
4-Methoxybenzenesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Reaction vessel of appropriate size, equipped with a magnetic stirrer or overhead stirrer
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve piperazine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred piperazine solution via an addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Base Addition: After the addition of the sulfonyl chloride is complete, add triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the 4-methoxybenzenesulfonyl chloride is consumed.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Piperazine Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the limiting reagent (sulfonyl chloride).[1] |
| Base | Triethylamine or Pyridine (1.5 eq) | Non-nucleophilic base to neutralize HCl byproduct without competing in the reaction.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that dissolves both reactants. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
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Validation & Comparative
A Technical Guide for Medicinal Chemists: Comparative Analysis of Sulfonylpiperazine vs. Other Heterocyclic Scaffolds
In the landscape of modern drug discovery, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the myriad of available building blocks, the sulfonylpiperazine moiety has emerged as a versatile and valuable scaffold. This guide provides an in-depth comparative analysis of the sulfonylpiperazine scaffold against other commonly employed heterocyclic sulfonamides, namely those derived from piperidine, morpholine, and thiomorpholine 1,1-dioxide. Through a detailed examination of their synthesis, physicochemical properties, and biological implications, supported by experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
Introduction: The Strategic Role of Heterocyclic Scaffolds in Drug Design
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] This prevalence is due to their ability to present functional groups in a defined three-dimensional space, engage in a variety of non-covalent interactions with biological targets, and modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The sulfonamide group, a well-established pharmacophore, when combined with various heterocyclic rings, offers a powerful tool for fine-tuning these properties.[2]
This guide will focus on the sulfonylpiperazine scaffold and its comparison with three other key heterocyclic sulfonamides: piperidine sulfonamide, morpholine sulfonamide, and thiomorpholine 1,1-dioxide. Each of these scaffolds imparts a unique combination of properties that can be strategically leveraged to address specific challenges in drug design.
The Sulfonylpiperazine Scaffold: A Privileged Motif
The sulfonylpiperazine moiety is characterized by a piperazine ring N-substituted with a sulfonyl group. This scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) applications.[3] The presence of the second nitrogen atom in the piperazine ring offers a key point for further functionalization, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[4][5]
Synthesis and Chemical Reactivity
The synthesis of sulfonylpiperazine derivatives is generally straightforward, most commonly achieved through the reaction of a piperazine with a sulfonyl chloride in the presence of a base. This allows for the facile introduction of a wide variety of substituents on both the sulfonyl group and the second nitrogen of the piperazine ring.
Figure 2: Workflow for the Liver Microsomal Stability Assay.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. [4][6][7]It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Perform a Lucifer yellow rejection assay to confirm the tightness of the cell junctions.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (in HBSS) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specific time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
-
Figure 3: Workflow for the Caco-2 Permeability Assay.
Conclusion and Future Perspectives
The sulfonylpiperazine scaffold is a valuable tool in the medicinal chemist's arsenal, offering a unique combination of synthetic accessibility, physicochemical properties, and biological activity. However, the choice of a heterocyclic scaffold is not a one-size-fits-all decision. A thorough understanding of the comparative properties of sulfonylpiperazine versus other heterocyclic sulfonamides, such as those derived from piperidine, morpholine, and thiomorpholine 1,1-dioxide, is essential for rational drug design.
This guide has provided a framework for this comparative analysis, highlighting the key differences in synthesis, physicochemical properties, and ADME profiles. By leveraging this knowledge and employing the standardized experimental protocols outlined herein, researchers can make more informed decisions in scaffold selection, ultimately accelerating the discovery and development of novel therapeutics. The continued exploration of new heterocyclic scaffolds and a deeper understanding of their structure-property relationships will undoubtedly lead to the design of safer and more effective medicines in the future.
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A Comparative In Vivo Validation Guide for 1-[(4-methoxyphenyl)sulfonyl]piperazine: Assessing CNS Activity
Prepared by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel compound 1-[(4-methoxyphenyl)sulfonyl]piperazine. Given the prevalence of the sulfonylpiperazine scaffold in compounds targeting the central nervous system (CNS), this document outlines a proposed preclinical workflow to investigate its potential anxiolytic and antidepressant-like properties.[1] The experimental design emphasizes scientific rigor, causality, and direct comparison with established therapeutic agents to provide a clear, data-driven assessment of the compound's potential.
The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, many of which modulate serotonergic and dopaminergic pathways.[2] Compounds with a similar core structure have been investigated for a range of neurological and psychiatric applications.[3] Therefore, we hypothesize that this compound may exhibit activity relevant to mood and anxiety disorders. This guide details the necessary steps to test this hypothesis in robust rodent models.
Comparative Framework: Benchmarking Against Gold Standards
To contextualize the in vivo profile of this compound (hereafter referred to as "Test Compound"), its performance will be compared against two well-characterized drugs:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression. It will serve as the positive control for assessing antidepressant-like activity.
-
Diazepam: A benzodiazepine class drug with potent anxiolytic effects. It will serve as the positive control for assessing anxiolytic-like activity.
This comparative approach is crucial for interpreting the magnitude and specificity of the Test Compound's effects relative to established therapeutic mechanisms.
Proposed In Vivo Validation Workflow
A tiered experimental approach is proposed to systematically characterize the behavioral effects of the Test Compound. This workflow begins with broad screening for general activity and anxiety, followed by more specific assays for depressive-like behavior.
Tier 1: Locomotor Activity and Anxiety Assessment
The Open Field Test (OFT)
Causality and Rationale: The OFT is a critical first step in the behavioral assessment of any novel CNS compound.[4] It simultaneously evaluates general locomotor activity and anxiety-like behavior in rodents.[5][6] An animal's natural tendency is to remain near the walls of a novel environment (thigmotaxis), a behavior driven by anxiety.[6][7] A reduction in this behavior, indicated by more time spent in the unprotected center of the arena, suggests an anxiolytic effect.[7] Crucially, this test allows us to dissociate true anxiolytic effects from simple changes in movement (e.g., hyperactivity or sedation), which could confound the results of other behavioral tests.
Experimental Protocol: Open Field Test
-
Apparatus Preparation: The apparatus, typically a 40x40 cm square arena for mice, is cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.[7][8] The testing room should have consistent, dim lighting (e.g., 100-150 lux) and be shielded from external noise.[8]
-
Animal Acclimation: Mice are brought into the testing room at least 60 minutes before the test begins to acclimate to the new environment.
-
Compound Administration: Animals are randomly assigned to treatment groups: Vehicle (e.g., saline with 0.5% Tween 80), Test Compound (at various doses, e.g., 5, 10, 20 mg/kg, intraperitoneally), or Diazepam (e.g., 2 mg/kg, i.p.). Compounds are administered 30 minutes prior to testing.
-
Test Procedure: Each mouse is gently placed in the center of the open field arena.[8] Its behavior is recorded by an overhead video camera for a 10-minute session.[7][8]
-
Data Analysis: An automated video tracking system (e.g., Ethovision XT, ANY-maze) is used to quantify key parameters. The arena is digitally divided into a "center zone" (the middle 50% of the area) and a "peripheral zone."
Anticipated Data Summary: Open Field Test
| Parameter | Vehicle Control | Test Compound (10 mg/kg) | Diazepam (2 mg/kg) | Justification |
| Total Distance Traveled (cm) | 3500 ± 300 | 3400 ± 250 | 3200 ± 280 | No significant change suggests the compound is not sedative or hyperactive at this dose. |
| Time in Center Zone (s) | 30 ± 5 | 75 ± 10 | 85 ± 12 | A significant increase indicates reduced anxiety-like behavior (anxiolytic effect).[6][8] |
| Center Zone Entries | 15 ± 3 | 35 ± 5 | 40 ± 6 | Increased entries reflect a greater willingness to explore the open area. |
| Rearing Frequency | 40 ± 6 | 42 ± 5 | 35 ± 4 | An exploratory behavior; no major change suggests normal exploratory drive. |
Tier 2: Antidepressant-Like Activity Screening
The Forced Swim Test (FST) and Tail Suspension Test (TST)
Causality and Rationale: The FST and TST are the most common and well-validated screening tools for assessing antidepressant-like activity in rodents.[9][10][11][12] Both tests are based on the principle of "behavioral despair."[9][10] When placed in an inescapable, stressful situation (a cylinder of water in the FST or suspended by the tail in the TST), rodents will eventually cease escape-oriented behaviors and become immobile.[13][14] This immobility is interpreted as a state of learned helplessness, analogous to depressive behavior.[14][15] A wide range of clinically effective antidepressant drugs have been shown to reduce the duration of immobility in these tests, making them highly predictive assays.[10][11]
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[9][16]
-
Acclimation & Administration: Animals are acclimated and administered compounds as described for the OFT, with Fluoxetine (e.g., 20 mg/kg, i.p.) used as the positive control.
-
Test Procedure: Each mouse is gently placed into the water for a 6-minute session.[17] The entire session is video recorded.
-
Data Analysis: A trained observer, blind to the treatment conditions, scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.[13]
Experimental Protocol: Tail Suspension Test
-
Apparatus: A suspension box is used that allows mice to hang by their tails without being able to touch any surfaces.[18]
-
Acclimation & Administration: Procedures are identical to the FST.
-
Test Procedure: A piece of adhesive tape is attached to the tip of the mouse's tail and then secured to the suspension bar.[14][18] The test duration is 6 minutes and is video recorded.
-
Data Analysis: An observer, blind to the experimental groups, scores the duration of immobility over the 6-minute session.[14] Mice that climb their own tails are typically excluded from the analysis.[14][15]
Anticipated Data Summary: FST & TST
| Parameter | Vehicle Control | Test Compound (10 mg/kg) | Fluoxetine (20 mg/kg) | Justification |
| FST Immobility Time (s) | 150 ± 15 | 80 ± 10 | 70 ± 12 | A significant reduction in immobility suggests an antidepressant-like effect.[10] |
| TST Immobility Time (s) | 180 ± 20 | 95 ± 15 | 85 ± 18 | A consistent reduction across both tests strengthens the conclusion of an antidepressant-like profile. |
Tier 3: Probing the Mechanism of Action
Causality and Rationale: The behavioral effects observed in Tier 1 and 2 are phenotypic endpoints. To build a compelling case for the Test Compound's therapeutic potential, it is essential to link these behaviors to a plausible molecular mechanism. The piperazine core is a common feature of ligands for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of anxiety and depression.[2][19][20] Therefore, ex vivo receptor binding assays on brain tissue from the tested animals can provide direct evidence of target engagement.
Protocol Outline: Competitive Radioligand Binding Assay
-
Tissue Preparation: Immediately following behavioral testing, animals are euthanized, and brains are rapidly dissected. Specific regions like the cortex (rich in 5-HT2A receptors) and striatum (rich in D2 receptors) are isolated and flash-frozen.
-
Membrane Preparation: Brain tissue is homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the receptors of interest.
-
Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors or [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled Test Compound.[21][22]
-
Detection and Analysis: After incubation, the mixture is filtered to separate bound from unbound radioligand. The radioactivity on the filters is measured using a scintillation counter.[22] The data are used to calculate the concentration of the Test Compound that inhibits 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki), a measure of binding affinity, can be derived.
Anticipated Data Summary: Receptor Binding Affinity
| Receptor Target | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) | Interpretation |
| Serotonin 5-HT2A | [³H]ketanserin | 45 | Ketanserin | 2.0 | Moderate affinity suggests potential modulation of this pathway, consistent with anxiolytic/antidepressant effects. |
| Dopamine D2 | [³H]spiperone | 850 | Haloperidol | 1.5 | Low affinity suggests the compound is less likely to act primarily through D2 antagonism, potentially indicating a more favorable side-effect profile than typical antipsychotics. |
Conclusion
This guide outlines a logical and robust preclinical workflow for the in vivo validation of this compound. By employing a tiered approach that combines foundational behavioral screening with specific, hypothesis-driven assays and mechanistic studies, researchers can build a comprehensive profile of the compound's CNS activity. The direct comparison with gold-standard drugs like Diazepam and Fluoxetine is essential for objectively evaluating its potential as a novel therapeutic candidate. The integration of behavioral, pharmacological, and biochemical data as described will provide the critical insights needed to justify further development.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Sulfonylpiperazine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomerism in Sulfonylpiperazine Drug Discovery
The sulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatility and presence in numerous therapeutic agents targeting a wide range of diseases, from central nervous system (CNS) disorders to infectious diseases.[1][2] These compounds frequently interact with G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors, making them particularly valuable in the development of antipsychotics, antidepressants, and anxiolytics.[3][4]
However, the biological activity of a sulfonylpiperazine derivative is not solely defined by its core structure. The efficacy, selectivity, and pharmacokinetic profile of these molecules are profoundly influenced by their three-dimensional arrangement—their isomerism. Seemingly minor changes, such as the position of a substituent on an aromatic ring (positional isomerism) or the spatial orientation of atoms around a chiral center (stereoisomerism), can lead to drastically different pharmacological outcomes.[5][6][7] One isomer may be a potent agonist, while another could be a weak antagonist or possess an entirely different off-target activity profile.
This guide provides a comprehensive framework for the systematic evaluation and comparison of sulfonylpiperazine isomers. Moving beyond a simple listing of data, we will delve into the causality behind the experimental choices, presenting a logical, multi-stage workflow designed to build a complete efficacy profile for each isomer. We will provide detailed, field-tested protocols and illustrate how to synthesize disparate data streams—from molecular binding to functional cell response and pharmacokinetic behavior—into a coherent and decisive analysis.
The Foundation of Efficacy: Structure-Activity Relationship (SAR)
The principle of Structure-Activity Relationship (SAR) dictates that the biological activity of a compound is directly related to its chemical structure.[1][8] For sulfonylpiperazine derivatives, key structural elements that influence activity include the nature of the sulfonyl group, substitutions on the piperazine ring, and, critically, the isomeric arrangement of substituents.[1][9]
Consider a hypothetical series of aryl-sulfonylpiperazine isomers where the only difference is the substitution pattern (ortho-, meta-, para-) on the aryl ring.
-
Ortho-substituted isomer: Steric hindrance from the substituent's proximity to the sulfonyl linkage might force the piperazine ring into a specific conformation, potentially enhancing or preventing an optimal fit within the receptor's binding pocket.
-
Meta-substituted isomer: This position may allow a functional group to form a critical hydrogen bond or hydrophobic interaction with a specific amino acid residue in the receptor that is inaccessible to the other isomers.[5]
-
Para-substituted isomer: The substituent here extends furthest into the solvent-exposed region of the binding pocket, which could be beneficial for interacting with extracellular loops of the receptor or, conversely, could lead to a steric clash.
Understanding these potential structural nuances is the first step in designing a robust experimental plan to quantify their real-world impact on efficacy.
A Multi-Stage Experimental Framework for Comparative Efficacy
To objectively compare isomers, a tiered approach is required, moving from the most fundamental molecular interaction (target binding) to complex biological responses and systemic behavior.
Stage 1: Quantifying Target Engagement and Affinity
The first question to answer is: how tightly do the different isomers bind to the intended molecular target? A high-affinity interaction is often a prerequisite for potent biological activity. The gold-standard method for this is the Radioligand Competitive Binding Assay .
Causality Behind the Choice: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound (our unlabeled isomer) for a receptor by quantifying its ability to displace a known, radioactively labeled ligand.[10][11] It is a highly sensitive and quantitative method that provides a direct comparison of how well each isomer "fits" into the receptor's binding site.[12]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
-
Receptor Preparation: Utilize cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration via a Bradford assay.
-
Assay Setup: In a 96-well microplate, add the following to each well for a final volume of 250 µL:[13]
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin) for non-specific binding (NSB) determination.
-
50 µL of each sulfonylpiperazine isomer at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Radioligand Addition: Add 50 µL of [³H]8-OH-DPAT (a 5-HT1A agonist radioligand) to all wells at a final concentration near its dissociation constant (Kd), typically around 0.5 nM.[14]
-
Incubation: Add 150 µL of the diluted cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., Millipore MultiScreen). Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the isomer concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of isomer that inhibits 50% of specific binding).[13]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Stage 2: Characterizing Functional Activity and Potency
High affinity does not always equate to desired biological action. An isomer could be a potent activator (full agonist), a partial activator (partial agonist), or a blocker (antagonist). A functional assay is essential to determine the nature and magnitude of the cellular response elicited by each isomer.
Causality Behind the Choice: Since many sulfonylpiperazines target GPCRs like the 5-HT1A receptor, which couples to the Gi/o protein, a relevant functional assay is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP).[14] This directly measures the consequence of receptor activation down a primary signaling pathway. Furthermore, evaluating β-arrestin recruitment can reveal biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin signaling), which can have significant therapeutic implications.[15][16]
Signaling Pathway: 5-HT1A (Gi/o-Coupled) Receptor
Caption: Simplified signaling pathways for a Gi/o-coupled GPCR.
Detailed Protocol: HTRF cAMP Functional Assay
-
Cell Preparation: Use a cell line stably co-expressing the human 5-HT1A receptor and a biosensor system for cAMP detection (e.g., HTRF, FRET). Seed cells in a 384-well plate and culture overnight.
-
Agonist Mode:
-
Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add each sulfonylpiperazine isomer across a range of concentrations. Include a known full agonist (e.g., 5-HT) as a positive control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) and incubate for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis (Agonist):
-
Calculate the HTRF ratio and convert it to cAMP concentration based on a standard curve.
-
Plot the % inhibition of cAMP production versus the logarithm of the isomer concentration.
-
Determine the EC50 (potency) and Emax (maximum efficacy relative to the full agonist) for each isomer.
-
-
Antagonist Mode (if agonist activity is not observed):
-
Pre-incubate the cells with each isomer for 15-30 minutes.
-
Add a fixed concentration of a known agonist (e.g., 5-HT at its EC80).
-
Follow steps 3-4 for detection and measurement.
-
Determine the IC50 for each isomer and calculate the antagonist constant (Kb) to quantify its blocking potency.
-
Stage 3: Assessing the Pharmacokinetic (PK) Profile
Potent in vitro activity is meaningless if a compound cannot reach its target in a living system. For CNS-active sulfonylpiperazines, this means crossing the blood-brain barrier (BBB).[17] Early assessment of key ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial.
Causality Behind the Choice: In vitro models like Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays can predict passive diffusion and active transport across biological barriers, respectively.[18] Liver microsome stability assays predict metabolic fate. In vivo studies in animal models (e.g., rats) provide the definitive data on bioavailability, plasma half-life, and, most importantly for CNS drugs, the brain-to-plasma concentration ratio.[19][20] Comparing these PK parameters between isomers is essential for selecting a viable drug candidate.
Synthesizing the Data: A Comparative Analysis
The true power of this framework lies in integrating the data from all three stages into a single, comparative view.
Table 1: Hypothetical Comparative Efficacy Profile of Sulfonylpiperazine Isomers
| Parameter | Isomer A (ortho) | Isomer B (meta) | Isomer C (para) | Interpretation |
| Binding Affinity (Ki, nM) | 15.2 | 0.8 | 25.6 | Isomer B has the highest affinity for the target receptor. |
| Functional Potency (EC50, nM) | 45.3 | 2.1 | 98.4 | Isomer B is the most potent in eliciting a cellular response. |
| Functional Efficacy (Emax, %) | 95% (Full Agonist) | 98% (Full Agonist) | 45% (Partial Agonist) | Isomers A and B are full agonists; C is a partial agonist. |
| PK: Brain/Plasma Ratio | 0.1 | 1.5 | 1.2 | Isomer B demonstrates the best CNS penetration. |
| PK: Plasma Half-life (t½, h) | 2.5 | 4.1 | 3.8 | Isomer B has the longest duration of action in plasma. |
Expert Interpretation:
Based on this synthesized data, Isomer B emerges as the superior candidate. It not only binds with the highest affinity (Ki = 0.8 nM) and acts as the most potent full agonist (EC50 = 2.1 nM) but also possesses the most favorable pharmacokinetic profile for a CNS drug, with excellent brain penetration and a longer half-life.[17][18] Isomer A, while a full agonist, has weaker affinity and potency and poor brain exposure. Isomer C is interesting as a partial agonist, which could be therapeutically advantageous for certain conditions to avoid over-stimulation, but its lower affinity and potency make it less attractive than Isomer B.[21] This integrated analysis allows for a data-driven, confident decision on which isomer to advance into further preclinical development.
Conclusion
The comparative evaluation of sulfonylpiperazine isomers is a multifaceted process that demands a rigorous, systematic, and logical experimental approach. By progressing from target affinity to cellular function and finally to in vivo pharmacokinetics, researchers can build a comprehensive efficacy profile for each molecule. This guide provides a validated framework and detailed protocols to ensure that such comparisons are not only accurate but also provide clear, interpretable, and decisive insights. Ultimately, a thorough understanding of how subtle isomeric changes dictate biological activity is fundamental to the successful design and development of next-generation therapeutics.
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Comparative Cross-Target Activity Profiling: A Guide to De-risking 1-[(4-methoxyphenyl)sulfonyl]piperazine and Its Analogs
This guide provides a comprehensive framework for evaluating the cross-target activity profile of the novel compound 1-[(4-methoxyphenyl)sulfonyl]piperazine. In drug discovery, understanding a molecule's selectivity is paramount; unforeseen interactions with off-targets can lead to toxicity or reveal novel therapeutic opportunities.[1][2] This document outlines the scientific rationale, experimental workflows, and comparative data analysis necessary to build a robust selectivity profile, using hypothetical but plausible data to illustrate the process. Our audience is the drug development professional who needs to make informed decisions about progressing a lead candidate.
The Scientific Imperative: Why Profile This Scaffold?
The this compound scaffold is a composite of well-established pharmacophores, each contributing to a potential polypharmacological profile. A proactive, in-depth profiling strategy is not merely a box-checking exercise but a critical step in preclinical de-risking.
-
The Piperazine Core : This privileged structure is present in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[3][4][5] Its basic nitrogen atoms can interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and transporters, but this flexibility can also lead to non-selective binding.[3]
-
The Aryl Sulfonamide Moiety : This group is a cornerstone of many kinase inhibitors. It can act as a hinge-binding motif or form key hydrogen bonds within the ATP-binding pocket of various kinases.
-
The Methoxyphenyl Group : This feature can influence binding to numerous receptors and enzymes, and its metabolism can produce active metabolites with their own pharmacological profiles.[6]
Given this structural makeup, this compound (termed "Compound S" for this guide) warrants investigation against, at a minimum, kinase and CNS-related target families. To provide meaningful context, we will compare its performance against two hypothetical alternatives:
-
Comparator A (Kinase-Focused) : A well-characterized, selective kinase inhibitor bearing a similar sulfonamide feature but a different core.
-
Comparator B (CNS-Focused) : A known piperazine-containing compound with established activity at aminergic GPCRs.
Experimental Strategy: A Phased Approach to Profiling
A robust profiling campaign moves from broad, high-throughput screening to specific, functional validation. This tiered approach efficiently allocates resources by focusing only on the most significant interactions.
Phase 1 Protocol: Broad Kinase and Receptor Screening
Objective : To identify any potential interactions across a wide range of biologically relevant targets at a single high concentration.
Methodology 1: Kinome-wide Competition Binding Assay (e.g., KINOMEscan®)
-
Principle : This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.[7] This method measures true thermodynamic binding affinity (Kd) rather than enzyme inhibition (IC50), as it is independent of ATP concentration.[8]
-
Execution :
-
Prepare a 100 µM stock solution of Compound S and comparators in 100% DMSO.
-
Submit compounds for screening against a comprehensive kinase panel (e.g., scanMAX panel with 468 kinases) at a final concentration of 10 µM.[9]
-
Data is returned as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value < 35%.
-
Methodology 2: Broad Receptor Safety Panel (e.g., Eurofins SafetyScreen44™)
-
Principle : This involves a battery of radioligand binding assays.[10][11] The test compound is incubated with a specific receptor (from cell membranes) and a radiolabeled ligand known to bind that receptor. The amount of displaced radioligand indicates the test compound's binding affinity.[12]
-
Execution :
-
Submit Compound S and comparators for screening against a panel of at least 44 key off-targets implicated in adverse drug reactions.[13]
-
Screening is typically performed at a 10 µM concentration.
-
Results are reported as percent inhibition of radioligand binding. A value > 50% is generally considered a significant hit requiring follow-up.
-
Phase 2 & 3 Protocol: Dose-Response and Functional Validation
Objective : To confirm hits from Phase 1, determine their potency, and assess their functional consequence (agonist vs. antagonist activity).
Methodology 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Principle : This method verifies that a compound binds its intended target within a cellular environment. When a protein is bound to a ligand, its thermal stability typically increases. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.
-
Execution :
-
Treat intact cells expressing the target of interest with a dose-range of Compound S .
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins via centrifugation.
-
Quantify the amount of soluble target protein at each temperature using Western blot or ELISA. A shift in the melting curve indicates target engagement.
-
Methodology 4: Cell-Based Functional Assays
-
For GPCR Hits (e.g., 5-HT₂ₐ Receptor) :
-
Assay : Use a cell line stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Antagonist Mode : Pre-incubate cells with a dose-range of Compound S . Then, stimulate with a known 5-HT₂ₐ agonist (e.g., serotonin) at its EC₈₀ concentration. A reduction in the calcium signal indicates antagonism.
-
Agonist Mode : Incubate cells with a dose-range of Compound S alone and measure any increase in intracellular calcium.
-
-
For Kinase Hits (e.g., Aurora Kinase A) :
-
Assay : Use a cell line where the phosphorylation of a known downstream substrate (e.g., Histone H3 at Ser10) is dependent on Aurora A activity.
-
Execution : Treat cells with a dose-range of Compound S for a defined period.
-
Lyse the cells and quantify the levels of phospho-Histone H3 via Western blot or a quantitative immunoassay (e.g., AlphaLISA®). A decrease in phosphorylation indicates inhibition of the kinase in a cellular context.
-
Comparative Data Analysis (Hypothetical)
The following tables present plausible data from the described experiments, illustrating how Compound S might compare to its alternatives.
Table 1: Kinome Scan Primary Screen Results (% Control @ 10 µM)
| Kinase Target | Compound S | Comparator A (Kinase-Focused) | Rationale for Inclusion |
| Aurora A | 5 | 8 | Hypothesized Primary Target |
| Aurora B | 28 | 35 | Related family member |
| ABL1 | 85 | 92 | Common tyrosine kinase |
| LCK | 41 | 88 | Potential off-target |
| p38α (MAPK14) | 15 | 75 | Significant Off-Target for Compound S |
| SRC | 65 | 70 | Common tyrosine kinase |
-
Interpretation : The data suggests Compound S potently binds its intended target, Aurora A. However, it also shows significant binding to p38α, an undesirable off-target for a selective Aurora A inhibitor. Comparator A is more selective, showing potent binding only to Aurora A.
Table 2: Receptor Safety Screen Results (% Inhibition @ 10 µM)
| Receptor Target | Compound S | Comparator B (CNS-Focused) | Rationale for Inclusion |
| 5-HT₂ₐ (Serotonin) | 88 | 95 | Hypothesized Primary CNS Target |
| D₂ (Dopamine) | 75 | 92 | Key CNS off-target |
| H₁ (Histamine) | 62 | 45 | Common CNS off-target |
| M₁ (Muscarinic) | 15 | 12 | Desired negative control |
| hERG (Ion Channel) | 25 | 30 | Critical cardiac safety liability |
-
Interpretation : Compound S demonstrates potent binding to the 5-HT₂ₐ receptor, similar to the CNS-active Comparator B. It also shows considerable activity at the D₂ and H₁ receptors, suggesting a broader CNS profile than might be desired and a potential for side effects like sedation (H₁ antagonism) or extrapyramidal symptoms (D₂ antagonism).
Table 3: Functional Assay Validation (IC₅₀ Values in µM)
| Assay Type | Target | Compound S | Comparator A | Comparator B |
| Cellular Phospho-Substrate | Aurora A | 0.05 | 0.04 | > 50 |
| Cellular Phospho-Substrate | p38α | 0.85 | > 20 | > 50 |
| Calcium Flux (Antagonist) | 5-HT₂ₐ | 0.15 | > 50 | 0.02 |
| Calcium Flux (Antagonist) | D₂ | 1.2 | > 50 | 0.08 |
-
Interpretation : The functional data confirms the binding results. Compound S is a potent cellular inhibitor of Aurora A but is only ~17-fold selective against p38α. In contrast, Comparator A shows >500-fold selectivity. Furthermore, Compound S is a potent functional antagonist of the 5-HT₂ₐ receptor, though less potent than Comparator B. The micromolar activity at the D₂ receptor is also confirmed.
Synthesis and Strategic Implications
The hypothetical profile of this compound (Compound S ) reveals it to be a potent, dual-activity molecule. It is not a "selective" inhibitor in the traditional sense but rather a compound with two distinct, potent activities.
-
As a Kinase Inhibitor : Its development as an Aurora A inhibitor would be severely hampered by the lack of selectivity against p38α. This could complicate the interpretation of efficacy studies and introduce off-target toxicities. A medicinal chemistry campaign to improve selectivity away from p38α would be essential.
-
As a CNS Agent : Its potent 5-HT₂ₐ antagonism makes it a candidate for CNS disorders. However, its concurrent potent inhibition of Aurora A is a significant liability, as anti-mitotic activity is highly undesirable for a non-cancer indication. Furthermore, the D₂ and H₁ activities would need to be optimized to achieve a clean side-effect profile.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Sulfonylpiperazine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with diverse biological activities, frequently targeting protein kinases.[1] However, demonstrating that a molecule's therapeutic effect stems from its intended mechanism of action is a critical step that demands a multi-faceted and robust validation strategy.
This guide provides an in-depth, comparative framework for validating the mechanism of action of sulfonylpiperazine derivatives, using the multi-kinase inhibitor Lenvatinib as our primary example. We will compare its performance with alternative, non-sulfonylpiperazine inhibitors that share a common primary target: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
The Imperative of Mechanism of Action Validation
Before committing significant resources to preclinical and clinical development, it is paramount to confirm that a drug candidate engages its intended target in a cellular context and that this engagement leads to the desired downstream physiological effects. This validation process serves several critical functions:
-
Confirms On-Target Activity: Establishes a clear link between the compound, its molecular target, and the observed phenotype.
-
De-risks Clinical Development: Early and robust target engagement data increases the probability of success in later-stage trials.
-
Elucidates Potential Off-Target Effects: Unintended interactions can lead to toxicity or unexpected pharmacological effects.[2]
-
Informs Biomarker Strategy: Understanding the direct downstream consequences of target engagement is crucial for developing pharmacodynamic biomarkers for clinical trials.
A Multi-Pronged Approach to Validation
A comprehensive validation strategy does not rely on a single experiment but rather integrates biochemical, biophysical, and cellular assays to build a cohesive and self-validating body of evidence. We will explore three key experimental pillars for validating the mechanism of action of our sulfonylpiperazine derivative, Lenvatinib, in comparison to the non-sulfonylpiperazine inhibitors, Sorafenib and Vandetanib.
Pillar 1: Quantifying Target Inhibition with In Vitro Kinase Assays
The Rationale: The initial step in validating a kinase inhibitor is to determine its potency and selectivity against the purified target enzyme. An in vitro kinase assay provides a direct measure of a compound's ability to inhibit the catalytic activity of the kinase. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.[3]
Comparative Analysis of VEGFR2 Inhibition:
Lenvatinib, a sulfonylpiperazine derivative, is a multi-targeted tyrosine kinase inhibitor that strongly inhibits VEGFR2.[4][5][6] For a meaningful comparison, we will evaluate its in vitro potency against VEGFR2 alongside Sorafenib and Vandetanib, two other potent VEGFR2 inhibitors with different chemical scaffolds.[7][8][9][10]
| Inhibitor | Scaffold | VEGFR2 IC50 (nM) | Reference(s) |
| Lenvatinib | Sulfonylpiperazine | 4.0 | [8] |
| Sorafenib | Urea | 90 | [5][11] |
| Vandetanib | Quinazoline | 40 | [4][6][9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each inhibitor (Lenvatinib, Sorafenib, Vandetanib) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted inhibitors. Add a solution containing the purified VEGFR2 kinase to each well. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Phosphorylation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at 30°C for 1 hour.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is commonly done using a commercial kit like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Pillar 2: Confirming Target Engagement in a Cellular Context with CETSA
The Rationale: While in vitro assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a drug binds to its intended target within intact cells.[12] The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[12]
Hypothetical CETSA Experiment for Lenvatinib and Alternatives:
Expected Outcome: Treatment of cells with Lenvatinib, Sorafenib, or Vandetanib would lead to a rightward shift in the melting curve of VEGFR2 compared to vehicle-treated cells, indicating target engagement and stabilization. The magnitude of the thermal shift can correlate with the affinity of the compound for the target in the cellular milieu.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture a suitable cell line that expresses VEGFR2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and treat with Lenvatinib, Sorafenib, Vandetanib, or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the denatured, aggregated proteins by high-speed centrifugation.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble VEGFR2 at each temperature point using a sensitive detection method like Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble VEGFR2 remaining as a function of temperature. The resulting melting curves for the drug-treated and vehicle-treated samples are then compared to determine the thermal shift.
Pillar 3: Assessing Downstream Signaling with Western Blotting
The Rationale: Confirming direct target binding is crucial, but it is equally important to demonstrate that this engagement translates into the intended functional consequence—the inhibition of downstream signaling pathways. Western blotting is a cornerstone technique for visualizing and quantifying changes in the phosphorylation status of key signaling proteins downstream of the target kinase.
VEGFR2 Signaling Pathway and Inhibition:
VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[13] A successful VEGFR2 inhibitor should block these downstream phosphorylation events.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of Lenvatinib.
Comparative Western Blot Analysis:
Studies have shown that Lenvatinib effectively inhibits the phosphorylation of VEGFR2 and downstream signaling molecules like ERK and Akt.[14] Similar effects have been demonstrated for Sorafenib and Vandetanib.[15][16][17][18]
Experimental Protocol: Western Blotting for VEGFR2 Pathway Components
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed HUVECs and starve them of serum to reduce basal signaling. Treat the cells with varying concentrations of Lenvatinib, Sorafenib, Vandetanib, or vehicle control for a specified duration. Stimulate the cells with VEGF-A to activate the VEGFR2 pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Determine the total protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-VEGFR2, anti-p-ERK, anti-p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be "stripped" of the first set of antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-VEGFR2, anti-ERK, anti-Akt) and a loading control protein (e.g., anti-GAPDH or anti-β-actin).
Expected Results: Treatment with Lenvatinib, Sorafenib, and Vandetanib should show a dose-dependent decrease in the phosphorylation of VEGFR2, ERK, and Akt upon VEGF-A stimulation, while the total protein levels remain unchanged.
Conclusion: A Holistic and Rigorous Approach
Validating the mechanism of action of a sulfonylpiperazine derivative, or any drug candidate, is a cornerstone of modern drug discovery. By integrating in vitro biochemical assays, cellular target engagement studies like CETSA, and functional cellular assays such as Western blotting, researchers can build a robust and compelling case for their compound's proposed mechanism. The comparative approach, pitting a novel compound against established alternatives, provides crucial context for its potency and potential advantages. This multi-pillar strategy, grounded in sound experimental design and causal reasoning, is essential for navigating the complex path from a promising molecule to a life-changing therapeutic.
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015-11-03). [Link]
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Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Vascular Cell. [Link]
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Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. (2011). Thyroid, 21(1), 1-8. [Link]
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Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. (2022). International Journal of Molecular Sciences, 23(8), 4339. [Link]
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Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. (2019). Journal of Hematology & Oncology, 12(1), 60. [Link]
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Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24441. [Link]
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Vandetanib, an oral inhibitor of VEGFR, EGFR and RET tyrosine kinases, inhibits tumor and wound angiogenesis. (2007). Cancer Research, 67(9), 4369-4377. [Link]
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Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. (2009). International Journal of Oncology, 34(6), 1657-1667. [Link]
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Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. (2014). Vascular Cell, 6, 18. [Link]
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Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. ResearchGate. [Link]
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The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. (2011). Acta Pharmacologica Sinica, 32(11), 1391-1398. [Link]
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Effects of sorafenib therapy on the phosphorylation of VEGFR-2, FGFR-1,... ResearchGate. [Link]
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Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2008). Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
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Autocrine vascular endothelial growth factor signaling promotes cell proliferation and modulates sorafenib treatment efficacy in hepatocellular carcinoma. (2014). Hepatology, 60(4), 1268-1279. [Link]
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Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer. (2022). International Journal of Molecular Sciences, 23(8), 4339. [Link]
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Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (2015). ACS Medicinal Chemistry Letters, 6(2), 147–151. [Link]
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Lenvatinib inhibits signaling from VEGFR, PDGFRβ, FGFR and RET. It... ResearchGate. [Link]
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An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023). Journal of Cell and Molecular Pharmacology, 7(1). [Link]
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For researchers and drug development professionals navigating the complex landscape of centrally acting agents, the arylpiperazine scaffold represents a cornerstone of modern neuropharmacology. Within this broad class, compounds featuring a sulfonylpiperazine moiety have emerged as a particularly fruitful area of investigation, offering a versatile template for modulating key neurotransmitter systems implicated in a range of psychiatric disorders. This guide provides a comparative analysis of 1-[(4-methoxyphenyl)sulfonyl]piperazine, placing it in the context of structurally related and clinically relevant drugs. By examining structure-activity relationships, receptor binding profiles, and functional activities, we aim to provide a comprehensive resource for understanding the therapeutic potential and guiding the experimental evaluation of this chemical class.
Introduction: The Significance of the Arylpiperazine and Sulfonylpiperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to be substituted at its two nitrogen atoms allow for the precise orientation of pharmacophoric elements to interact with specific receptor subtypes. When incorporated into an arylpiperazine structure, these compounds frequently exhibit high affinity for dopamine and serotonin receptors, key targets in the treatment of psychosis, depression, and anxiety.[1][2]
The addition of a sulfonyl group to the piperazine core, as in this compound, introduces a potent hydrogen bond acceptor and can significantly influence the electronic and steric properties of the molecule. This modification has been shown to modulate receptor affinity and selectivity, offering a strategy to fine-tune the pharmacological profile of arylpiperazine-based ligands.[2] Many atypical antipsychotics, a class of drugs that have revolutionized the treatment of schizophrenia, feature an arylpiperazine or a related heterocyclic core, highlighting the therapeutic importance of this structural motif.[3]
Comparative Analysis: Structure-Activity Relationships and Pharmacological Profiles
While direct head-to-head comparative data for this compound against established drugs is limited in the public domain, we can infer its likely pharmacological profile by examining the structure-activity relationships (SAR) of closely related compounds and established atypical antipsychotics such as aripiprazole and risperidone. The primary targets for this class of compounds are typically the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2][4]
Dopamine D2 Receptor Affinity
The interaction with the dopamine D2 receptor is a hallmark of antipsychotic drugs.[3] For arylpiperazine derivatives, the nature of the aryl group and the substituent on the second piperazine nitrogen are critical determinants of D2 affinity. In the case of this compound, the methoxyphenyl group is a common feature in many D2 ligands. The sulfonyl group, in place of the more extended side chains seen in drugs like aripiprazole, will likely result in a distinct binding mode and affinity. It is hypothesized that the electron-withdrawing nature of the sulfonyl group may modulate the basicity of the distal piperazine nitrogen, influencing its interaction with the key aspartate residue in the D2 receptor binding pocket.
Serotonin 5-HT1A and 5-HT2A Receptor Affinity
Atypical antipsychotics are often characterized by a high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, in addition to their D2 receptor antagonism.[4] The ratio of 5-HT2A to D2 receptor affinity is often cited as a key factor in the reduced extrapyramidal side effects of atypical antipsychotics compared to their "typical" counterparts. The arylpiperazine moiety is a well-established pharmacophore for high 5-HT1A receptor affinity.[5][6][7] It is anticipated that this compound will exhibit significant affinity for the 5-HT1A receptor. Its activity at the 5-HT2A receptor will be influenced by the overall topography of the molecule.
The following table summarizes the known receptor binding affinities (Ki, in nM) for the comparator drugs, aripiprazole and risperidone. The predicted profile for this compound is based on SAR from related sulfonylpiperazine and arylpiperazine derivatives.
| Receptor | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) | This compound (Predicted) |
| Dopamine D2 | 0.34 - 1.6 | 1.4 - 3.13 | Moderate to High Affinity |
| Serotonin 5-HT1A | 1.7 - 4.2 | 4.2 - 8.5 | High Affinity |
| Serotonin 5-HT2A | 3.4 - 15 | 0.16 - 0.5 | Moderate Affinity |
Note: The predicted affinities for this compound are qualitative and require experimental validation. The Ki values for aripiprazole and risperidone are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols for Comparative Evaluation
To empirically determine the pharmacological profile of this compound and enable a direct comparison with other drugs, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and comparator drugs for dopamine D2 and serotonin 5-HT1A receptors.
Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor. The assay involves competing the binding of a radiolabeled ligand with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for In Vitro Receptor Binding Assay.
Detailed Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or prepare them in-house from transfected cells.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol) at a final concentration of 0.2-0.5 nM.
-
Non-specific Binding: Determined in the presence of 10 µM haloperidol.
-
Assay Procedure:
-
In a 96-well plate, combine assay buffer, [3H]-Spiperone, and either vehicle, 10 µM haloperidol, or varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation (5-10 µg of protein per well).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A similar protocol would be followed for the 5-HT1A receptor, typically using [3H]-8-OH-DPAT as the radioligand and 10 µM serotonin for determining non-specific binding.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of this compound and comparator drugs at the 5-HT1A receptor.
Principle: 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This change in cAMP levels can be measured using various techniques, such as competitive immunoassays or reporter gene assays.
Experimental Workflow: 5-HT1A Functional Assay (cAMP Measurement)
Caption: Workflow for 5-HT1A Receptor Functional Assay.
Detailed Protocol: 5-HT1A Receptor-Mediated Inhibition of Forskolin-Stimulated cAMP Production
-
Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.
-
Cell Culture: Culture the cells to an appropriate density in 96-well plates.
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with forskolin (typically 1-10 µM) in the presence of the test compound for another 15-30 minutes. Forskolin directly activates adenylyl cyclase, leading to an increase in cAMP.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit).
-
-
Data Analysis:
-
Agonist activity: In the absence of forskolin, an agonist will cause a dose-dependent decrease in basal cAMP levels.
-
Antagonist activity: In the presence of a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT), an antagonist will cause a dose-dependent reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Plot the cAMP levels against the logarithm of the test compound concentration to generate dose-response curves and determine EC50 or IC50 values.
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity within the broader class of arylpiperazine-based CNS agents. Based on established structure-activity relationships, it is predicted to exhibit a multi-target receptor profile with significant affinity for dopamine D2 and serotonin 5-HT1A receptors. This profile is reminiscent of several clinically successful atypical antipsychotics, suggesting its potential therapeutic utility.
The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this and related compounds. Direct, head-to-head comparative studies using these methodologies are essential to definitively establish its potency, selectivity, and functional activity relative to existing drugs. Such data will be invaluable for guiding future lead optimization efforts and for elucidating the nuanced structure-function relationships that govern the activity of sulfonylpiperazine derivatives at key CNS targets. Further in vivo studies will also be necessary to assess its efficacy in animal models of psychosis and to evaluate its pharmacokinetic and safety profiles.
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar, 2022.
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Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chem Biol Drug Des., 2014,84(5), 553-63.
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1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Arch Pharm (Weinheim), 2008,341(8), 473-81.
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Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety. Pol J Pharmacol., 2003,55(6), 1013-9.
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A Researcher's Guide to Assessing the Selectivity of Phenylpiperazine-Based 5-HT1A Receptor Ligands
For researchers in pharmacology and drug development, the journey from a promising compound to a viable therapeutic candidate is paved with rigorous assessment. A critical milestone in this journey is the characterization of a compound's selectivity – its ability to interact with the intended target while minimizing engagement with off-target molecules that can lead to undesirable side effects. This guide provides an in-depth, technical comparison of the selectivity profiles of two prominent phenylpiperazine-based ligands for the serotonin 1A (5-HT1A) receptor: WAY-100635 and BMY 7378.
The phenylpiperazine scaffold is a privileged structure in neuroscience drug discovery, forming the core of numerous ligands targeting various G-protein coupled receptors (GPCRs) and transporters. While this versatility is advantageous, it also presents a significant challenge in achieving target selectivity. This guide will delve into the experimental methodologies and data interpretation necessary to thoroughly assess the selectivity of such compounds, using WAY-100635 and BMY 7378 as illustrative examples.
The Imperative of Selectivity in 5-HT1A Receptor Modulation
The 5-HT1A receptor, a member of the serotonin receptor family, is a key player in the regulation of mood, anxiety, and cognition. Its widespread distribution in the central nervous system makes it an attractive target for therapeutic intervention in psychiatric and neurological disorders. However, the structural similarities among aminergic GPCRs, including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors, necessitate a meticulous evaluation of a 5-HT1A ligand's selectivity to predict its clinical efficacy and safety profile.
This guide will walk you through a multi-faceted approach to selectivity assessment, from initial binding affinity profiling to more complex functional assays that probe the downstream consequences of receptor engagement.
Featured Phenylpiperazine Ligands: A Tale of Two Selectivity Profiles
WAY-100635: The "Silent" Antagonist with High Fidelity
WAY-100635 is widely recognized as a potent and highly selective "silent" antagonist of the 5-HT1A receptor.[1][2] Its high affinity for the 5-HT1A receptor, with a pIC50 of 8.87, is coupled with a more than 100-fold selectivity over other serotonin receptor subtypes and major neurotransmitter receptors.[1] However, no compound is perfectly selective. WAY-100635 has been shown to exhibit agonist activity at the dopamine D4 receptor, a crucial off-target to consider in its overall pharmacological profile.[3][4]
BMY 7378: A Partial Agonist with Notable Adrenergic Affinity
BMY 7378 is a 5-HT1A receptor partial agonist that also demonstrates significant affinity for α1D-adrenoceptors, where it acts as an antagonist.[5][6] This dual activity highlights the importance of a broad selectivity screen. Its pKi value for the 5-HT1A receptor is 8.3, while its pKi for the α1D-adrenoceptor is 8.2, indicating a comparable affinity for both targets. More recent research has also suggested that BMY 7378 can act as an angiotensin-converting enzyme (ACE) inhibitor.[7]
Comparative Selectivity Profile: A Quantitative Look
To truly appreciate the differences in selectivity, a quantitative comparison of binding affinities (Ki or pKi values) across a panel of relevant targets is essential. The following table summarizes the reported binding affinities for WAY-100635 and BMY 7378 at their primary target and key off-targets.
| Target | WAY-100635 (pKi) | BMY 7378 (pKi) | Reference Compound |
| 5-HT1A | 8.9 - 9.7 | 8.3 | 8-OH-DPAT (agonist) |
| α1D-Adrenoceptor | - | 8.2 - 9.4 | Prazosin (antagonist) |
| α1B-Adrenoceptor | - | 6.2 - 7.2 | Prazosin (antagonist) |
| α1c-Adrenoceptor | - | 6.1 - 6.6 | Prazosin (antagonist) |
| α2c-Adrenoceptor | - | 6.54 | Rauwolscine (antagonist) |
| Dopamine D4 | Agonist activity | - | Clozapine (antagonist) |
| Dopamine D2L | 6.0 | - | Haloperidol (antagonist) |
| Dopamine D3 | 6.4 | - | Haloperidol (antagonist) |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources.[3][4][5][8][6]
This table clearly illustrates the differing selectivity profiles. WAY-100635 exhibits a strong preference for the 5-HT1A receptor over the tested adrenergic and dopaminergic receptors, with the notable exception of its agonist activity at the D4 receptor. In contrast, BMY 7378 has a more complex profile, with high affinity for both the 5-HT1A and α1D-adrenergic receptors.
Experimental Workflows for Assessing Selectivity
A comprehensive assessment of selectivity involves a tiered approach, moving from broad screening to detailed functional characterization.
Radioligand Binding Assays: The First Line of Assessment
Radioligand binding assays are the cornerstone of selectivity profiling. They provide a direct measure of the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Protocol for 5-HT1A Receptor Binding Assay:
-
Membrane Preparation: Homogenize tissues or cells known to express the 5-HT1A receptor (e.g., rat hippocampus or HEK293 cells stably expressing the human 5-HT1A receptor) in a suitable buffer.[1] Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a constant concentration of a 5-HT1A-selective radioligand, such as [3H]8-OH-DPAT.[1][9]
-
Competition Binding: Add increasing concentrations of the test compound (e.g., WAY-100635 or BMY 7378) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT1A ligand).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: The use of a high-affinity and selective radioligand like [3H]8-OH-DPAT is crucial for obtaining a good signal-to-noise ratio and ensuring that the assay is specifically probing the 5-HT1A receptor.
-
Non-Specific Binding Control: This control is essential to differentiate between the radioligand binding to the receptor of interest and its non-specific association with other components of the assay system (e.g., lipids, filters).
Functional Assays: Probing the Consequences of Binding
While binding assays reveal affinity, they do not provide information about the functional effect of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore critical for a complete selectivity profile.
[35S]-GTPγS Binding Assay: A Measure of G-Protein Activation
This assay measures the ability of a ligand to stimulate the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon receptor activation. It is a direct measure of the initial step in the GPCR signaling cascade.
Workflow for [35S]-GTPγS Binding Assay:
Caption: Workflow of a [35S]-GTPγS binding assay.
Step-by-Step Protocol for 5-HT1A [35S]-GTPγS Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and [35S]-GTPγS.
-
Ligand Stimulation: Add increasing concentrations of the test compound.
-
Incubation: Incubate the plate to allow for receptor activation and [35S]-GTPγS binding to the G-proteins.[10]
-
Filtration and Counting: Separate bound and unbound [35S]-GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: Plot the amount of bound [35S]-GTPγS against the ligand concentration to determine the EC50 (potency) and Emax (efficacy) of the compound. An agonist will stimulate binding, while an antagonist will block the stimulation caused by an agonist.
Causality Behind Experimental Choices:
-
Use of GDP: Pre-incubation with GDP ensures that the G-proteins are in their GDP-bound, inactive state at the start of the assay, allowing for a clear measurement of agonist-induced activation.
-
Non-hydrolyzable GTP analog: [35S]-GTPγS is used because it is not hydrolyzed by the GTPase activity of the Gα subunit, leading to a stable and measurable signal.
Cell-Based Functional Assays: Measuring Downstream Signaling
Cell-based assays provide a more physiologically relevant context for assessing ligand function by measuring downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or cellular responses (e.g., membrane potential).
Example: Fluorescence-Based Membrane Potential Assay
For GPCRs that couple to G-protein-activated inwardly rectifying K+ (GIRK) channels, like the 5-HT1A receptor, changes in membrane potential can be used as a readout of receptor activation.[11]
Workflow for a Fluorescence-Based Membrane Potential Assay:
Caption: Workflow for a fluorescence-based membrane potential assay.
Interpreting the Selectivity Data: A Holistic View
Assessing the selectivity of a compound like 1-[(4-methoxyphenyl)sulfonyl]piperazine, or in our illustrative case, WAY-100635 and BMY 7378, is not a matter of a single experiment. It requires the integration of data from multiple assays.
-
Binding Selectivity vs. Functional Selectivity: A compound may bind to multiple receptors but only functionally activate a subset of them. Therefore, it is crucial to follow up binding assays with functional assays for any identified off-targets.
-
Agonist vs. Antagonist Activity at Off-Targets: The functional consequence of off-target binding is paramount. An antagonist at an off-target may have a very different side-effect profile than an agonist.
-
Therapeutic Window: The selectivity of a compound is ultimately linked to its therapeutic window. A compound with a large separation between its potency at the primary target and its activity at off-targets is more likely to have a favorable therapeutic window.
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Gartside, S. E., Umbers, V., Hajós, M., & Sharp, T. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. European journal of pharmacology, 283(1-3), 179–187. [Link]
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A Researcher's Guide to In Vitro and In Vivo Correlation of Sulfonylpiperazine Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The sulfonylpiperazine scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, a critical hurdle in the development of sulfonylpiperazine-based drugs is the often-elusive correlation between their activity observed in vitro and their efficacy in vivo. This guide provides an in-depth technical comparison of the methodologies used to assess sulfonylpiperazine activity in both settings, explores the complexities of in vitro-in vivo correlation (IVIVC), and presents available experimental data to inform future research and development strategies.
The Dichotomy of Preclinical Evaluation: In Vitro vs. In Vivo Assessment
The preclinical evaluation of any new chemical entity relies on a tiered approach, starting with high-throughput in vitro assays to identify promising candidates and progressing to more complex and resource-intensive in vivo models to assess efficacy and safety in a physiological context.
In Vitro Assays: A First Glimpse of Potential
In vitro studies offer a controlled environment to probe the direct effects of sulfonylpiperazine derivatives on specific biological targets, be it cancer cells, bacteria, or enzymes. These assays are indispensable for initial screening, structure-activity relationship (SAR) studies, and mechanistic investigations.[3][4]
In Vivo Models: The Crucible of Physiological Reality
In vivo studies in animal models provide a more holistic understanding of a compound's therapeutic potential by incorporating the complex interplay of absorption, distribution, metabolism, and excretion (ADME) – factors collectively known as pharmacokinetics.[5][6] Furthermore, in vivo models allow for the evaluation of a compound's effect on a whole organism, including its impact on the tumor microenvironment or the host's immune response to infection.
Methodologies for Assessing Sulfonylpiperazine Activity
A thorough understanding of the experimental protocols is paramount for interpreting and comparing data across different studies. Here, we detail standardized methodologies for both in vitro and in vivo evaluation of sulfonylpiperazine activity.
In Vitro Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[7][8]
Experimental Protocol: MTT Assay [7][9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the sulfonylpiperazine derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Antitumor Efficacy: Murine Xenograft Model
The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, is a cornerstone for evaluating the in vivo efficacy of anticancer compounds.[3][11]
Experimental Protocol: Murine Xenograft Tumor Model [3][12][13]
-
Cell Preparation: Harvest cancer cells from culture, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium, sometimes mixed with Matrigel to enhance tumor take-rate.
-
Animal Acclimatization: House immunodeficient mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week to acclimatize.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the sulfonylpiperazine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight two to three times a week. The tumor volume can be calculated using the formula: Volume = (width² x length)/2.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
In Vitro vs. In Vivo Activity of Sulfonylpiperazine Derivatives: A Data-Driven Comparison
While a direct head-to-head comparison of in vitro and in vivo data for the same sulfonylpiperazine derivative is scarce in the published literature, we can compile and analyze the available data to draw insightful observations.
Table 1: In Vitro Antiproliferative Activity of Selected Sulfonylpiperazine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phenylsulfonylpiperazine Derivative 3 | MCF7 (Breast Cancer) | 4.48 | [12] |
| 1,2,4-Triazine-piperazine amide 5 | MCF-7 (Breast Cancer) | - | [14] |
| 1,2,4-Triazine-piperazine amide 7 | MCF-7 (Breast Cancer) | - | [14] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][9]triazine Sulfonamides | HCT 116 (Colorectal) | 0.13 - 0.9 | [15] |
| Vindoline-piperazine Conjugates | Various (NCI60 Panel) | Low micromolar | [16] |
Table 2: In Vivo Antitumor Activity of Selected Sulfonylpiperazine Derivatives
| Compound Class | Animal Model | Dosing Regimen | Efficacy Endpoint | Reference |
| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine 7a | HepG2 Xenograft | Not Specified | Significant tumor growth inhibition | [15] |
Data Interpretation and the IVIVC Gap
The tables above highlight a significant gap in the current body of research. While numerous studies report promising in vitro anticancer activity of sulfonylpiperazine derivatives with low micromolar IC₅₀ values, there is a dearth of subsequent publications that translate these findings into robust in vivo efficacy data for the same compounds. This disconnect makes it challenging to establish a clear IVIVC and to prioritize lead candidates for further development.
Navigating the Complexities of In Vitro-In Vivo Correlation
The lack of a straightforward correlation between in vitro and in vivo results is a common challenge in drug discovery and is influenced by a multitude of factors.[1][4][17][18] Understanding these factors is crucial for designing more predictive preclinical studies and for interpreting the observed discrepancies.
The Crucial Role of ADME and Pharmacokinetics
A compound's journey through the body is governed by its ADME properties, which ultimately determine its concentration and duration of action at the target site.[5][19][20]
-
Absorption: Poor oral bioavailability can prevent a compound from reaching therapeutic concentrations in the bloodstream, even if it is highly potent in vitro.
-
Distribution: The extent to which a compound distributes into tissues, including the tumor, will significantly impact its efficacy.
-
Metabolism: Extensive metabolism in the liver can lead to rapid clearance of the active compound, reducing its exposure and therapeutic effect.
-
Excretion: The rate and route of elimination will influence the dosing regimen required to maintain therapeutic concentrations.
Caption: The transition from in vitro potency to in vivo efficacy is modulated by pharmacokinetic (ADME) factors.
The Influence of the In Vivo Microenvironment
The in vivo microenvironment presents a level of complexity that cannot be fully replicated in a two-dimensional cell culture system.
-
Tumor Microenvironment: Factors such as hypoxia, nutrient gradients, and the presence of stromal and immune cells can influence a tumor's response to treatment.
-
Host-Pathogen Interactions: In the context of infectious diseases, the host's immune response plays a critical role in clearing the infection, a factor that is absent in standard in vitro antimicrobial susceptibility testing.
Bridging the Gap: Strategies for Improving IVIVC
While a perfect one-to-one correlation may be unattainable, several strategies can be employed to improve the predictive power of preclinical studies and to facilitate a more seamless translation from the bench to the clinic.
-
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach combines pharmacokinetic data with pharmacodynamic measurements (the effect of the drug on the body) to establish a more quantitative relationship between drug exposure and therapeutic response.
-
Use of More Predictive In Vitro Models: The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, can better mimic the in vivo tumor microenvironment and may provide more predictive in vitro data.
-
Early Assessment of ADME Properties: Integrating in vitro ADME assays early in the drug discovery process can help identify and optimize compounds with favorable pharmacokinetic profiles.[19][20]
-
Selection of Appropriate Animal Models: The choice of animal model should be carefully considered to ensure its physiological and pathological relevance to the human disease.
Caption: A workflow integrating in vitro and in vivo studies with PK/PD modeling to improve IVIVC.
Conclusion
The sulfonylpiperazine scaffold holds significant promise for the development of novel therapeutics. However, the successful translation of potent in vitro activity into tangible in vivo efficacy remains a key challenge. This guide has provided a comprehensive overview of the experimental methodologies employed in the preclinical evaluation of sulfonylpiperazine derivatives, highlighting the critical importance of understanding the factors that govern the correlation between in vitro and in vivo data. By embracing a more integrated approach that considers pharmacokinetics, pharmacodynamics, and the physiological complexities of the in vivo environment, researchers can enhance the predictive power of their preclinical studies and accelerate the development of new and effective sulfonylpiperazine-based medicines.
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A Tale of Two Rings: A Comparative Guide to Piperazine and Piperidine Derivatives in Drug Design
Introduction
In the intricate world of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning them the title of "privileged scaffolds." Among these, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational to the architecture of a vast array of pharmaceuticals.[1][2] Their prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically versatile framework for drug development.[1][2]
While structurally similar—piperidine being an azacyclohexane and piperazine a 1,4-diazacyclohexane—the presence of a second nitrogen atom in the piperazine ring introduces critical differences.[1] These distinctions profoundly influence their physicochemical properties, pharmacological activity, and metabolic fate, making the choice between them a pivotal strategic decision in drug design. This guide offers a head-to-head comparison of these two essential building blocks, providing a data-driven perspective to inform rational drug design and optimization.
Part 1: Structural and Physicochemical Properties: The Foundation of Function
The subtle difference in their core structure—a single nitrogen versus two opposing nitrogens—gives rise to significant divergences in their fundamental physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (LogP), are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]
Basicity (pKa)
Basicity is arguably the most influential distinguishing feature. The nitrogen atom(s) in these rings are typically the most basic sites, readily accepting a proton at physiological pH (around 7.4). This ionization state is crucial for aqueous solubility and the ability to form ionic bonds with acidic residues in biological targets like receptors and enzymes.
-
Piperidine possesses a single basic nitrogen with a pKa of approximately 11.2.[1][3] This high basicity means it is predominantly protonated and positively charged at physiological pH.
-
Piperazine has two nitrogen atoms, resulting in two distinct pKa values: pKa1 ≈ 9.7 and pKa2 ≈ 5.3.[1][4][5][6] This allows for more nuanced control over the molecule's ionization state. At pH 7.4, the more basic nitrogen (pKa1) will be largely protonated, while the second nitrogen (pKa2) will be mostly un-ionized. This dual nature allows piperazine to act as both a hydrogen bond donor (at the protonated nitrogen) and an acceptor (at the free nitrogen).
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity or "greasiness." It strongly influences membrane permeability, plasma protein binding, and solubility.
-
Piperidine is inherently more lipophilic than piperazine.
-
Piperazine , with its two nitrogen atoms, is more polar and hydrophilic, generally leading to higher aqueous solubility.[1] This property is often exploited to improve the solubility of otherwise poorly soluble drug candidates.[1]
Conformational Flexibility
Both rings predominantly adopt a stable "chair" conformation to minimize steric strain.[3][7] However, the substitution pattern on the ring(s) can influence the preference for substituents to be in either an axial or equatorial position, which can be critical for fitting into a protein's binding pocket.[8][9] The conformational flexibility of these rings allows them to adapt their shape to the steric requirements of binding sites, enhancing their versatility as scaffolds.[2]
Table 1: Comparative Physicochemical Properties
| Property | Piperidine | Piperazine | Key Implication in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen offers an additional point for substitution and interaction. |
| pKa | ~11.2[1][3] | pKa1 ~9.7, pKa2 ~5.3[1][6] | Piperidine is strongly basic. Piperazine's dual pKa allows for finer tuning of ionization at physiological pH. |
| LogP (unsubstituted) | ~0.9 | ~-1.5[4] | Piperidine is more lipophilic, favoring membrane permeability. Piperazine is more hydrophilic, enhancing aqueous solubility. |
| Conformational Profile | Prefers chair conformation[3] | Prefers chair conformation[7] | Both are flexible scaffolds, but substitution can lock in specific conformations crucial for target binding. |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Core physicochemical differences between piperidine and piperazine scaffolds.
Part 2: Pharmacological and ADMET Profiles
The choice between a piperazine and a piperidine core has profound consequences for a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its interaction with biological targets (pharmacodynamics).
Pharmacodynamics: The Drug-Target Interaction
The nitrogen centers of both scaffolds are pivotal for molecular recognition. When protonated, they act as potent hydrogen bond donors, forming strong ionic interactions with acidic residues like aspartate or glutamate in a protein's active site. Unprotonated nitrogens can act as hydrogen bond acceptors.
-
Piperidine derivatives, being more basic and lipophilic, can provide strong anchoring points within a binding pocket and may facilitate easier passage across cellular membranes to reach intracellular targets.[1] Many potent ligands targeting G-protein coupled receptors (GPCRs) and ion channels incorporate a piperidine moiety.
-
Piperazine is a common linker or solubilizing group, particularly in kinase inhibitors, where it can bridge different parts of the molecule to interact with the ATP-binding pocket.[1] Its ability to engage in multi-polar interactions makes it a versatile tool for achieving high affinity and selectivity.[1] In a comparative study of histamine H3 and sigma-1 receptor antagonists, derivatives with a piperidine core showed significantly higher affinity for the sigma-1 receptor than their piperazine counterparts, highlighting how a simple switch can drastically alter selectivity.[10][11]
Pharmacokinetics (ADME)
A drug's success is critically dependent on its ADME properties.
-
Absorption & Distribution: Piperidine's higher lipophilicity can lead to better passive diffusion across the gut wall and the blood-brain barrier (BBB). Conversely, piperazine's inherent polarity generally leads to higher aqueous solubility, which can be advantageous for formulation but may require active transport mechanisms for absorption.[1]
-
Metabolism: Both scaffolds are susceptible to metabolism by cytochrome P450 (CYP450) enzymes. Common metabolic pathways include N-dealkylation, N-oxidation, and C-hydroxylation. A key difference is that the piperazine ring presents two nitrogen atoms as potential sites for metabolism, which can sometimes lead to more complex metabolic profiles or faster clearance.[1] The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern near the nitrogen.[2]
-
Excretion: More polar compounds are typically cleared more readily by the kidneys. The greater hydrophilicity of piperazine derivatives can facilitate renal clearance.[1]
Toxicity
A primary concern for many nitrogen-containing basic compounds is off-target activity, particularly the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. The basicity and lipophilicity of a compound are key risk factors for hERG binding. While both scaffolds can be implicated, the specific substitution pattern and overall molecular properties are more predictive than the core itself. Another consideration is the potential formation of reactive metabolites, such as nitrosonium ions, which can be associated with toxicity.
Table 2: Comparative ADMET Profile Summary
| ADMET Property | Piperidine Derivatives | Piperazine Derivatives | Rationale & Causality |
| Absorption | Generally higher passive permeability | Lower passive permeability, higher solubility | Higher lipophilicity of piperidine favors crossing lipid membranes. |
| Distribution | Often higher volume of distribution, better CNS penetration | Generally more restricted to systemic circulation | Lipophilicity governs tissue distribution and ability to cross the blood-brain barrier. |
| Metabolism | N-dealkylation, C-hydroxylation | N-dealkylation (at two sites), N-oxidation | Piperazine offers two sites for potential metabolism, which can increase clearance rates. |
| Toxicity (hERG) | Potential risk due to high basicity/lipophilicity | Potential risk, but modulated by overall properties | Both require careful optimization to mitigate off-target cardiac liability. |
Part 3: Case Study: Second-Generation Antihistamines
A comparison of Cetirizine (containing a piperazine moiety) and Fexofenadine (containing a piperidine moiety) provides a real-world example of how these scaffolds are employed. Both are non-sedating H1 receptor antagonists.
-
Cetirizine (Zyrtec®): The piperazine ring is a central linker connecting the diphenylmethyl group to a carboxylic acid side chain. The increased polarity conferred by the piperazine and the acid contributes to its low CNS penetration, reducing sedative effects.
-
Fexofenadine (Allegra®): The piperidine ring is substituted with a diphenylmethanol group and connected to a long, polar side chain containing two carboxylic acid groups. The highly basic piperidine nitrogen is a key interaction point with the H1 receptor, while the polar side chains ensure the molecule is a substrate for efflux transporters at the BBB, preventing it from entering the brain.
In both cases, the heterocyclic core provides the necessary basic nitrogen for receptor binding, while the peripheral chemical modifications are used to fine-tune the ADMET properties and minimize side effects.
Part 4: Experimental Protocol: In Vitro Metabolic Stability Assay
To experimentally compare the metabolic liabilities of new piperidine versus piperazine derivatives, a liver microsomal stability assay is a standard, early-stage experiment. This protocol explains the "why" behind the "how."
Objective: To determine the rate at which a compound is metabolized by liver enzymes (primarily CYPs), providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation (The "Why"):
-
Thaw pooled human liver microsomes (HLM) on ice. HLM are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4). This mimics the physiological pH of the cell, ensuring optimal enzyme activity.
-
Prepare a stock solution of the test compounds (e.g., your new piperidine and piperazine analogs) in a compatible organic solvent like DMSO.
-
-
Reaction Incubation (The "Why"):
-
In a 96-well plate, add the buffer, followed by the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to physiological temperature.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Causality: CYP450 enzymes require NADPH as a cofactor to function. A regenerating system (e.g., G6P, G6PDH) continuously replenishes the NADPH consumed during the reaction, ensuring the enzyme activity remains linear over the incubation time.
-
Incubate the plate at 37°C with shaking. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching (The "Why"):
-
At each time point, an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard. Causality: The cold organic solvent serves two purposes: it instantly stops the enzymatic reaction by precipitating the proteins (microsomes), and the internal standard is used to normalize for variations in sample processing and instrument response during analysis.
-
-
Analysis (The "Why"):
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Causality: LC-MS/MS is a highly sensitive and specific analytical technique that can accurately quantify the decreasing concentration of the parent drug over time.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k. A shorter half-life indicates lower metabolic stability.
-
dot graph flowchart { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for an in vitro liver microsomal stability assay.
Conclusion: A Strategic Choice in Drug Design
The decision to use a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target and the desired ADMET properties.[1] Neither ring is inherently superior; they are different tools for different tasks.
-
Choose piperidine when a higher lipophilicity and a strong, single basic center are desired to enhance membrane permeability or achieve a specific high-affinity ionic interaction.[1]
-
Choose piperazine when increased aqueous solubility, tunable basicity, or a scaffold capable of multi-polar interactions is needed.[1] It is an excellent choice for linkers and for escaping the high lipophilicity that can be associated with toxicity.[12]
Ultimately, the art of drug design lies in understanding these nuances. By leveraging the distinct characteristics of piperazine and piperidine, medicinal chemists can rationally design molecules with a higher probability of success, balancing the delicate interplay between potency, selectivity, and drug-like properties. Both scaffolds will undoubtedly continue to be indispensable tools in the development of future medicines.[1]
References
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Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. PubMed. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Conformational analysis of 2-substituted piperazines. PubMed. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Piperazine | C4H10N2. PubChem, National Institutes of Health. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
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Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperazine
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-[(4-Methoxyphenyl)sulfonyl]piperazine, a compound frequently utilized in drug discovery and development. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these critical safety protocols.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. This compound is a sulfonylpiperazine derivative. While specific toxicity data for this exact compound is not extensively published, the structural motifs—a sulfonamide and a piperazine ring—necessitate a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: Similar compounds can cause significant irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet established. Therefore, it should be handled as a potentially hazardous substance.
| Property | Value | Source |
| Molecular Formula | C11H16N2O3S | N/A |
| Appearance | Typically a solid | [2] |
| Solubility | Data not widely available; likely soluble in many organic solvents. | N/A |
| Reactivity | The sulfonamide group can be susceptible to hydrolysis under strong acidic or basic conditions. The piperazine moiety, being a diamine, can react with strong oxidizing agents. | [4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound and its waste.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against dermal exposure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of the compound or its solutions. |
| Lab Coat | Standard, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Mitigates the risk of inhaling airborne particles. |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound waste should follow a systematic and well-documented process. The following workflow is designed to ensure safety and regulatory compliance.
Caption: Disposal Decision Workflow for this compound.
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, segregate waste containing this compound from other laboratory waste streams.[5][6]
-
Solid Waste: This includes contaminated consumables such as gloves, weighing papers, and pipette tips. Place these items in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers that held the pure compound are often considered acutely hazardous waste and must be disposed of as such, without being rinsed into the sink.[4][7]
Step 2: Labeling and Temporary Storage
Proper labeling is a critical component of safe waste management. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
Store these containers in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[5][8]
Step 3: In-Lab Neutralization (For Advanced Users with EHS Approval)
For laboratories with the appropriate engineering controls and expertise, chemical neutralization can be a viable option to render the waste less hazardous before disposal. Crucially, any in-lab treatment of hazardous waste must be approved by your institution's EHS department and should only be performed by trained personnel. [9][10]
The chemical structure of this compound suggests two potential pathways for degradation:
-
Hydrolysis of the Sulfonamide Bond: Sulfonamides can be susceptible to hydrolysis under strong acidic or basic conditions. However, many sulfonamides are hydrolytically stable under typical environmental pH and temperature, suggesting that aggressive conditions would be necessary.[4] This process would likely cleave the molecule into 4-methoxyphenylsulfonic acid and piperazine.
-
Oxidation of the Piperazine Ring: The piperazine moiety can be degraded through oxidation.[5][6] This is a complex process that can yield various smaller, more polar molecules.
A cautious, small-scale approach to neutralization is essential. A generalized procedure, to be adapted and validated under the guidance of your EHS office, could involve:
-
Dilution: Dilute the waste solution containing this compound with a suitable solvent to control the reaction rate.
-
Reagent Addition: Slowly add the neutralizing agent (e.g., a strong acid or base for hydrolysis, or an oxidizing agent) while monitoring for any signs of an exothermic reaction or gas evolution.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time, with appropriate stirring and temperature control.
-
Neutralization and Workup: After the reaction is complete, neutralize the resulting solution to a pH that is safe for disposal.
-
Analysis: Ideally, the treated waste should be analyzed to confirm the degradation of the parent compound before it is disposed of.
Step 4: Final Disposal
All waste, whether it has been neutralized or not, must be disposed of through your institution's hazardous waste management program.[7][8] This ensures compliance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][8][11]
Spill Management and Decontamination
Accidents can happen, and a well-defined spill response plan is crucial.
In case of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent or detergent, followed by a thorough rinsing.[3][12][13] All materials used for decontamination should be disposed of as hazardous waste.
Decontamination of Laboratory Equipment:
Equipment that has come into contact with this compound must be thoroughly decontaminated before being removed from the laboratory for service or disposal.[3][12]
-
Initial Cleaning: Remove any gross contamination by wiping with a solvent-dampened cloth.
-
Washing: Wash the equipment with a laboratory-grade detergent and water.
-
Rinsing: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of research chemicals like this compound is a fundamental aspect of scientific integrity. By understanding the chemical nature of the waste, adhering to established safety protocols, and working in close collaboration with your institution's environmental health and safety professionals, you contribute to a safer research environment and the protection of our planet.
References
- U.S. Environmental Protection Agency. (n.d.). P-Listed Chemical Waste. Retrieved from UT Dallas Institutional Risk & Safety website.
- Białk-Bielińska, A., Stolte, S., Matzke, M., & Kummerer, K. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Daniels Health. (2026, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2026, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Szabó, L., et al. (2014). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions.
- MedChemExpress. (2023, October 16). 1-(4-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet.
- Cayman Chemical. (2025, June 30). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- D'Ascenzo, G., et al. (2014). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions.
- Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste.
- Zhang, Y., et al. (2021).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- University of Texas at Dallas. (n.d.). laboratory equipment decontamination guidelines - standard operating procedure.
- U.S. Environmental Protection Agency. (2026, March 24). Learn the Basics of Hazardous Waste.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- University of Massachusetts Lowell. (n.d.). SOP BIO-005 FOR THE DECONTAMINATION OF REUSABLE LABWARE,WORK-SURFACESAND EQUIPMENT.
- American Instrument Exchange. (2026, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from the American Instrument Exchange website.
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Navigating the Safe Handling of 1-[(4-Methoxyphenyl)sulfonyl]piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or specialized compounds such as 1-[(4-Methoxyphenyl)sulfonyl]piperazine, a robust understanding of its potential hazards and the implementation of meticulous safety protocols are paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the validity of your research outcomes.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of similar piperazine and sulfonyl-containing compounds, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system. The sulfonyl group can also introduce the risk of skin sensitization in some individuals. Therefore, a multi-layered approach to personal protection is essential.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against potential skin contact and absorption. Double-gloving is recommended when handling larger quantities or during prolonged procedures. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles. Goggles offer a more complete seal for enhanced protection. |
| Respiratory Protection | NIOSH-approved N95 dust mask (at a minimum) | Essential when handling the compound as a powder to prevent inhalation of fine particles. For procedures with a higher risk of aerosolization, a half-mask respirator with appropriate cartridges should be considered. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
Operational Plans: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step guidance outlines the best practices for handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, handle with full PPE in a designated containment area.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent the absorption of moisture and atmospheric contaminants.
Handling and Weighing
All manipulations of solid this compound should be performed within a certified chemical fume hood to control the release of airborne particles.
-
Prepare the Work Area: Decontaminate the work surface of the fume hood before and after use. Ensure all necessary equipment (spatulas, weigh boats, etc.) is clean and readily accessible.
-
Don PPE: Put on all required personal protective equipment before opening the primary container.
-
Dispensing: Carefully open the container. Use a clean, designated spatula to transfer the desired amount of the compound to a weigh boat. Avoid creating dust by using gentle, deliberate movements.
-
Container Closure: Immediately and securely seal the primary container after dispensing.
-
Cleaning: Clean any residual powder from the spatula and work surface using a damp cloth or a vacuum with a HEPA filter. Do not use compressed air, as this will disperse the powder.
Emergency Procedures
Preparedness is a cornerstone of laboratory safety. In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material into a sealed container for proper disposal. Decontaminate the area with a suitable cleaning agent. |
| Major Spill | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
The disposal of chemical waste is a regulated process designed to protect both human health and the environment. All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Any excess or expired this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
-
Containerization: Use a designated, leak-proof, and sealable container for all hazardous waste. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste management company. Follow all institutional and local regulations for waste pickup and documentation.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the critical decision points in handling this compound, the following workflow diagrams have been created using Graphviz.
Caption: Step-by-step workflow for handling this compound.
Caption: Emergency response plan for accidental exposure.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment that is conducive to groundbreaking scientific discovery.
References
-
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Poloniae Pharmaceutica, 76(6), 945-957. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
